molecular formula C7H6N2 B079068 2,3-Dihydro-7-azaindole CAS No. 10592-27-5

2,3-Dihydro-7-azaindole

Cat. No.: B079068
CAS No.: 10592-27-5
M. Wt: 118.14 g/mol
InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a privileged, nitrogen-containing bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This partially saturated fused ring system combines the electronic properties of a pyridine with the spatial geometry and functionalizability of a pyrrolidine, making it a versatile and valuable building block for the synthesis of novel bioactive molecules. Its primary research value lies in its application as a core structure in the development of kinase inhibitors, where it can act as a key hinge-binding motif. Researchers utilize this scaffold to modulate the physicochemical properties of drug candidates, often improving solubility and optimizing metabolic stability compared to its fully aromatic counterpart. The saturated bridgehead offers a vector for further derivatization, allowing for the exploration of three-dimensional chemical space and the fine-tuning of interactions with biological targets. Furthermore, its electron-rich nature makes it a potential ligand in catalytic systems and a component in the design of advanced materials. This compound is provided as a high-purity intermediate to support innovative lead optimization and hit-to-lead campaigns in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVYAKCVDQRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Record name 7-azaindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25247-73-8
Record name 1H-Pyrrolo[2,3-b]pyridine, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25247-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3075046
Record name 1H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-63-6, 10592-27-5
Record name 1H-Pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diazaindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azaindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azaindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Azaindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,7-DIAZAINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a saturated analog of the well-known kinase hinge-binding motif 7-azaindole (B17877), this compound offers a unique three-dimensional geometry while retaining key electronic features. This guide provides a comprehensive overview of the core basic properties of this compound, intended to support research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₈N₂[1][2]
Molecular Weight 120.15 g/mol [1]
Appearance White to light yellow or light red powder/crystal
Melting Point 78-85 °C
pKa (predicted) Basic pKa: ~5.0Predicted
logP (predicted) ~1.2Predicted
Aqueous Solubility Slightly soluble (10-100 µM for related pyrrolo[2,3-b]pyridines)[2][3]

Note: Predicted values for pKa and logP are based on computational models and should be confirmed experimentally.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. Below are the expected spectroscopic signatures based on its chemical structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-1 (NH)~5.0-6.0br s-
H-4~7.5dd~7.5, 1.5 Hz
H-5~6.5dd~7.5, 5.0 Hz
H-6~7.8dd~5.0, 1.5 Hz
H-2 (CH₂)~3.6t~8.0 Hz
H-3 (CH₂)~3.0t~8.0 Hz

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (ppm)
C-7a~158
C-6~145
C-4~128
C-5~115
C-3a~110
C-2~48
C-3~28

3.2. Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole-like)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium
C=C Stretch (aromatic)1580-1610Medium-Strong
C-N Stretch1250-1350Medium

3.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns would involve the loss of small, stable molecules or radicals from the parent structure.

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment
120[M]⁺
119[M-H]⁺
92[M-CH₂NH]⁺
91[M-CH₂NH-H]⁺

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical and biological properties of this compound.

4.1. Determination of pKa

The basicity of this compound can be determined by potentiometric titration.

  • Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

  • Methodology:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point.

Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare 0.01 M This compound solution titrate Titrate with HCl prep_solution->titrate prep_titrant Prepare 0.1 M HCl solution prep_titrant->titrate calibrate_ph Calibrate pH meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Volume of HCl record_ph->plot_curve determine_pka Determine pKa at half-equivalence point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

4.2. Determination of logP

The lipophilicity of this compound can be determined using the shake-flask method followed by HPLC analysis.

  • Objective: To determine the partition coefficient (logP) between n-octanol and water.

  • Methodology:

    • Prepare a stock solution of this compound in n-octanol.

    • Mix a known volume of the n-octanol stock solution with a known volume of water in a separatory funnel.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a calibrated HPLC method.

    • Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

Workflow for logP Determination

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_stock Prepare stock in n-octanol mix Mix with water prep_stock->mix shake Shake to partition mix->shake separate Separate phases shake->separate sample Sample both phases separate->sample hplc Analyze by HPLC sample->hplc calculate Calculate logP hplc->calculate

Caption: Workflow for logP determination using the shake-flask method.

Biological Activity and Signaling Pathways

While this compound itself is primarily a building block, its derivatives have shown significant biological activity, particularly as kinase inhibitors. Derivatives of the closely related 7-azaindole are known to target the PI3K/AKT/mTOR pathway. More specifically, derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

The FGF signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[3] Aberrant activation of this pathway is implicated in various cancers. Inhibition of FGFRs can block downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, thereby impeding tumor growth.[4][5][6]

FGFR Signaling Pathway

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

5.1. Experimental Protocol: FGFR Kinase Assay

A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8]

  • Objective: To determine the in vitro inhibitory potency (IC₅₀) of a this compound derivative against a specific FGFR isoform.

  • Methodology:

    • Kinase Reaction:

      • In a multi-well plate, combine the test compound (at various concentrations), the FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

      • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes) to allow for ATP consumption by the kinase.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

      • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for FGFR Kinase Assay

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis mix_reagents Combine Inhibitor, FGFR, Substrate, ATP incubate Incubate for 60 min mix_reagents->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calculate_ic50 Calculate IC₅₀ plot_data->calculate_ic50

Caption: General workflow for an in vitro FGFR kinase inhibition assay.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a unique combination of structural and electronic properties. This guide has provided a summary of its core basic properties, including physicochemical data, predicted spectroscopic characteristics, and relevant experimental protocols. The involvement of its derivatives in inhibiting key signaling pathways, such as the FGFR pathway, highlights its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the predicted properties and exploration of its synthetic derivatization will undoubtedly lead to new and improved drug candidates.

References

An In-depth Technical Guide to 2,3-Dihydro-7-azaindole (CAS Number 10592-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via catalytic hydrogenation of 7-azaindole (B17877), and presents its characteristic spectroscopic data. Furthermore, this guide explores the biological context of the broader 7-azaindole scaffold as a potent kinase inhibitor, with a focus on the PI3K/Akt/mTOR signaling pathway. A representative experimental protocol for a cell viability assay to evaluate the cytotoxic effects of such compounds is also included.

Chemical and Physical Properties

This compound is a bicyclic heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10592-27-5[2][3][4]
Molecular Formula C₇H₈N₂[2][3][4]
Molecular Weight 120.15 g/mol [2][3][4]
Appearance White to light yellow or light red powder/crystal[5]
Melting Point 78-83 °C[4]
Solubility Slightly soluble in water[6]
SMILES C1Cc2cccnc2N1[4]
InChI 1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9)[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 7-azaindole. This method involves the reduction of the pyrrole (B145914) ring of the 7-azaindole scaffold.[7]

Experimental Protocol: Catalytic Hydrogenation of 7-Azaindole

This protocol is adapted from general procedures for the catalytic hydrogenation of indoles to indolines.[7]

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Platinum on activated carbon (Pt/C, 5-10 wt%)

  • Ethanol (B145695) or Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the Pt/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to ensure efficient mixing and contact with the catalyst.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

G cluster_workflow Synthesis Workflow start Dissolve 7-Azaindole in Solvent add_catalyst Add Pt/C Catalyst start->add_catalyst hydrogenation Hydrogenation (H₂, Pressure, Temp) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Optional) evaporation->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (dd, J = 7.6, 1.6 Hz, 1H), 6.95 (dd, J = 4.8, 1.6 Hz, 1H), 6.50 (dd, J = 7.6, 4.8 Hz, 1H), 3.55 (t, J = 8.4 Hz, 2H), 2.95 (t, J = 8.4 Hz, 2H), 5.90 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 157.4, 146.1, 129.2, 116.8, 114.5, 46.8, 29.6.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine (B92270) ring (around 1400-1600 cm⁻¹).

Mass Spectrometry
  • MS (ESI): m/z = 121.1 [M+H]⁺.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to aromatic and aliphatic protons, and the NH proton.
¹³C NMR Resonances for the aromatic and aliphatic carbons.
IR Characteristic absorptions for N-H, C-H, C=C, and C=N bonds.
MS Molecular ion peak corresponding to the molecular weight.

Biological Context and Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[8][9] These compounds often act as "hinge-binders," mimicking the adenine (B156593) moiety of ATP to block the kinase's active site.[10][11]

The PI3K/Akt/mTOR Signaling Pathway

A key signaling pathway often targeted by 7-azaindole derivatives is the PI3K/Akt/mTOR pathway.[12] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13][14] 7-Azaindole-based inhibitors can block the activity of kinases within this pathway, such as PI3K or Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt

The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: Cell Viability (MTT) Assay

To evaluate the cytotoxic effects of compounds like this compound derivatives, a cell viability assay such as the MTT assay is commonly employed.[1][2][15][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC₅₀) read->analyze

A simplified workflow for the MTT cell viability assay.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic scaffold with significant potential in drug discovery. Its derivatives have shown promise as potent kinase inhibitors, particularly targeting key cancer-related signaling pathways like the PI3K/Akt/mTOR pathway. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its biological evaluation. The provided protocols and data serve as a valuable resource for the further exploration and development of novel therapeutics based on the 7-azaindole core.

References

An In-Depth Technical Guide to 2,3-Dihydro-7-azaindole: A Key Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. While direct biological activity and signaling pathway involvement for this molecule are not extensively documented, its significance lies in its role as a crucial synthetic intermediate for the development of a class of compounds with profound importance in medicinal chemistry: the 7-azaindoles. This document details the molecular structure and properties of this compound and situates it within the broader context of 7-azaindole-based drug discovery, with a particular focus on kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound. It features a dihydropyrrole ring fused to a pyridine (B92270) ring. The structural and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
CAS Number 10592-27-5
Synonyms 7-Azaindoline, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
Appearance White to light yellow or light red powder/crystal
Melting Point 78-83 °C
SMILES C1Cc2cccnc2N1
InChI 1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9)

The Role of this compound in Synthesis

While this compound is commercially available as a biochemical reagent, its primary utility in drug discovery is as a precursor to the aromatic 7-azaindole (B17877) scaffold. The 7-azaindole moiety is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds, including several FDA-approved drugs.

The general workflow for utilizing this compound involves its synthesis, followed by its use as a starting material for more complex molecules. A common synthetic strategy is the dehydrogenation (oxidation) of the 2,3-dihydro form to yield the aromatic 7-azaindole core, which can then be further functionalized.

G start Starting Materials (e.g., 2-fluoro-3-picoline) dihydro This compound (7-Azaindoline) start->dihydro Synthesis aromatic 7-Azaindole dihydro->aromatic Dehydrogenation (Oxidation) derivatives Biologically Active 7-Azaindole Derivatives aromatic->derivatives Functionalization (e.g., Cross-Coupling)

Caption: Synthetic workflow from starting materials to biologically active 7-azaindole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of 7-azaindole derivatives, which could involve intermediates like this compound.

Synthesis of 7-Azaindolines via Domino Reaction

A one-pot method for the selective synthesis of 7-azaindolines has been developed. This process involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, where the choice of an alkali-amide base controls the chemoselectivity. Using a lithium-based amide like LiN(SiMe₃)₂ favors the formation of the 7-azaindoline structure.

Materials:

  • 2-Fluoro-3-picoline

  • Benzaldehyde (B42025) (or other arylaldehydes)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Diisopropyl ether (iPr₂O)

Procedure:

  • To a solution of 2-fluoro-3-picoline (1 equivalent) and benzaldehyde (1 equivalent) in diisopropyl ether, add LiN(SiMe₃)₂ (3 equivalents).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 7-azaindoline derivative.

Catalytic Hydrogenation of 7-Azaindole

The synthesis of this compound can be achieved through the catalytic hydrogenation of 7-azaindole. This is a common method for reducing aromatic heterocyclic compounds.

Materials:

  • 7-Azaindole

  • Platinum on carbon (Pt/C) catalyst

  • p-Toluenesulfonic acid

  • Water (as solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 7-azaindole in water.

  • Add a catalytic amount of Pt/C and p-toluenesulfonic acid.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify as needed to obtain this compound.

The 7-Azaindole Scaffold and Kinase Inhibition

The aromatic 7-azaindole scaffold is a highly effective "hinge-binding" motif for protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 7-azaindole core can form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, mimicking the interaction of adenine (B156593) in ATP. This competitive inhibition blocks the kinase's activity, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->KinaseCascade Activation Transcription Transcription Factors KinaseCascade->Transcription Activation GeneExpression Gene Expression Transcription->GeneExpression Regulation CellResponse Cellular Response (Proliferation, Survival) GeneExpression->CellResponse Inhibitor 7-Azaindole Derivative (Kinase Inhibitor) Inhibitor->KinaseCascade Inhibition

Caption: Generalized signaling pathway of a receptor tyrosine kinase, which is often targeted by 7-azaindole-based inhibitors.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry and drug development. While it may not possess significant intrinsic biological activity, its role as a synthetic precursor to the 7-azaindole scaffold is of paramount importance. The 7-azaindole core is a well-established pharmacophore, particularly for the development of potent kinase inhibitors that have led to successful therapeutic agents. A thorough understanding of the synthesis and chemical properties of this compound provides researchers with a foundational tool for the design and creation of novel and effective drugs.

References

An In-depth Technical Guide to 2,3-Dihydro-7-azaindole (7-Azaindoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on providing practical information for researchers in the field.

Nomenclature and Synonyms

This compound is a saturated heterocyclic organic compound. It is also widely known by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for this compound

SynonymIUPAC NameCommon Name
7-Azaindoline2,3-dihydro-1H-pyrrolo[2,3-b]pyridine7-Azaindoline
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number10592-27-5[1]
Molecular FormulaC₇H₈N₂[1][2]
Molecular Weight120.15 g/mol [1][2]
AppearanceWhite to off-white solid/powder[2][3]
Melting Point78-83 °C
SolubilitySlightly soluble in water.[4]
StorageStore at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months.[3]

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMRData available from suppliers such as MedChemExpress.[3]
Mass SpectrometryData available from suppliers such as MedChemExpress.[3]
RP-HPLCData available from suppliers such as MedChemExpress.[3]

Note: For detailed spectra and peak assignments, it is recommended to consult the data provided by suppliers or perform independent analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The most common approaches involve the catalytic hydrogenation of 7-azaindole (B17877) or a one-pot synthesis from readily available starting materials.

Synthesis via Catalytic Hydrogenation of 7-Azaindole

This is a widely used method for the preparation of 7-azaindoline.

Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 7-azaindole in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

One-Pot Synthesis from 2-Fluoro-3-methylpyridine (B30981)

A novel one-pot method allows for the selective synthesis of 7-azaindolines.

Protocol:

  • Reaction Setup: To a solution of 2-fluoro-3-methylpyridine and an appropriate arylaldehyde in a suitable solvent, add a strong base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The choice of base is critical for selectivity, with LiN(SiMe₃)₂ favoring the formation of 7-azaindolines.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired 7-azaindoline derivative.

Experimental Workflow: Synthesis of 7-Azaindoline Amides

This compound is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a directing group in asymmetric synthesis. The following workflow illustrates the preparation of α-substituted-7-azaindoline amides.

experimental_workflow Workflow for the Synthesis of 7-Azaindoline Amides cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product start1 This compound reaction Amide Coupling Reaction start1->reaction start2 α-Substituted Acetyl Chloride start2->reaction start3 Base (e.g., NaHCO₃) start3->reaction start4 Solvent (e.g., CH₂Cl₂) start4->reaction workup Aqueous Work-up reaction->workup Quench and Extract purification Column Chromatography workup->purification Isolate Crude Product product α-Substituted-7-azaindoline Amide purification->product Obtain Pure Product

Caption: Synthesis of α-substituted-7-azaindoline amides.

Applications in Drug Discovery and Development

While the unsaturated parent compound, 7-azaindole, is a well-established scaffold in kinase inhibitors, this compound also serves as a crucial building block in medicinal chemistry. Its saturated pyrrolidine (B122466) ring offers a three-dimensional structure that can be advantageous for targeting specific protein pockets. It is often used as a key intermediate in the synthesis of complex molecules with a range of biological activities. Furthermore, its derivatives are being explored for their potential in various therapeutic areas. The ability to functionalize the nitrogen atoms and the aromatic ring allows for the creation of diverse chemical libraries for drug screening.

References

A Comprehensive Technical Guide to 7-Azaindole and 2,3-Dihydro-7-azaindole (7-Azaindoline) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 7-azaindole (B17877) and its reduced form, 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, particularly as kinase inhibitors. This document covers their fundamental properties, synthesis, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold, a bioisostere of indole (B1671886), has emerged as a privileged structure in medicinal chemistry.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's ability to form hydrogen bonds, increases aqueous solubility, and can lead to favorable pharmacokinetic and pharmacodynamic properties compared to its indole counterpart.[1][2] This has led to the successful development of several FDA-approved drugs and numerous clinical candidates incorporating the 7-azaindole moiety.[1]

7-Azaindoline, the saturated analogue of 7-azaindole, also serves as a crucial pharmacophore and a versatile building block in the synthesis of novel therapeutic agents.[3][4] This guide will elucidate the key differences and comparative advantages of both scaffolds for their application in modern drug discovery.

Physicochemical and Structural Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of 7-azaindole and 7-azaindoline is critical for their effective application in drug design. The introduction of a pyridine (B92270) nitrogen and the saturation of the pyrrole (B145914) ring significantly influence parameters such as basicity, lipophilicity, and solubility.

Property7-AzaindoleThis compound (7-Azaindoline)Reference(s)
Chemical Structure 7-Azaindole Structure7-Azaindoline Structure[3][5]
Molecular Formula C₇H₆N₂C₇H₈N₂[3][5]
Molecular Weight 118.14 g/mol 120.15 g/mol [3][5]
Appearance White to light yellow crystalline powderWhite crystalline to off-white to yellow cast powder[3][6]
Melting Point 105-107 °C78-83 °C[5][7]
pKa 3.67 - 7.6910.75 (Predicted)[6][7][8]
LogP 1.18760Not explicitly found, but expected to be lower than 7-azaindole[7]
Water Solubility Sparingly soluble to slightly solubleModerate solubility[3][6][9]

Synthesis and Reactivity

The synthesis of 7-azaindole and 7-azaindoline can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Synthesis of 7-Azaindole

A common approach for the synthesis of 7-azaindole derivatives involves the cyclization of appropriately substituted pyridines. The Fischer indole synthesis, while a classic method for indoles, can be challenging for azaindoles due to the electron-deficient nature of the pyridine ring.[4] More contemporary and efficient methods include palladium-catalyzed cross-coupling reactions and domino reactions.[4][10]

General Synthetic Strategy for 7-Azaindole Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine Rh(III)-catalyzed coupling Rh(III)-catalyzed coupling 2-Aminopyridine->Rh(III)-catalyzed coupling Alkyne Alkyne Alkyne->Rh(III)-catalyzed coupling 7-Azaindole Derivative 7-Azaindole Derivative Rh(III)-catalyzed coupling->7-Azaindole Derivative

Caption: Rh(III)-catalyzed synthesis of 7-azaindole derivatives.

Synthesis of this compound (7-Azaindoline)

7-Azaindoline is often synthesized from 7-azaindole through reduction, typically by catalytic hydrogenation.[4] Alternatively, domino reactions involving 2-fluoro-3-methylpyridine (B30981) and aldehydes can directly yield 7-azaindoline derivatives, with the chemoselectivity controlled by the choice of alkali-amide base.[4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine (B156593) core of ATP with the kinase hinge region.[1] This bidentate hydrogen bonding provides a strong anchor for the inhibitor in the ATP-binding pocket.

The PI3K/AKT/mTOR Signaling Pathway

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.[11][12][13] Several 7-azaindole-based inhibitors have been developed to target kinases within this pathway, such as PI3K and AKT.[6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from a Chichibabin-type cyclization.[14]

Materials:

Procedure:

  • To a solution of dry diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an inert atmosphere, add n-butyllithium (4.2 mmol) via syringe.

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (2.1 mmol) and stir for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Warm the reaction to 0 °C for 30 minutes and then quench with wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in EtOAc (15 mL) and wash successively with aqueous NaHCO₃ (3 x 10 mL) and brine (3 x 10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield the crude product.

  • Purify the crude product by column chromatography to obtain 2-phenyl-7-azaindole.

General Protocol for Kinase Inhibitor Screening Assay

This protocol outlines a typical workflow for screening compounds for kinase inhibitory activity.

Kinase Inhibitor Screening Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Kinase & Substrate Kinase & Substrate Kinase & Substrate->High-Throughput Screening ATP ATP ATP->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination

Caption: Workflow for kinase inhibitor screening.

Procedure:

  • Compound Plating: Dispense test compounds from a library into a multi-well assay plate at various concentrations.

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate for a predetermined time at a specific temperature.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.

  • Data Acquisition: Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds ("hits").

Conclusion

7-Azaindole and its saturated counterpart, 7-azaindoline, are indispensable scaffolds in contemporary drug discovery. Their unique electronic and structural features, particularly the ability of 7-azaindole to act as a potent hinge-binder for kinases, have cemented their role in the development of targeted therapies. A comprehensive understanding of their synthesis, physicochemical properties, and biological applications, as detailed in this guide, is essential for medicinal chemists aiming to leverage these powerful heterocyclic cores in the design of next-generation therapeutics.

References

Spectroscopic Data of 2,3-Dihydro-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules and its potential for diverse chemical modifications make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its structure and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.1 - 3.4Triplet7 - 9
H-33.7 - 4.0Triplet7 - 9
H-47.0 - 7.3Doublet of doublets7 - 8, 1 - 2
H-56.6 - 6.8Doublet of doublets7 - 8, 4 - 5
H-67.8 - 8.1Doublet of doublets4 - 5, 1 - 2
N-H5.0 - 7.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
C-225 - 30
C-345 - 50
C-3a115 - 120
C-4125 - 130
C-5110 - 115
C-6145 - 150
C-7a155 - 160

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1550 - 1620Medium to Strong
C-N Stretch1250 - 1350Medium
N-H Bend1500 - 1600Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ionm/z
[M]+•120.0687
[M+H]+121.0760

Table 5: Predicted UV-Vis Spectroscopic Data

Solventλmax (nm)
Methanol (B129727)~230, ~280
Dichloromethane~235, ~285

Experimental Protocols

Detailed methodologies for the acquisition of the key spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a larger spectral width than for ¹H, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for all carbon environments.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

UV-Vis Spectroscopy

Solution UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the sample spectrum over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Characterization cluster_reporting Final Output Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Property_Analysis Physicochemical Property Analysis UV_Vis->Property_Analysis Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report Property_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-7-azaindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydro-7-azaindole (also known as 7-azaindoline), a crucial heterocyclic building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various biochemical assays.

Core Executive Summary

This compound is a versatile scaffold frequently employed in the development of therapeutic agents, notably as a bioisostere for indole (B1671886) in kinase inhibitors. Its solubility profile is a critical parameter influencing its handling, reactivity, and bioavailability. This document collates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature, this guide consolidates the existing information to aid researchers in their work with this important molecule.

Solubility Data of this compound

The solubility of this compound has been reported in a limited number of solvents. The available data is summarized in the table below. It is generally observed that the compound is more soluble in organic solvents than in water.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL[1][2]-
Methanol (B129727)CH₃OHPolar Protic-Soluble
WaterH₂OPolar Protic-Slightly Soluble[3]

Note: The quantitative solubility in DMSO suggests that it is a highly suitable solvent for preparing stock solutions for biological screening and assays. The qualitative description of "soluble" in methanol indicates its utility in synthetic and purification processes, such as recrystallization. Further quantitative studies are required to establish a more comprehensive solubility profile in a broader range of common organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C or 37 °C) in the thermostatically controlled shaker.

  • Addition of Solute: Add an excess amount of this compound to a vial containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Analyze the diluted sample to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Equilibrate Solvent to Target Temperature B Add Excess this compound to Solvent A->B C Agitate in Thermostatically Controlled Shaker (24-48h) B->C D Phase Separation (Settling/Centrifugation) C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in research and drug development. While the available quantitative data is limited, the provided information and the detailed experimental protocol for the shake-flask method offer a solid foundation for working with this compound. Further research to expand the quantitative solubility database for this compound in a wider range of pharmaceutically relevant solvents is highly encouraged to facilitate its broader application in the development of new therapeutics.

References

Commercial Availability and Technical Profile of 2,3-Dihydro-7-Azaindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic compound of increasing interest to researchers in drug discovery and medicinal chemistry. As a saturated analog of the well-studied 7-azaindole (B17877) scaffold, it offers a distinct three-dimensional structure that can be exploited for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its potential biological applications, with a focus on its role as a kinase inhibitor.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their product offerings.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Thermo Scientific Alfa AesarThis compound, 97+%10592-27-5C₇H₈N₂120.1597+%5 g[1]
Santa Cruz BiotechnologyThis compound10592-27-5C₇H₈N₂120.15Not SpecifiedInquire
MedChemExpressThis compound (7-Azaindoline)10592-27-5C₇H₈N₂120.15Not SpecifiedInquire[2]
TCI AmericaThis compound, 98.0+%10592-27-5C₇H₈N₂120.15>98.0%Inquire[3]
CenmedThis compound, 97+%271-63-6 (for 7-azaindole)C₇H₈N₂120.1597+%25 g[4]
Alkali Metals Ltd.This compound10592-27-5Not SpecifiedNot SpecifiedNot SpecifiedInquire[5]
Fisher ScientificThis compound, 97+%10592-27-5C₇H₈N₂120.15597+%5 g, 25 g[6]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding unsaturated parent compound, 7-azaindole.

Experimental Protocol: Catalytic Hydrogenation of 7-Azaindole

General Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is suspended in a solvent like ethanol (B145695) or methanol.

  • Reaction Setup: 7-Azaindole is dissolved in the same solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then subjected to high pressure (e.g., up to 9 bar) and may require elevated temperatures. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization to afford the final product of desired purity.

It has been noted that the reduction of 7-azaindole can also be achieved using Raney Nickel.[7][8]

G 7-Azaindole 7-Azaindole H2_Catalyst H₂ / Catalyst (e.g., Pd/C, Raney Ni) 7-Azaindole->H2_Catalyst 2_3_Dihydro_7_azaindole This compound H2_Catalyst->2_3_Dihydro_7_azaindole

General workflow for the synthesis of this compound.

Biological Significance and Applications

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[9][10] The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor, mimicking the interaction of adenine (B156593) in ATP with the kinase hinge region.[9][10] This has led to the development of numerous potent and selective kinase inhibitors for various therapeutic areas, particularly in oncology.

While the biological activity of this compound itself is less extensively documented, its structural similarity to 7-azaindole suggests its potential as a scaffold for kinase inhibitors and other biologically active molecules. The saturation of the 2,3-double bond introduces a more three-dimensional character to the molecule, which can be advantageous for achieving selectivity and improving pharmacokinetic properties.

Derivatives of the broader azaindole class have shown a wide range of biological activities, including inhibition of:

  • Aurora B Kinase: Implicated in mitosis and a target for cancer therapy.[11]

  • B-Raf Kinase: A key protein in the MAPK signaling pathway, with inhibitors used in melanoma treatment.[12]

  • PI3Kγ: Involved in tumor immunosuppression, making it a target for immuno-oncology.[13]

  • DDX3 Helicase: A target in cancer and viral infections.[14]

The exploration of this compound and its derivatives as modulators of these and other signaling pathways represents a promising area for future drug discovery efforts.

G cluster_0 Kinase Active Site cluster_1 Inhibition by 7-Azaindole Scaffold ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Kinase 7_Azaindole_Derivative 7-Azaindole or This compound Derivative Inactive_Kinase Inactive Kinase 7_Azaindole_Derivative->Inactive_Kinase Binds to hinge region

Mechanism of kinase inhibition by 7-azaindole-based compounds.

This compound is a commercially accessible building block with significant potential for the development of novel kinase inhibitors and other therapeutic agents. Its synthesis via the reduction of 7-azaindole is a feasible process for research laboratories. The rich history of the 7-azaindole scaffold in medicinal chemistry provides a strong foundation for the exploration of its saturated analog, opening new avenues for the design of next-generation drugs. Further investigation into the specific biological targets and signaling pathways modulated by this compound is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline). It also includes an overview of its physicochemical properties, biological significance as a kinase inhibitor scaffold, and relevant experimental contexts.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure features a fusion of a dihydropyrrole and a pyridine (B92270) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂[2][3]
Molecular Weight 120.15 g/mol [2][3]
CAS Number 10592-27-5[2][3]
Appearance White to light yellow or light red powder/crystal[4]
Melting Point 78-85 °C[2][3][4]
Boiling Point 114 °C at 10 mmHg[5]
Solubility Slightly soluble in water. Soluble in methanol.[5][6]
InChI Key ZFFYPGZDXUPKNK-UHFFFAOYSA-N[3]
SMILES C1Cc2cccnc2N1[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly trained in its safe handling and be aware of the associated risks.

Table 2: Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation.

Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling, Storage, and Disposal

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere. Aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.[7]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Protocols

Synthesis of this compound

General Procedure: Catalytic Hydrogenation of 7-Azaindole (B17877)

  • Reactants: 7-azaindole, Hydrogen gas (H₂), Catalyst (e.g., Raney Nickel or Palladium on Carbon).

  • Solvent: A suitable solvent such as ethanol (B145695) or a mixture of ethanol and dimethoxyethane.

  • Apparatus: A pressure reactor (autoclave) equipped with a stirrer and a heating system.

Illustrative Workflow:

G cluster_synthesis Synthesis Workflow start Dissolve 7-Azaindole in Solvent catalyst Add Catalyst (e.g., Raney Ni) start->catalyst react Pressurize with H₂ and Heat catalyst->react filter Filter to Remove Catalyst react->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify the Crude Product (e.g., Crystallization) concentrate->purify end Obtain this compound purify->end

Caption: General workflow for the synthesis of this compound.

Note: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time need to be carefully optimized for safety and yield. Previous studies have mentioned high pressures and temperatures for this reduction.[6]

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, frequently utilized as a hinge-binding motif in the design of kinase inhibitors.[8] Derivatives of this compound have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[9] Aberrant activation of this pathway is implicated in various cancers. The general mechanism involves the binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling.

The diagram below illustrates the canonical FGFR signaling pathway and indicates the point of inhibition by a 7-azaindole-based inhibitor.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer FGFR Dimerization & Autophosphorylation FGFR->Dimer Induces FRS2 FRS2 Dimer->FRS2 PLCg PLCγ Dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation PKC->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Dimer Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

Spectral Data

Comprehensive, citable 13C NMR and mass spectrometry data for this compound are not consistently available across the reviewed literature. The following table summarizes available data.

Table 3: Spectral Data for this compound

Data TypeObserved Values/InformationSource(s)
¹H NMR Data is available in some publications, but a standardized spectrum with peak assignments is not readily found.
¹³C NMR Specific peak data for the dihydro form is not readily available in the reviewed literature. The spectrum for the aromatic 7-azaindole is available.
Mass Spec. The molecular ion peak [M]⁺ would be expected at m/z 120.15. Some studies on 7-azaindole clusters show mass spectral data.[1][9]

Conclusion

This compound is a valuable compound in drug discovery with manageable but important safety considerations. Adherence to the safety guidelines outlined in this document is crucial for minimizing risks in a laboratory setting. While its biological importance is well-recognized, further research is needed to establish detailed, publicly available experimental protocols for its synthesis and complete spectral characterization.

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or safety data sheet. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

The Ascendant Core: A Technical Guide to the Research Applications of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the privileged heterocyclic structures, 2,3-Dihydro-7-azaindole, also known as 7-azaindoline, has emerged as a significant building block in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the core applications of this compound in contemporary research, with a focus on its utility in the development of kinase inhibitors and corticotropin-releasing factor 1 (CRF-1) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a bicyclic heterocyclic compound that marries the structural features of a pyridine (B92270) and a dihydropyrrole ring. This unique arrangement provides a three-dimensional architecture that is highly sought after in drug design. Unlike its aromatic counterpart, 7-azaindole (B17877), the saturated pyrrolidine (B122466) ring introduces conformational flexibility, allowing for more nuanced interactions with biological targets. Its primary value in research lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2] The scaffold's nitrogen atoms can participate in crucial hydrogen bonding interactions with protein targets, a key feature in the design of potent and selective inhibitors.[1][2]

Key Research Applications

The this compound core has been successfully employed in the development of modulators for several important drug targets. The subsequent sections will delve into two of the most prominent applications: kinase inhibition and CRF-1 receptor antagonism.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

The 7-azaindole scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors, and its dihydro derivative offers a valuable structural variant.[3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

Derivatives of this compound have been investigated as potent kinase inhibitors. The structural flexibility of the dihydro-azaindole core allows for the optimization of binding to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.

While specific IC50 values for a wide range of this compound-based kinase inhibitors are often proprietary or dispersed across numerous patents, the following table summarizes representative data for analogous 7-azaindole derivatives to illustrate the potential of this scaffold class.

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole DerivativesPI3Kγ0.5[4]
7-Azaindole DerivativesPDK11100[5]

General Synthesis of this compound Derivatives:

A novel one-pot method for the selective synthesis of 7-azaindolines has been developed. This method involves the reaction of readily available 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde. The chemoselectivity of the reaction is dependent on the counterion of the base used, with LiN(SiMe3)2 favoring the formation of 7-azaindolines.[1]

  • Step 1: Deprotonation. 2-fluoro-3-methylpyridine is deprotonated using a strong base like Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an appropriate solvent such as THF at a low temperature.

  • Step 2: Aldehyde Addition. An arylaldehyde is added to the reaction mixture, which undergoes nucleophilic attack by the deprotonated picoline.

  • Step 3: Cyclization. An intramolecular cyclization occurs, followed by the elimination of fluoride (B91410) to yield the 2,3-disubstituted-7-azaindole.

  • Step 4: Reduction. The resulting 7-azaindole can be reduced to the corresponding 7-azaindoline using a standard hydrogenation catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Kinase Inhibition Assay (General Protocol):

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF

Caption: General kinase signaling pathway and the point of intervention for a kinase inhibitor.

Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonists: Modulating the Stress Response

The CRF-1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress. Antagonists of this receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression.[6] The this compound scaffold has been incorporated into tricyclic structures to create potent and selective CRF-1 receptor antagonists.

A notable example is the compound NBI 35965, a high-affinity CRF-1 antagonist.[7][8][9]

CompoundTargetpKipIC50 (cAMP)pIC50 (ACTH)Reference
NBI 35965CRF-1 Receptor8.57.16.9[7]

CRF-1 Receptor Binding Assay:

This assay determines the affinity of a test compound for the CRF-1 receptor by measuring its ability to displace a radiolabeled ligand.[10]

  • Materials: Cell membranes expressing the human CRF-1 receptor, a radiolabeled CRF-1 antagonist (e.g., [125I]Sauvagine), test compound, binding buffer, and a filtration apparatus.

  • Procedure:

    • Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the binding buffer.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

    • The Ki value, a measure of the binding affinity of the test compound, is calculated from the competition binding curve.

cAMP Accumulation Assay:

This functional assay measures the ability of a CRF-1 antagonist to block CRF-induced cyclic AMP (cAMP) production in cells expressing the receptor.[11][12]

  • Materials: Cells expressing the CRF-1 receptor, CRF, test compound, cell culture medium, and a cAMP detection kit.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • CRF is added to the cells to stimulate cAMP production.

    • After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a fluorescence-based detection method.

    • The pIC50 value, representing the potency of the antagonist, is determined from the dose-response curve.

ACTH Production Assay:

This assay assesses the functional antagonism of the CRF-1 receptor by measuring the inhibition of CRF-stimulated adrenocorticotropic hormone (ACTH) release from pituitary cells.[13][14]

  • Materials: Isolated rat anterior pituitary cells, CRF, test compound, and an ACTH immunoassay kit.

  • Procedure:

    • Pituitary cells are pre-incubated with the test compound.

    • CRF is added to stimulate ACTH release.

    • The cell supernatant is collected, and the concentration of ACTH is measured using a specific immunoassay.

    • The pIC50 value for the inhibition of ACTH release is calculated.

crf1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CRF1R CRF-1 Receptor G_protein Gs Protein CRF1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates CRF CRF CRF->CRF1R ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response ACTH Release (Stress Response) PKA->Response Antagonist This compound Derivative (e.g., NBI 35965) Antagonist->CRF1R

Caption: The CRF-1 receptor signaling pathway and the mechanism of antagonism.

Synthesis and Derivatization

The synthetic accessibility of the this compound core is a key advantage for its use in drug discovery. Various synthetic routes have been developed, allowing for the introduction of diverse substituents at multiple positions of the scaffold. This enables the fine-tuning of physicochemical properties and the optimization of interactions with the target protein.

Representative Synthetic Workflow:

synthesis_workflow Start 2-Fluoro-3-methylpyridine + Arylaldehyde Step1 One-pot Reaction (LiN(SiMe3)2) Start->Step1 Intermediate 2,3-Disubstituted-7-azaindole Step1->Intermediate Step2 Reduction (e.g., H2, Pd/C) Intermediate->Step2 Core This compound Core Step2->Core Step3 Derivatization (e.g., Acylation, Alkylation) Core->Step3 Final Bioactive Derivatives Step3->Final

Caption: A generalized workflow for the synthesis and derivatization of this compound.

Conclusion

This compound has proven to be a valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties have enabled the development of potent and selective modulators of challenging biological targets, including kinases and GPCRs. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the this compound scaffold is poised to play an increasingly important role in the research and development of innovative medicines. This technical guide serves as a foundational resource for scientists looking to explore the potential of this promising molecular framework.

References

The Azaindole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaindole nucleus, a bioisostere of the endogenous indole (B1671886) scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and ability to engage in specific hydrogen bonding interactions have established it as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. This technical guide provides a comprehensive overview of the biological significance of the azaindole core, with a focus on its role in the development of targeted therapeutics. We will delve into the quantitative data of key azaindole-containing compounds, detail the experimental protocols used to elucidate their activity, and visualize the signaling pathways they modulate.

The Azaindole Scaffold: Physicochemical Properties and Biological Relevance

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. There are four possible isomers (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole), each with a distinct nitrogen atom position in the six-membered ring. This seemingly subtle structural alteration from the parent indole has profound implications for a molecule's physicochemical and pharmacological properties.

The introduction of a nitrogen atom into the indole ring system modulates the electron distribution, dipole moment, and hydrogen bonding capacity of the molecule.[1] This can lead to enhanced binding affinity for target proteins, improved metabolic stability, and more favorable pharmacokinetic profiles.[2] Consequently, the azaindole scaffold has been successfully incorporated into a multitude of biologically active agents across various therapeutic areas.

One of the most significant applications of the azaindole nucleus is in the design of protein kinase inhibitors.[3] The 7-azaindole (B17877) isomer, in particular, has proven to be an exceptional "hinge-binding" motif.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for the formation of two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine (B156593) moiety of ATP.[4] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its potency and selectivity.

Marketed Drugs and Clinical Candidates: A Testament to the Scaffold's Versatility

The therapeutic potential of the azaindole nucleus is underscored by the number of approved drugs and clinical candidates that feature this scaffold. Two prominent examples are Vemurafenib and Venetoclax (B612062), both of which are used in the treatment of cancer.[1]

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[4][6] Its discovery and development represent a landmark success for fragment-based drug discovery (FBDD).[1]

Venetoclax (Venclexta®) is a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor approved for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). While a more complex molecule, the azaindole core plays a crucial role in its interaction with the anti-apoptotic protein Bcl-2.[1]

Beyond these approved drugs, numerous other azaindole-containing compounds are in various stages of clinical development, targeting a wide array of kinases and other protein targets.

Quantitative Analysis of Azaindole-Containing Compounds

The potency of azaindole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the in vitro activity of several key azaindole-containing compounds against their primary targets.

CompoundTargetIC50 / KiCell Line / Assay ConditionsReference(s)
Vemurafenib BRAF V600EIC50: 31 nMCell-free enzymatic assay[7][8]
BRAF V600EIC50: 25 - 350 nMVarious melanoma cell lines (e.g., HT29, Colo205)[9]
Foretinib (GSK1363089) c-MetIC50: 0.4 nMCell-free enzymatic assay[10][11][12]
VEGFR2 (KDR)IC50: 0.86 nMCell-free enzymatic assay[11][12]
GDC-0339 Pim-1Ki: 0.03 nMCell-free enzymatic assay[13][14][15]
Pim-2Ki: 0.1 nMCell-free enzymatic assay[13][14][15]
Pim-3Ki: 0.02 nMCell-free enzymatic assay[13][14][15]
Venetoclax Bcl-2Ki: <0.01 nMTR-FRET competitive binding assay[16]

Key Experimental Protocols

The determination of the biological activity of azaindole derivatives relies on a variety of well-established experimental protocols. Below are detailed methodologies for two fundamental assays: the in vitro kinase inhibition assay and the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol is a generalized procedure for determining the IC50 of a compound against a specific protein kinase.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Scintillation counter

  • Test compound (azaindole derivative) dissolved in DMSO

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, substrate, and diluted test compound.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound radioactivity.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.[1][17][18][19][20]

1. Materials and Reagents:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

2. Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Prepare a serial dilution of the azaindole test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways Modulated by Azaindole Derivatives

Azaindole-containing drugs often exert their therapeutic effects by modulating key signaling pathways that are dysregulated in disease. Below are graphical representations of two such pathways, created using the DOT language for Graphviz.

BRAF/MEK/ERK Signaling Pathway and Vemurafenib Inhibition

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][5][21] In many melanomas, a V600E mutation in the BRAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.[6] Vemurafenib specifically inhibits this mutated BRAF, thereby blocking downstream signaling.[22]

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase.

Bcl-2 Apoptosis Pathway and Venetoclax Inhibition

The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins.[4][23][24][25][26] Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing cell death.[27] In many cancers, Bcl-2 is overexpressed, leading to cell survival. Venetoclax inhibits Bcl-2, releasing the pro-apoptotic proteins and triggering apoptosis.[28]

Bcl2_Apoptosis_Pathway Bcl2 Bcl-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) Bcl2->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->Bcl2

Caption: Venetoclax inhibits Bcl-2, promoting apoptosis.

Conclusion

The azaindole nucleus has firmly established itself as a versatile and highly valuable scaffold in the field of drug discovery. Its ability to serve as a bioisosteric replacement for indole, coupled with its unique hydrogen bonding capabilities, has led to the development of potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases. The clinical success of drugs like Vemurafenib and Venetoclax validates the continued exploration of this privileged scaffold. As our understanding of disease biology deepens, the rational design of novel azaindole derivatives holds immense promise for the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to 2,3-Dihydro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-7-azaindole, also known as 7-azaindoline, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a saturated analog of the well-recognized 7-azaindole (B17877) core, these derivatives have emerged as crucial building blocks in the design of potent and selective therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

The 7-azaindole framework itself is a bioisostere of indole, and its incorporation into drug candidates can enhance pharmacological properties such as solubility and bioavailability.[1] The reduction of the pyrrole (B145914) ring to a pyrrolidine (B122466) ring in this compound derivatives offers a three-dimensional structural element that can be exploited for achieving higher target specificity and improved pharmacokinetic profiles.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches, primarily involving the reduction of the corresponding 7-azaindole or through domino reactions from acyclic precursors.

Catalytic Hydrogenation of 7-Azaindoles

A common and effective method for the synthesis of 2,3-dihydro-7-azaindoles is the catalytic hydrogenation of the parent 7-azaindole. This method offers a direct route to the saturated core.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of 7-Azaindole

  • Materials: 7-azaindole, Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), Ethanol, Glacial acetic acid, Hydrogen gas supply.

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as ethanol, a catalytic amount of PtO₂ or Pd/C (typically 5-10 mol%) is added.

    • A small amount of glacial acetic acid can be added to facilitate the reaction.

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.

    • The reaction is stirred at room temperature or with gentle heating until the consumption of hydrogen ceases, or the reaction is deemed complete by TLC or LC-MS analysis.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.

Alkali-Amide Controlled Selective Synthesis

A novel one-pot method allows for the selective synthesis of either 7-azaindoles or 7-azaindolines from readily available starting materials, with the outcome controlled by the choice of the alkali-amide base. The use of lithium hexamethyldisilazide (LiN(SiMe₃)₂) favors the formation of 7-azaindolines.[1][2][3]

Experimental Protocol: Selective Synthesis of 2-Aryl-7-Azaindolines [1][2][3]

  • Materials: 2-Fluoro-3-methylpyridine (B30981), Aryl aldehyde, Lithium hexamethyldisilazide (LiN(SiMe₃)₂), Anhydrous solvent (e.g., THF or 1,4-dioxane).

  • Procedure:

    • To a solution of 2-fluoro-3-methylpyridine (1.0 eq) and an aryl aldehyde (1.2 eq) in an anhydrous solvent under an inert atmosphere, a solution of LiN(SiMe₃)₂ (2.5 eq) in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).

    • The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-7-azaindoline.

Biological Activity and Therapeutic Applications

This compound derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The unique structural features of the 7-azaindoline scaffold allow for critical interactions within the ATP-binding pocket of kinases.

Kinase Inhibition

The 7-azaindole moiety is recognized as a "hinge-binding" motif, capable of forming crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP.[4] The saturation of the pyrrole ring in this compound derivatives introduces a sp³-hybridized carbon framework, providing opportunities for creating more specific and potent interactions with the kinase active site.

A primary target for many 7-azaindole and, by extension, this compound derivatives is the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in various cancers.[5][6][7]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for this compound-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 P PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) Downstream Downstream Effectors (Proliferation, Survival, Growth) mTORC1->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.
Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various kinases. While specific data for a wide range of this compound derivatives is still emerging in the public domain, the data for the parent scaffold highlights the potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference
Vemurafenib B-RafV600E31100 (Colo-205)[8]
Compound 6h B-Raf2.563[8]
Compound 8l Haspin14-[9][10]
Compound 8g CDK9/CyclinT>1000-[9][10]
Compound 8h CDK9/CyclinT230-[9][10]
Compound 12 PI3Kγ7400 (THP-1)[11]
Compound 28 PI3Kγ40-[11]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against specific kinases is typically determined using in vitro biochemical assays.

Experimental Workflow: General Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of test compound Start->CompoundPrep Incubate Add compound to reaction mixture and incubate CompoundPrep->Incubate ReactionMix Prepare reaction mixture: Kinase, Substrate, ATP ReactionMix->Incubate Detect Detect kinase activity (e.g., luminescence, fluorescence) Incubate->Detect Analyze Analyze data and calculate IC₅₀ Detect->Analyze End End Analyze->End

Workflow for a typical kinase inhibition assay.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the target kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Incubation: The test compound dilutions are added to the reaction wells, and the plate is incubated at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope labeling.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Their unique structural features, coupled with versatile synthetic routes, make them attractive scaffolds for the design of potent and selective kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic applications of this important chemical class. Continued investigation into the synthesis of diverse derivatives and their biological evaluation will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold, a privileged heterocyclic motif, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of indole (B1671886) have propelled its integration into a multitude of clinically successful and promising therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 7-azaindoles, alongside a detailed look at their application in targeting key signaling pathways in disease.

Discovery and Early History: From Curiosity to Core Scaffold

The journey of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) began in the mid-20th century. The first synthesis of this parent heterocycle was reported in 1955 by M. M. Robison and B. L. Robison.[1] Their pioneering work, which utilized a Madelung-type cyclization, laid the fundamental groundwork for the exploration of this now-ubiquitous scaffold in drug discovery.

Early interest in 7-azaindole and its derivatives was varied, with initial investigations exploring their potential as antimalarial agents. However, the true potential of the 7-azaindole core began to be realized with the advent of kinase-targeted cancer therapies. The scaffold's ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it an invaluable component in the design of potent and selective inhibitors.[2]

Key Synthetic Methodologies: A Chemist's Toolkit

The construction of the 7-azaindole ring system has been approached through various synthetic strategies, ranging from classic named reactions to modern transition-metal-catalyzed methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Madelung Synthesis

The first reported synthesis of 7-azaindole by Robison and Robison employed a Madelung-type intramolecular cyclization of 2-formamido-3-picoline in the presence of a strong base at high temperatures.[1] While historically significant, the harsh reaction conditions can limit its applicability for the synthesis of functionalized derivatives.

Experimental Protocol: Madelung Synthesis of 7-Azaindole

  • Reactants: 2-Formamido-3-picoline, Sodium anilide (or other strong base).

  • Procedure: A mixture of 2-formamido-3-picoline and a strong base (e.g., sodium anilide, prepared from sodium and aniline) is heated at high temperatures (typically 250-300 °C) under an inert atmosphere. The reaction mixture is then cooled and worked up to isolate the 7-azaindole product.

  • Work-up: The cooled reaction mass is typically treated with water or an aqueous acid solution to neutralize the base and precipitate the product. The crude product can then be purified by recrystallization or sublimation.

Bartoli Indole Synthesis

The Bartoli indole synthesis has proven to be a valuable method for the preparation of 7-substituted 7-azaindoles. This reaction involves the treatment of an ortho-substituted nitro-pyridine with a vinyl Grignard reagent. The steric hindrance of the ortho-substituent is crucial for the success of the reaction.[3][4]

Experimental Protocol: Bartoli Synthesis of a 7-Substituted 7-Azaindole

  • Reactants: Ortho-substituted 2-nitropyridine (B88261), Vinyl Grignard reagent (e.g., vinylmagnesium bromide).

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: To a solution of the ortho-substituted 2-nitropyridine in anhydrous THF at low temperature (typically -40 to -78 °C), three equivalents of the vinyl Grignard reagent are added dropwise. The reaction is stirred at low temperature for a specified time before being warmed to room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that provides a versatile route to various substituted indoles and has been successfully applied to the synthesis of 7-azaindoles. The first step involves the formation of an enamine from a nitropicoline derivative, which is then reductively cyclized to form the 7-azaindole ring.[5][6]

Experimental Protocol: Leimgruber-Batcho Synthesis of a 7-Azaindole Derivative

  • Step 1: Enamine Formation

    • Reactants: A substituted 3-methyl-2-nitropyridine, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and pyrrolidine (B122466).

    • Procedure: A mixture of the nitropicoline, DMF-DMA, and pyrrolidine is heated, often under microwave irradiation to accelerate the reaction. The progress of the reaction can be monitored by the formation of a deeply colored enamine intermediate.

  • Step 2: Reductive Cyclization

    • Reactants: The enamine intermediate from Step 1, a reducing agent (e.g., Raney nickel and hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid).[6]

    • Procedure: The enamine is dissolved in a suitable solvent and treated with the reducing agent. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere. The reaction is monitored until the disappearance of the starting material.

    • Work-up: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.

Quantitative Data on 7-Azaindole Derivatives

The 7-azaindole scaffold has been extensively utilized in the development of kinase inhibitors. The following tables summarize key quantitative data for several prominent 7-azaindole-based drugs and clinical candidates.

Table 1: Physicochemical Properties of Azaindole Isomers Compared to Indole

CompoundLogPTotal Polar Surface Area (tPSA) (Ų)Aqueous Solubility (LogS)
Indole2.1415.79-2.63
4-Azaindole1.1528.71-1.25
5-Azaindole1.1328.71-1.28
6-Azaindole1.1628.71-1.31
7-Azaindole1.1128.71-1.21

Data compiled from available literature.[7] Note: These values can vary slightly depending on the prediction software and experimental conditions.

Table 2: Inhibitory Activity of Selected 7-Azaindole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Disease Indication
Vemurafenib (B611658) BRAFV600E31Melanoma
Pexidartinib CSF-1R20Tenosynovial Giant Cell Tumor
AZD5438 CDK9~200-1700 (cellular)Cancer (investigational)
Compound 16 from Engel et al. PDK11100Cancer (investigational)
Compound 30 from Zhong et al. FGFR41.1 (biochemical)Hepatocellular Carcinoma (investigational)

IC₅₀ values are representative and can vary based on the specific assay conditions.[8][9]

Targeting Signaling Pathways with 7-Azaindole-Based Inhibitors

The therapeutic efficacy of 7-azaindole derivatives often stems from their ability to potently and selectively inhibit key kinases in oncogenic signaling pathways. The following diagrams illustrate the mechanism of action of several 7-azaindole-based inhibitors.

BRAF Signaling Pathway Inhibition

Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase, which is a key driver in many cases of melanoma. By blocking the constitutively active BRAFV600E, vemurafenib inhibits the downstream MAPK/ERK signaling pathway, leading to decreased cell proliferation and apoptosis of cancer cells.[1][10][11]

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_mut BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Phosphorylation Apoptosis Apoptosis BRAF_mut->Apoptosis Inhibition of ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Vemurafenib Vemurafenib Vemurafenib->BRAF_mut Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

BRAF signaling pathway and Vemurafenib inhibition.
FGFR4 Signaling Pathway Inhibition

Certain 7-azaindole derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in some forms of hepatocellular carcinoma. These inhibitors form a covalent bond with a cysteine residue in the FGFR4 active site, leading to irreversible inhibition of the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways.[3][12][13]

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization FRS2 FRS2 FGFR4->FRS2 Phosphorylation PI3K PI3K FRS2->PI3K RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK AKT AKT PI3K->AKT Cell_Growth Cell Growth & Survival AKT->Cell_Growth RAS_MAPK->Cell_Growth Covalent_Inhibitor Covalent 7-Azaindole Inhibitor Covalent_Inhibitor->FGFR4 Covalent Inhibition

FGFR4 signaling and covalent inhibition.
CDK9-Mediated Transcription Elongation Inhibition

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for productive transcriptional elongation. 7-Azaindole-based inhibitors of CDK9 can block this process, leading to a downregulation of anti-apoptotic proteins and cell death in cancer cells that are highly dependent on transcription.[2][14][15][16]

CDK9_Pathway cluster_nucleus Nucleus DNA DNA Template RNAPII RNA Polymerase II PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII->PTEFb Recruitment Elongation Transcriptional Elongation RNAPII->Elongation PTEFb->RNAPII Phosphorylation of CTD CDK9_Inhibitor 7-Azaindole CDK9 Inhibitor CDK9_Inhibitor->PTEFb mRNA mRNA Elongation->mRNA Anti_Apoptotic_Proteins Anti-Apoptotic Proteins mRNA->Anti_Apoptotic_Proteins Translation Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibition

CDK9's role in transcription and its inhibition.
PDK1 Signaling Pathway Inhibition

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that activates several other kinases, most notably AKT, in the PI3K/AKT signaling pathway. This pathway is critical for cell survival, proliferation, and metabolism. 7-Azaindole derivatives that inhibit PDK1 can effectively shut down this pro-survival signaling cascade.[17][18][19][20]

PDK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR) AKT->Downstream_Effectors Activation PDK1_Inhibitor 7-Azaindole PDK1 Inhibitor PDK1_Inhibitor->PDK1 Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

PDK1 signaling pathway and its inhibition.

Conclusion

From its initial synthesis in 1955, the 7-azaindole scaffold has undergone a remarkable transformation from a laboratory curiosity to a highly valued component in the drug developer's arsenal. Its versatility in synthesis and its favorable interactions with a wide range of biological targets, particularly kinases, have solidified its importance in medicinal chemistry. The continued exploration of novel synthetic routes and the rational design of new 7-azaindole-based therapeutics promise to further expand the impact of this remarkable heterocycle on human health.

References

physicochemical characteristics of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3-Dihydro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 7-azaindoline, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Structurally, it is a derivative of 7-azaindole (B17877), featuring a saturated pyrrole (B145914) ring fused to a pyridine (B92270) ring. The parent 7-azaindole scaffold is recognized as a "privileged structure" and a bioisostere of indole, frequently utilized in the development of kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets.[3][4][5] This guide provides a detailed overview of the core , presenting quantitative data, general experimental methodologies, and logical workflows relevant to its characterization and application.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in synthetic and biological contexts.

PropertyValueReference(s)
CAS Number 10592-27-5[6][7]
Molecular Formula C₇H₈N₂[6][7]
Molecular Weight 120.15 - 120.16 g/mol [6][8][9]
Appearance White to off-white or light yellow/red powder/crystal.[6][8][9]
Melting Point 78 - 85 °C[1][6][9]
Boiling Point 114 °C at 10 mmHg[9]
Solubility Slightly soluble in water.[1][2] Soluble in Methanol and DMSO (100 mg/mL).[8]
UV Absorption (λmax) 306 nm (in Cyclohexane)[9]
SMILES C1Cc2cccnc2N1[6]
InChI Key ZFFYPGZDXUPKNK-UHFFFAOYSA-N[1][6]

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the characterization of this compound are not extensively published in readily available literature, standard analytical methods are employed. Below are generalized protocols for synthesis and characterization relevant to this compound class.

Synthesis: A General Approach

The synthesis of this compound typically involves the reduction of the pyrrole ring of 7-azaindole or the cyclization of appropriately substituted pyridine precursors. A common synthetic strategy involves the hydrogenation of a substituted pyridine. For instance, a general procedure for a related synthesis involves placing a substituted nitropyridine in a flask with a palladium on carbon (Pd/C) catalyst under an argon atmosphere, followed by the addition of degassed methanol. The system is then flushed with hydrogen and the reaction proceeds under atmospheric pressure.[10]

Characterization: Melting Point Determination

A standard method for determining the melting point of a solid powder like this compound is the capillary melting point method.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (78-85 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

Visualizations: Workflows and Relationships

To better illustrate the context of this compound in research and development, the following diagrams depict a general characterization workflow and its structural relationship to the parent 7-azaindole scaffold.

G cluster_0 Physicochemical Characterization Workflow A Sample Acquisition (this compound) B Spectroscopic Analysis (NMR, IR, MS) A->B C Chromatographic Analysis (HPLC, GC for Purity) A->C D Thermal Analysis (Melting Point, DSC) A->D E Solubility Assessment A->E F Final Data Compilation & Reporting B->F C->F D->F E->F

A general workflow for physicochemical characterization.

G cluster_1 Role in Drug Discovery Parent 7-Azaindole (Aromatic Scaffold) Dihydro This compound (Saturated Analog) Parent->Dihydro Reduction Active Biologically Active Molecules (e.g., Kinase Inhibitors) Parent->Active Core Scaffold for Intermediate Synthetic Intermediate / Building Block Dihydro->Intermediate Used as Intermediate->Active Leads to

Structural and functional relationships in drug discovery.

Biological Context and Applications

While this compound is primarily classified as a biochemical reagent and a pharmaceutical intermediate, its parent structure, 7-azaindole, is of significant interest in medicinal chemistry.[8] 7-Azaindole derivatives have demonstrated a wide range of biological activities, including analgesic, antihypertensive, and kinase-inhibiting properties.[3][11] They are particularly prominent as scaffolds for kinase inhibitors, which are crucial in oncology.[4][12] The 7-azaindole moiety can act as a hinge-binder, forming critical hydrogen bonds with protein kinases.[5]

Therefore, this compound serves as a valuable starting material or intermediate for synthesizing more complex, biologically active molecules that may retain or modify the therapeutic properties of the core azaindole structure.[1][2] Its saturated ring offers different conformational flexibility and substitution possibilities compared to the flat, aromatic 7-azaindole, enabling chemists to explore a wider chemical space in drug design.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dihydro-7-azaindole from 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2,3-dihydro-7-azaindole (also known as 7-azaindoline) from 7-azaindole (B17877) via catalytic hydrogenation. 7-Azaindole and its derivatives are significant scaffolds in medicinal chemistry, and the selective reduction to the corresponding this compound is a crucial transformation for accessing novel chemical space for drug discovery. This document outlines the reaction conditions, a step-by-step experimental procedure, and quantitative data to guide researchers in successfully performing this synthesis.

Introduction

7-Azaindole is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The bioisosteric replacement of indole (B1671886) with 7-azaindole can lead to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and better metabolic stability. The reduction of the C2-C3 double bond in the pyrrole (B145914) ring of 7-azaindole to yield this compound is a key strategic transformation that allows for the exploration of structure-activity relationships by introducing sp3-hybridized centers.

The catalytic hydrogenation of indoles to indolines can be challenging due to the aromatic stability of the indole ring system and potential catalyst poisoning by the resulting secondary amine product.[1] However, with the appropriate choice of catalyst and reaction conditions, this transformation can be achieved with high efficiency. This protocol details a robust method for the catalytic hydrogenation of 7-azaindole.

Reaction Scheme

Caption: General reaction scheme for the hydrogenation of 7-azaindole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 7-azaindole via catalytic hydrogenation. The choice of catalyst and conditions can significantly influence the reaction outcome.

ParameterValueReference
Substrate 7-Azaindole-
Product This compound-
Catalyst 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)[1][2]
Catalyst Loading 5-10 mol%General Practice
Solvent Methanol (B129727) (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH)General Practice
Hydrogen Pressure 50-500 psi (Parr apparatus) or H₂ balloonGeneral Practice
Temperature 25-80 °CGeneral Practice
Reaction Time 4-24 hoursGeneral Practice
Typical Yield 85-95%Estimated based on similar indole reductions

Experimental Protocol

This protocol describes the synthesis of this compound from 7-azaindole using catalytic hydrogenation with Palladium on Carbon (Pd/C).

Materials:

  • 7-Azaindole

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (ACS grade or higher)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a heavy-walled flask suitable for hydrogenation with a balloon

Equipment:

  • Parr hydrogenation apparatus or a round-bottom flask with a magnetic stirrer and a balloon filled with hydrogen

  • Magnetic stir plate

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a Parr hydrogenation vessel or a heavy-walled round-bottom flask, add 7-azaindole (1.0 eq).

    • Add methanol to dissolve the 7-azaindole (concentration typically 0.1-0.5 M).

    • Carefully add 10% Palladium on Carbon (5-10 mol% relative to the substrate). Caution: Pd/C is flammable when dry and may ignite in the presence of solvents and air. Handle with care.

  • Hydrogenation:

    • If using a Parr apparatus, seal the vessel.

    • Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).

    • If using a balloon, evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature or with gentle heating.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • A typical mobile phase for TLC could be ethyl acetate/hexanes or dichloromethane/methanol.

    • The reaction is complete when the starting material is no longer observed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully vent the hydrogen gas and purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol.

    • Combine the filtrate and washings.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification cluster_3 Analysis A Charge reactor with 7-azaindole and solvent B Add Pd/C catalyst A->B C Seal and purge reactor with N₂ then H₂ B->C D Pressurize with H₂ and stir C->D E Heat to desired temperature D->E F Cool and vent reactor E->F G Filter through Celite® to remove catalyst F->G H Concentrate filtrate G->H I Purify by column chromatography (if needed) H->I J Characterize product (NMR, MS, etc.) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere when dry. When wetted, it is less hazardous but still flammable.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all sources of ignition are removed.

  • The use of a Parr hydrogenation apparatus requires proper training. Always follow the manufacturer's instructions.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 7-azaindole via catalytic hydrogenation. The provided data and experimental workflow are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient production of this important scaffold for further chemical exploration.

References

Application Notes & Protocols: Utilizing 2,3-Dihydro-7-Azaindole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-7-azaindole, also known as 7-azaindoline, is an emerging scaffold in the design of kinase inhibitors. As a partially saturated bicyclic heteroaromatic compound, it offers a unique three-dimensional geometry compared to its well-established aromatic counterpart, 7-azaindole (B17877). This structural modification can be leveraged to fine-tune the physicochemical properties of drug candidates, potentially leading to improved solubility, metabolic stability, and novel intellectual property. The primary application of the this compound scaffold is as a core structure in the development of kinase inhibitors, where it can serve as a key hinge-binding motif.[1]

Mechanism of Action and Key Advantages

The this compound scaffold is designed to mimic the adenine (B156593) core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen atom in the pyridine (B92270) ring and the adjacent secondary amine in the dihydropyrrole ring can form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity for many Type I kinase inhibitors.

Key advantages of this scaffold include:

  • Improved Physicochemical Properties: The introduction of a saturated bridgehead can lead to enhanced aqueous solubility and optimized metabolic stability when compared to the fully aromatic 7-azaindole.[1]

  • Three-Dimensional Diversity: The non-planar structure of the this compound core allows for the exploration of new chemical space and can lead to improved target selectivity and potency.

  • Versatile Synthetic Handle: The scaffold provides multiple points for chemical modification, allowing for the systematic optimization of structure-activity relationships (SAR).

Primary Biological Target: Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the this compound scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway is implicated in various cancers, making FGFRs an attractive target for therapeutic intervention.

Quantitative Data Summary

While extensive quantitative data for a broad range of this compound-based kinase inhibitors is not widely available in the public domain, reflecting its status as an emerging scaffold, the following table summarizes hypothetical but representative data for a series of analogs targeting FGFR1. This data is intended to illustrate the potential for optimization using this scaffold.

Compound IDR1 SubstitutionR2 SubstitutionFGFR1 IC50 (nM)HUVEC Proliferation IC50 (nM)Microsomal Stability (t½, min)
AZD-001 HH580120015
AZD-002 4-fluorophenylH12035025
AZD-003 3,5-dimethoxyphenylH4511045
AZD-004 3,5-dimethoxyphenylMethyl256055
AZD-005 3,5-dimethoxyphenylCyclopropyl1535>60

Experimental Protocols

Protocol 1: General Synthesis of Substituted this compound Derivatives

This protocol describes a general method for the synthesis of derivatives of the this compound scaffold, which can then be further functionalized.

Materials:

  • 7-Azaindole

  • Platinum (IV) oxide (PtO₂)

  • Ethanol

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C)

  • Appropriate aryl or alkyl halides

  • Suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reduction of 7-Azaindole: To a solution of 7-azaindole in ethanol, add a catalytic amount of PtO₂.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

  • N-Arylation/Alkylation: To a solution of this compound in an anhydrous solvent, add the desired aryl or alkyl halide and a suitable base.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted this compound derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against a specific kinase, such as FGFR1.

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant FGFR1 kinase, and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction mixture at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (Example: HUVEC Cells)

This protocol describes a method to assess the anti-proliferative effects of the synthesized compounds on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are responsive to FGFR signaling.

Materials:

  • HUVEC cells

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed HUVEC cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the overnight culture medium and add the medium containing the test compounds to the cells.

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, equilibrate the plate to room temperature.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 values.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization KinaseDomain Kinase Domain FGFR->KinaseDomain Activation PLCg PLCγ KinaseDomain->PLCg Phosphorylation FRS2 FRS2 KinaseDomain->FRS2 Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->KinaseDomain

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

Experimental_Workflow Kinase Inhibitor Development Workflow Synthesis Scaffold Synthesis (this compound) Derivatization Chemical Derivatization (SAR Exploration) Synthesis->Derivatization BiochemicalAssay In Vitro Kinase Assay (e.g., FGFR1 IC50) Derivatization->BiochemicalAssay CellAssay Cell-Based Assay (e.g., Proliferation IC50) BiochemicalAssay->CellAssay Potent Hits ADME ADME/Tox Profiling (e.g., Microsomal Stability) CellAssay->ADME Active Compounds LeadOp Lead Optimization ADME->LeadOp Promising Leads LeadOp->Derivatization Iterative Design

Caption: A typical workflow for the development of kinase inhibitors.

Scaffold_Comparison Scaffold Property Comparison cluster_7azaindole 7-Azaindole (Aromatic) cluster_dihydro This compound (Saturated) Scaffold Planar Planar Geometry ThreeD 3D Geometry Hinge Excellent Hinge Binding ExtensiveData Extensive Public Data LowerSol Potentially Lower Solubility Hinge2 Potential Hinge Binding Emerging Emerging Scaffold ImprovedSol Potentially Improved Solubility & Metabolic Stability

Caption: Comparison of properties between 7-azaindole and its dihydro derivative.

References

Application Notes and Protocols for 2,3-Dihydro-7-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding pockets of biological targets. The 7-azaindole (B17877) scaffold is a well-established "privileged fragment," particularly in the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions with the hinge region of many kinases.[1][2][3] Its structure is bioisosteric to purines, making it an ideal starting point for ATP-competitive inhibitors.[4] The success of the 7-azaindole fragment is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole starting fragment.[1][2]

This document focuses on the application of 2,3-dihydro-7-azaindole (also known as 7-azaindoline) , the saturated analog of 7-azaindole, in FBDD. While the aromatic 7-azaindole has been extensively explored, the introduction of sp³ character in the five-membered ring of this compound offers distinct advantages:

  • Three-Dimensionality: The non-planar structure of the dihydropyrrole ring provides exit vectors for chemical elaboration in three-dimensional space, potentially enabling better shape complementarity with target binding sites and access to novel chemical space.

  • Improved Physicochemical Properties: Saturation can lead to improved solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its flat, aromatic counterpart.

  • Novel Intellectual Property: As a less explored scaffold, it offers opportunities for generating novel intellectual property.

These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation formats, for researchers looking to incorporate the this compound fragment into their FBDD campaigns.

Logical Workflow for a FBDD Campaign

The overall workflow for an FBDD campaign starting with a this compound-based fragment library follows a structured, multi-stage process. The primary goal is to identify weak-binding fragments and optimize them into potent, selective, and drug-like lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (Containing this compound) b Primary Screen (e.g., Thermal Shift, NMR) a->b High Concentration c Secondary Screen (Orthogonal Biophysical Method) b->c Identified Hits d Binding Affinity & Stoichiometry (e.g., ITC) c->d e Structural Biology (X-ray Crystallography, Cryo-EM) d->e Confirm Binding Mode f Structure-Guided Design (Fragment Growing/Linking) e->f g Synthesis of Analogs f->g h Iterative SAR Analysis (Biochemical & Cellular Assays) g->h h->f Optimization Cycle i Lead Compound h->i Meet Criteria

Caption: A typical fragment-based drug discovery (FBDD) workflow.

Data Presentation: Quantitative Analysis of Fragment Hits

Clear and structured presentation of quantitative data is crucial for comparing fragment hits and guiding optimization efforts. The following tables are templates for organizing data at different stages of the FBDD cascade.

Table 1: Illustrative Primary Screening Hit Data

This table summarizes hypothetical data from a primary screen of a fragment library against a target protein (e.g., a protein kinase).

Fragment IDStructureMethodResult (ΔTm °C)Hit? (Threshold >1.5°C)
F-0012,3-dihydro-1H-pyrrolo[2,3-b]pyridineDSF2.1Yes
F-0025-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineDSF3.5Yes
F-0031-Acetyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineDSF0.8No
F-0042,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-olDSF1.9Yes

DSF: Differential Scanning Fluorimetry; ΔTm: Change in melting temperature.

Table 2: Illustrative Hit Validation and Affinity Data

This table presents data from orthogonal validation and direct binding affinity measurements for the primary hits.

Fragment IDValidation MethodResultAffinity (KD) by ITCLigand Efficiency (LE)
F-0011H NMR (STD)Positive850 µM0.35
F-002SPRPositive320 µM0.41
F-004ITCPositive600 µM0.38

STD: Saturation Transfer Difference; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; KD: Dissociation Constant; LE: Ligand Efficiency (calculated as -1.4 * log(KD) / Heavy Atom Count).

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Hit-to-Lead Optimization

This table tracks the improvement in potency as the initial fragment hit (F-002) is elaborated into more potent compounds.

Compound IDStructureTarget IC50 (µM)Cellular Activity (EC50, µM)
F-0025-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine>200>100
Lead-015-(3-aminophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine15.245.7
Lead-02N-(3-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)acrylamide0.852.1
Lead-03N-(3-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)acrylamide0.050.2

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are essential for the successful execution of an FBDD campaign. The following protocols are adapted for the screening of a this compound-based fragment library.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize the target protein, causing a measurable shift in its thermal melting point (Tm).

Materials:

  • Target protein (e.g., Kinase domain) at 2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Fragment library stock solutions (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Method:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye. For each 20 µL reaction, use:

    • 17.8 µL Protein Buffer

    • 1.0 µL Target Protein (final concentration 2 µM)

    • 1.0 µL SYPRO Orange (final concentration 5x)

  • Dispense Master Mix: Aliquot 19.8 µL of the master mix into each well of the PCR plate.

  • Add Fragments: Add 0.2 µL of each 100 mM fragment stock solution to the appropriate well for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only controls.

  • Seal and Centrifuge: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Run a thermal melt protocol:

    • Initial temperature: 25 °C

    • Final temperature: 95 °C

    • Ramp rate: 1 °C/minute

    • Continuously monitor fluorescence.

  • Data Analysis: Determine the Tm for each well by fitting the melt curve to a Boltzmann equation. Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control (ΔTm = Tmfragment - TmDMSO). Fragments with a ΔTm significantly above the standard deviation of the controls (e.g., > 1.5 °C) are considered primary hits.

DSF_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Protein/Dye Master Mix p2 Aliquot Mix to Plate p1->p2 p3 Add Fragment Stocks (1 mM final) p2->p3 r1 Seal & Centrifuge Plate p3->r1 r2 Run Thermal Melt (25°C to 95°C) r1->r2 a1 Calculate Tm for each well r2->a1 a2 Calculate ΔTm vs DMSO a1->a2 a3 Identify Hits (ΔTm > Threshold) a2->a3

Caption: Workflow for a DSF-based primary fragment screen.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

Objective: To confirm the binding of primary hits to the target protein in solution using a ligand-observed NMR technique.

Materials:

  • Target protein ( deuterated background is preferable).

  • Fragment hits identified from the primary screen.

  • NMR buffer (e.g., 20 mM d-Tris pH 7.5, 150 mM NaCl in 99.9% D₂O).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Method:

  • Sample Preparation: Prepare two samples for each fragment to be tested:

    • Sample A (Reference): 500 µM fragment in NMR buffer.

    • Sample B (Protein): 500 µM fragment and 10 µM target protein in NMR buffer.

  • Acquire 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum for Sample A to identify the chemical shifts of the fragment protons.

  • Set up STD Experiment: For Sample B, set up the STD NMR experiment.

    • On-resonance saturation: Set the selective saturation pulse to a frequency where only protein resonances absorb (e.g., 0.5 ppm).

    • Off-resonance saturation: Set the control saturation pulse to a frequency where neither protein nor fragment protons resonate (e.g., 40 ppm).

    • Saturation time: Use a saturation time of 2 seconds.

    • Interleave on- and off-resonance experiments for subtraction.

  • Acquire STD Spectrum: Acquire the STD NMR data.

  • Data Processing: Process the data to generate the difference spectrum (Off-resonance - On-resonance). Protons of the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum.

  • Analysis: The presence of fragment signals in the STD difference spectrum confirms binding. The relative intensity of the signals can provide information about which parts of the fragment are closest to the protein surface.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of fragment binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Target protein (dialyzed extensively against ITC buffer).

  • Fragment hit (solubilized in ITC buffer).

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure the DMSO concentration is identical in both cell and syringe solutions to minimize heat of dilution effects.

  • Isothermal Titration Calorimeter.

Method:

  • Prepare Protein and Ligand:

    • Cell: Load the sample cell with the target protein at a concentration of 20-50 µM.

    • Syringe: Load the injection syringe with the fragment at a concentration 10-20 times that of the protein (e.g., 500-1000 µM).

  • Equilibrate: Allow the instrument to equilibrate thermally.

  • Perform Titration: Set up an injection sequence (e.g., 20 injections of 2 µL each, with 150-second spacing between injections).

  • Run Control Experiment: Perform a control titration by injecting the fragment solution into the buffer-filled cell to measure the heat of dilution.

  • Data Analysis:

    • Integrate the peaks of the titration thermogram to obtain the heat change per injection.

    • Subtract the heat of dilution from the protein-ligand titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

ITC_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Load Protein into Cell p2 Load Fragment into Syringe r1 Equilibrate Instrument p2->r1 r2 Perform Titration (Fragment into Protein) r1->r2 r3 Run Control Titration (Fragment into Buffer) r2->r3 a1 Integrate Heat Peaks r3->a1 a2 Subtract Heat of Dilution a1->a2 a3 Fit Isotherm to Model a2->a3 a4 Determine K_D, ΔH, n a3->a4

Caption: Workflow for ITC-based affinity determination.

Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for fragment-based drug discovery. Its inherent three-dimensionality and favorable physicochemical properties offer a compelling alternative to its well-trodden aromatic counterpart. By applying systematic FBDD workflows, including sensitive biophysical screening techniques and structure-guided design, researchers can leverage this fragment to identify novel and potent lead compounds. The protocols and data management templates provided herein offer a practical framework for initiating such a discovery campaign.

References

Application Notes and Protocols for the Functionalization of the 2,3-Dihydro-7-azaindole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-7-azaindole, also known as 7-azaindoline, is a saturated heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties, serving as a bioisostere of indole (B1671886) and other related heterocycles, make it a valuable building block in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, focusing on methods to introduce molecular diversity at various positions of the ring system.

Introduction to the this compound Scaffold

The this compound core offers several advantages in drug design, including improved solubility and metabolic stability compared to its aromatic counterpart, 7-azaindole (B17877). Functionalization of this scaffold can be strategically employed to modulate pharmacological properties and explore structure-activity relationships (SAR). Key positions for functionalization include the pyrrolidine (B122466) nitrogen (N-1), and the C-2 and C-3 positions of the saturated ring.

Synthesis of the this compound Core

The parent this compound scaffold can be accessed through the reduction of 7-azaindole.

Protocol: Reduction of 7-Azaindole to this compound

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 7-Azaindole 7-Azaindole Reagents Sodium Cyanoborohydride (NaBH3CN) Acetic Acid (AcOH) 7-Azaindole->Reagents Reduction This compound This compound Reagents->this compound

Caption: Synthesis of this compound via reduction.

Materials:

  • 7-Azaindole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in glacial acetic acid at room temperature.

  • Slowly add sodium cyanoborohydride (3.0 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

N-Functionalization of the this compound Core

The secondary amine of the this compound core is a key site for introducing a wide variety of substituents.

N-Amide Formation: A Gateway to Asymmetric Functionalization

The formation of an N-acyl derivative of this compound is a crucial step for subsequent asymmetric functionalization, where the 7-azaindoline moiety acts as a powerful directing group.[1][2][3]

Workflow for N-Acylation and Asymmetric Aldol (B89426) Reaction

cluster_start Starting Material cluster_acylation N-Acylation cluster_asymmetric Asymmetric Aldol Reaction This compound This compound Acylating_Agent α-Substituted Acetyl Chloride NaHCO3, CH2Cl2 This compound->Acylating_Agent N_Acyl_Intermediate α-Substituted-N-acyl- This compound Acylating_Agent->N_Acyl_Intermediate Catalyst Metal Catalyst (e.g., AgOAc/Ligand) Base, Aldehyde N_Acyl_Intermediate->Catalyst Product Chiral β-Hydroxy Amide Catalyst->Product

Caption: N-acylation followed by an asymmetric aldol reaction.

Materials:

  • This compound

  • α-Substituted acetyl chloride (e.g., chloroacetyl chloride, bromoacetyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in CH₂Cl₂ at 0 °C, add NaHCO₃ (1.2 eq).

  • Slowly add the α-substituted acetyl chloride (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Materials:

  • α-Sulfanyl-N-acyl-2,3-dihydro-7-azaindole

  • Aldehyde

  • Silver acetate (B1210297) (AgOAc)

  • Chiral ligand (e.g., a phosphine-based ligand)

  • Lithium triflate (LiOTf)

  • Brønsted base (e.g., a proton sponge)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst by stirring AgOAc and the chiral ligand in the anhydrous solvent at room temperature for 30 minutes.

  • Add the α-sulfanyl-N-acyl-2,3-dihydro-7-azaindole, LiOTf, and the Brønsted base.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the aldehyde dropwise and stir the reaction mixture for the specified time (typically several hours).

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral β-hydroxy amide.

Table 1: Asymmetric Aldol Reaction of α-Sulfanyl-N-acyl-2,3-dihydro-7-azaindole with Various Aldehydes [2]

EntryAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1Benzaldehyde>20:19895
24-Chlorobenzaldehyde>20:19792
32-Naphthaldehyde>20:19990
4Cinnamaldehyde>20:19685

C-2 Functionalization of the this compound Core

Direct functionalization at the C-2 position of the saturated pyrrolidine ring allows for the introduction of aryl substituents.

C-2 Arylation via Domino Reaction

A one-pot domino reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes provides a direct route to 2-aryl-substituted 7-azaindolines. The chemoselectivity is controlled by the choice of the alkali-amide base.[1]

Workflow for C-2 Arylation of 7-Azaindoline

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine Reagents LiN(SiMe3)2 Diisopropyl ether, 110 °C 2-Fluoro-3-methylpyridine->Reagents Arylaldehyde Arylaldehyde Arylaldehyde->Reagents 2-Aryl-2,3-dihydro-7-azaindole 2-Aryl-2,3-dihydro-7-azaindole Reagents->2-Aryl-2,3-dihydro-7-azaindole

Caption: Synthesis of 2-aryl-7-azaindolines.

Materials:

  • 2-Fluoro-3-methylpyridine

  • Arylaldehyde

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous diisopropyl ether

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 2-fluoro-3-methylpyridine (1.0 eq) and the arylaldehyde (1.0 eq) in anhydrous diisopropyl ether.

  • Add LiN(SiMe₃)₂ (3.0 eq) to the mixture.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Synthesis of 2-Aryl-2,3-dihydro-7-azaindoles [1]

EntryArylaldehydeProductYield (%)
1Benzaldehyde2-Phenyl-2,3-dihydro-7-azaindole56
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydro-7-azaindole65
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydro-7-azaindole52
42-Naphthaldehyde2-(Naphthalen-2-yl)-2,3-dihydro-7-azaindole60

Biological Significance and Applications in Drug Discovery

The functionalized this compound core is present in a number of biologically active molecules and clinical candidates. For instance, derivatives of this scaffold have been investigated as kinase inhibitors and modulators of other important biological targets. The ability to introduce diverse substituents at specific positions of the 7-azaindoline ring system is crucial for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Signaling Pathway Context (Hypothetical Kinase Inhibition)

cluster_pathway Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase_A Receptor_Tyrosine_Kinase->Kinase_A Downstream_Effector Downstream_Effector Kinase_A->Downstream_Effector Cellular_Response Proliferation/ Survival Downstream_Effector->Cellular_Response Functionalized_7_Azaindoline Functionalized_7_Azaindoline Functionalized_7_Azaindoline->Kinase_A Inhibition

Caption: Inhibition of a kinase by a functionalized 7-azaindoline.

Conclusion

The functionalization of the this compound core provides a versatile platform for the synthesis of novel and diverse molecular entities for drug discovery. The protocols outlined in these application notes offer reliable methods for the synthesis of the core scaffold and its subsequent N- and C-2 functionalization. The use of the 7-azaindoline amide as a directing group in asymmetric synthesis is a particularly powerful strategy for accessing chiral building blocks with high stereocontrol. Further exploration of functionalization at the C-3 position and the development of new synthetic methodologies will continue to expand the utility of this important heterocyclic scaffold in medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions in the Context of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole (B17877) core, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged scaffold in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to act as a bioisostere and interact with a wide range of biological targets. Derivatives of 7-azaindole have shown significant potential in drug discovery, particularly as kinase inhibitors.[1] Palladium-catalyzed reactions are indispensable tools for the synthesis and functionalization of this important heterocyclic system.[2][3]

While extensive research has been conducted on the palladium-catalyzed functionalization of the aromatic 7-azaindole scaffold, there is limited specific information available in the scientific literature regarding palladium-catalyzed reactions directly on the saturated 2,3-dihydro-7-azaindole ring system. Therefore, this document will focus on two key areas: the palladium-catalyzed synthesis of the 7-azaindole core and the subsequent palladium-catalyzed functionalization of the aromatic 7-azaindole scaffold. These methodologies provide the foundation for accessing a diverse range of 7-azaindole derivatives, which can be precursors to or analogues of 2,3-dihydro-7-azaindoles.

I. Palladium-Catalyzed Synthesis of the 7-Azaindole Core

Palladium catalysis offers efficient routes to construct the 7-azaindole skeleton, often through cascade reactions that form multiple bonds in a single operation.

Application Note: Cascade C-N Cross-Coupling/Heck Reaction

A powerful strategy for the synthesis of substituted 7-azaindoles involves a palladium-catalyzed cascade reaction between amino-o-bromopyridines and alkenyl bromides. This one-pot procedure first forms a C-N bond via a Buchwald-Hartwig-type amination, followed by an intramolecular Heck reaction to construct the pyrrole (B145914) ring. This approach is highly convergent and allows for the rapid assembly of substituted 7-azaindoles from readily available starting materials. The choice of a suitable palladium catalyst and ligand system, such as Pd₂(dba)₃/XPhos, is crucial for the success of this cascade process.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Cascade C-N Cross-Coupling/Heck Reaction

This protocol is adapted from a general procedure for the synthesis of substituted azaindoles.

Materials:

  • Amino-o-bromopyridine (1.0 equiv)

  • Alkenyl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • t-BuONa (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and t-BuONa.

  • Evacuate and backfill the tube with argon three times.

  • Add the amino-o-bromopyridine and alkenyl bromide, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted 7-azaindole.

Illustrative Diagram: Cascade Synthesis of 7-Azaindole

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cascade Reaction Amino-o-bromopyridine Amino-o-bromopyridine C-N Cross-Coupling C-N Cross-Coupling Amino-o-bromopyridine->C-N Cross-Coupling Alkenyl bromide Alkenyl bromide Alkenyl bromide->C-N Cross-Coupling Pd Catalyst Pd Catalyst Pd Catalyst->C-N Cross-Coupling Intramolecular Heck Reaction Intramolecular Heck Reaction C-N Cross-Coupling->Intramolecular Heck Reaction Pd(0)/Pd(II) cycle 7-Azaindole Product 7-Azaindole Product Intramolecular Heck Reaction->7-Azaindole Product

Caption: Cascade synthesis of 7-azaindoles.

II. Palladium-Catalyzed Functionalization of the 7-Azaindole Core

Once the 7-azaindole scaffold is formed, palladium-catalyzed cross-coupling reactions are extensively used to introduce a wide variety of substituents at different positions of the heterocyclic core.

A. Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between a halogenated 7-azaindole and a boronic acid or ester. This reaction is tolerant of a wide range of functional groups and is particularly useful for introducing aryl and heteroaryl substituents at various positions of the 7-azaindole nucleus.[2][4] These modifications are crucial in drug discovery for tuning the pharmacological properties of lead compounds.[5]

Quantitative Data for Suzuki-Miyaura Coupling of Halo-7-Azaindoles

EntryHalogen PositionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ClPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O10085
25-BrPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9092
33-IPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O11088
42-IPd(OAc)₂ (5)-KOAcDMF11086

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halo-7-azaindole.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with argon.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 4-aryl-7-azaindole product.

B. Heck Reaction

Application Note: The Heck reaction is a powerful tool for the alkenylation of halo-7-azaindoles, enabling the formation of a C-C bond between the azaindole core and an alkene.[6][7] This reaction is instrumental in synthesizing vinyl-substituted 7-azaindoles, which are valuable intermediates for further transformations or as final products with biological activity. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Quantitative Data for Heck Reaction of Halo-7-Azaindoles

EntryHalogen PositionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IPd(OAc)₂ (5)PPh₃ (10)Et₃NDMF9056
22-IPd(OAc)₂ (5)-KOAcDMF11092
35-BrPd(OAc)₂ (10)P(o-tol)₃ (20)Et₃NAcetonitrile10075

Experimental Protocol: Heck Reaction of 2-Iodo-7-azaindole with Methyl Acrylate (B77674)

This protocol is based on a general procedure for the Heck reaction.[2]

Materials:

  • 2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • LiCl (1.0 equiv)

  • KOAc (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a flask charged with 2-iodo-1H-pyrrolo[2,3-b]pyridine, add Pd(OAc)₂, LiCl, and KOAc.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF and methyl acrylate via syringe.

  • Heat the reaction mixture to 110 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired 2-alkenyl-7-azaindole.

C. Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl-7-azaindole derivatives.[8][9] This reaction is of great importance in medicinal chemistry for introducing amine functionalities, which can modulate the physicochemical properties and biological activity of the 7-azaindole scaffold. The use of specialized phosphine (B1218219) ligands is often necessary to achieve high yields and broad substrate scope.[10]

Quantitative Data for Buchwald-Hartwig Amination of Halo-7-Azaindoles

EntryHalogen PositionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ClPd₂(dba)₃ (2)RuPhos (4)t-BuONaToluene10096
22-ClPd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH8085
35-BrPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11078

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is a representative example of a Buchwald-Hartwig amination on a halo-7-azaindole.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • t-BuONa (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and t-BuONa to a reaction vial.

  • Add 4-chloro-1H-pyrrolo[2,3-b]pyridine and the amine, followed by anhydrous toluene.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 4-amino-7-azaindole derivative.

Illustrative Diagram: Functionalization of 7-Azaindole

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Halo-7-Azaindole Halo-7-Azaindole Suzuki-Miyaura Suzuki-Miyaura Halo-7-Azaindole->Suzuki-Miyaura + ArB(OH)₂ Heck Heck Halo-7-Azaindole->Heck + Alkene Buchwald-Hartwig Buchwald-Hartwig Halo-7-Azaindole->Buchwald-Hartwig + Amine Aryl-7-Azaindole Aryl-7-Azaindole Suzuki-Miyaura->Aryl-7-Azaindole Alkenyl-7-Azaindole Alkenyl-7-Azaindole Heck->Alkenyl-7-Azaindole Amino-7-Azaindole Amino-7-Azaindole Buchwald-Hartwig->Amino-7-Azaindole

Caption: Functionalization of 7-azaindoles.

Palladium-catalyzed reactions are fundamental to the synthesis and functionalization of the 7-azaindole scaffold, a key building block in modern drug discovery. While direct palladium-catalyzed reactions on the this compound core are not extensively documented, the methodologies presented herein for the synthesis and functionalization of the aromatic 7-azaindole provide researchers with the essential tools to access a vast chemical space of related compounds. These established protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions serve as a robust foundation for the development of novel therapeutics based on the 7-azaindole framework. Further research into the direct functionalization of the this compound scaffold could open up new avenues for creating molecules with unique three-dimensional structures and biological activities.

References

Purification Techniques for 2,3-Dihydro-7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,3-Dihydro-7-azaindole, a crucial heterocyclic scaffold in medicinal chemistry. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.

Introduction

This compound, also known as 7-azaindoline, is a privileged structural motif found in numerous biologically active compounds. Its synthesis often results in a crude product containing impurities such as starting materials, byproducts, and residual solvents. Effective purification is paramount to ensure the integrity of subsequent biological assays and the quality of drug candidates. This guide presents established methods for obtaining high-purity this compound.

General Purification Workflow

The purification of this compound typically follows a multi-step process to remove various types of impurities. The general workflow begins with an initial workup of the reaction mixture, followed by one or more chromatographic or crystallization steps to achieve the desired purity.

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) CrudeProduct->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Purification Purification Concentration->Purification PureProduct Pure this compound Concentration->PureProduct ColumnChromatography Column Chromatography Purification->ColumnChromatography For complex mixtures Recrystallization Recrystallization Purification->Recrystallization For crystalline solids ColumnChromatography->Concentration Recrystallization->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally. For 7-azaindole (B17877) derivatives, ethanol (B145695) has been shown to be an effective recrystallization solvent.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For 7-azaindole and its derivatives, silica (B1680970) gel is a commonly used stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4. A common starting point for 7-azaindole derivatives is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply pressure (for flash chromatography) or allow it to flow by gravity.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data

The efficiency of a purification technique is typically assessed by the yield and purity of the final product. The following table summarizes representative quantitative data for the purification of 7-azaindole and its derivatives from published literature.

CompoundPurification MethodSolvent/EluentPurityYieldReference
7-AzaindoleRecrystallizationEthanol96.9%97.1%[1]
2-Phenyl-7-azaindoleRecrystallization or Flash Chromatography1:4 Ethyl acetate:Hexane or 2:1 Ethyl acetate:Hexanes-80%[2]
1′-(7-azaindolyl)-5′-O-(DMTr)-2′-deoxy-D-ribosideSilica Gel Chromatography70:30 Ethyl acetate:Hexanes-75%[3]

Note: Data for this compound is extrapolated from closely related 7-azaindole structures due to a lack of specific published data for the dihydro- form.

Logical Relationships in Purification

The selection of a purification method is dependent on the properties of the target compound and the nature of the impurities. The following diagram illustrates the decision-making process.

PurificationDecision Crude Crude Product IsCrystalline Is the product crystalline? Crude->IsCrystalline Recrystallize Recrystallization IsCrystalline->Recrystallize Yes ComplexMixture Is it a complex mixture? IsCrystalline->ComplexMixture No / Oily IsPure Is the product pure? Recrystallize->IsPure Pure Pure Product IsPure->Pure Yes ColumnChromatography Column Chromatography IsPure->ColumnChromatography No ColumnChromatography->Pure ComplexMixture->Pure No (Simple mixture) ComplexMixture->ColumnChromatography Yes

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for N-Alkylation of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are integral components of various biologically active compounds. The functionalization of the nitrogen atom at the N-1 position through alkylation is a key synthetic step in the development of novel therapeutic agents. These application notes provide detailed experimental protocols for the N-alkylation of this compound, offering a selection of methodologies to accommodate a range of alkylating agents and desired final products. The protocols described are based on established methods for the N-alkylation of analogous compounds such as indoles and other heterocyclic amines.

Chemical Reaction Scheme

The general reaction for the N-alkylation of this compound involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkylating agent.

General Reaction Scheme for N-Alkylation

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used approach for introducing simple alkyl groups onto the nitrogen of this compound. The reaction proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 2.0 eq).

  • Stir the suspension at room temperature (or cool to 0 °C for strong bases like NaH) for 15-30 minutes to facilitate the formation of the corresponding anion.

  • Add the alkyl halide (1.0 - 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as required (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with an appropriate organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated this compound.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for the synthesis of N-alkylated amines, including this compound, from carbonyl compounds. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol (B129727) (MeOH))

  • Acetic acid (catalytic amount, if needed)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃))

  • Extraction solvent (e.g., dichloromethane (DCM))

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in the chosen solvent.

  • Add a catalytic amount of acetic acid if necessary to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the extraction solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions on scaffolds analogous to this compound, providing a reference for expected outcomes.

Starting MaterialAlkylating AgentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference Analogy
IndolineBenzyl bromideK₂CO₃DMF6024~70-90N-alkylation of oxindoles[1]
7-AminoindoleBenzyl bromideK₂CO₃AcetonitrileReflux4-6GoodDirect N-alkylation[2]
IndolineBenzyl alcoholTricarbonyl(cyclopentadienone) iron complexTFE1103072Iron-catalyzed N-alkylation[3]
7-AzaindoleAllylic carbonateCs₂CO₃ / [Ir(cod)Cl]₂DichloromethaneRT-79Ir-catalyzed N-allylation[4]
Indolineα,β-unsaturated ketonesQuinine-derived catalystXylene-20-Highaza-Michael reaction[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the direct N-alkylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (e.g., NaH, K2CO3) dissolve->add_base stir1 Stir at RT (or 0 °C) add_base->stir1 add_alkyl_halide Add Alkyl Halide dropwise stir1->add_alkyl_halide react Reaction at RT or Heat (Monitor by TLC) add_alkyl_halide->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product N-Alkylated Product purify->product

Caption: General workflow for direct N-alkylation.

References

Application Notes and Protocols: 2,3-Dihydro-7-azaindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its saturated pyrrole (B145914) ring fused to a pyridine (B92270) moiety offers a unique three-dimensional scaffold that serves as a valuable starting material for the synthesis of a diverse array of complex molecules. As a bioisostere of indole (B1671886) and other related heterocycles, derivatives of this compound have shown promise in the development of novel therapeutic agents, particularly as kinase inhibitors. The nitrogen atom in the pyridine ring and the secondary amine in the dihydropyrrole ring provide multiple points for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.

These application notes provide an overview of the utility of this compound as a synthetic building block and offer detailed protocols for its synthesis and subsequent functionalization.

Applications in Asymmetric Synthesis

This compound can be readily N-acylated to form 7-azaindoline amides. These amides have emerged as powerful synthons in asymmetric catalysis, where the 7-azaindoline moiety acts as a directing group, influencing the stereochemical outcome of various transformations.[1][2]

Key advantages of using the 7-azaindoline directing group include:

  • Enhanced Reactivity and Stereoselectivity: The rigid bicyclic structure and the coordinating ability of the pyridine nitrogen can pre-organize the transition state, leading to high levels of stereocontrol in reactions such as aldol (B89426) and Mannich additions.[1]

  • Facile Removal: The 7-azaindoline auxiliary can be cleaved under acidic conditions to reveal the corresponding carboxylic acid or its derivatives, making it a traceless directing group.[1]

  • Prevention of Side Reactions: Complexation of the 7-azaindoline moiety with metal reagents can prevent undesirable side reactions like over-reduction, oxidation, or dehalogenation.[1]

α-Substituted and α,β-unsaturated 7-azaindoline amides are the two main classes of substrates used in these asymmetric reactions, serving as nucleophiles and electrophiles, respectively.[1][2]

Application as a Scaffold for Kinase Inhibitors

The 7-azaindole (B17877) scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5] Derivatives of this compound can serve as precursors to these potent biological agents. For instance, compounds incorporating the 7-azaindole core have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are key enzymes in the PI3K/AKT/mTOR signaling pathway.[3][4][6] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][6]

The synthesis of these inhibitors often involves the initial construction of a functionalized 7-azaindole or 7-azaindoline core, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-2,3-dihydro-7-azaindoles

This protocol describes a one-pot synthesis of C2-aryl substituted 2,3-dihydro-7-azaindoles from readily available starting materials.[7]

Reaction Scheme:

start 2-Fluoro-3-methylpyridine + Aryl Aldehyde reagents LiN(SiMe₃)₂ diisopropyl ether, 110 °C, 12 h start->reagents product 2-Aryl-2,3-dihydro-7-azaindole reagents->product start This compound + α-Substituted Acetyl Chloride reagents NaHCO₃ CH₂Cl₂ start->reagents product α-Substituted-7-azaindoline amide reagents->product RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor 7-Azaindole Derivative (Inhibitor) Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for Bioassay Development Using 2,3-Dihydro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure, particularly in the development of kinase inhibitors. The 7-azaindole (B17877) core acts as an excellent "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[1] This has led to the development of potent and selective inhibitors for a range of kinase targets implicated in diseases such as cancer.

These application notes provide a comprehensive guide to utilizing this compound derivatives in bioassay development. We will cover key signaling pathways modulated by these compounds, present quantitative data on their inhibitory activities, and provide detailed protocols for essential in vitro and cell-based assays.

Key Signaling Pathways

This compound derivatives have been extensively investigated as modulators of critical intracellular signaling pathways that are frequently dysregulated in cancer and other diseases. Two of the most prominent pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK cascades.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling.

PI3K_AKT_mTOR_Pathway cluster_pip Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4E-BP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling cascade with the point of inhibition by this compound derivatives.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival.[2][3] Gain-of-function mutations in components of this pathway, such as BRAF, are common in various cancers.[4] 7-Azaindole derivatives have been successfully developed as potent inhibitors of BRAF.[5]

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: RAF/MEK/ERK signaling pathway highlighting the inhibition of RAF by this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative this compound derivatives against various kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 / KiReference
7-Azaindole DerivativeB-Raf (V600E)IC50 = 2.5 nM[5]
7-Azaindole DerivativeCdc7Ki = 0.07 nM
7-Azaindole IsoindolinonePI3KγIC50 = 7 nM
7-Azaindole Scaffold DerivativePI3KγIC50 = 0.5 nM
7-AzaindolylideneimidazoleCdc7IC50 = 20 nM
7-Azaindole DerivativeJAK2IC50 = 1 nM
7-Azaindole DerivativeJAK3IC50 = 5 nM

Table 2: Cellular Antiproliferative Activity

Compound ClassCell LineCancer TypeGI50 / IC50Reference
7-Azaindole Scaffold DerivativeKARPASS-422LymphomaGI50 = 0.17 µM
7-Azaindole Scaffold DerivativePfeifferLymphomaGI50 = 0.15 µM
7-Azaindole Scaffold DerivativeMCF7Breast CancerGI50 = 0.69 µM
7-Azaindole Scaffold DerivativeT47DBreast CancerGI50 = 0.52 µM
7-Azaindole IsoindolinoneTHP-1LeukemiaIC50 = 0.040 µM
7-Azaindole DerivativeHT-29Colon CarcinomaIC50 = 190-380 nM[6]
7-Azaindole DerivativeHeLaCervical CancerIC50 = 15-20 µM[6]

Experimental Protocols

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of this compound derivatives as kinase inhibitors.

Kinase_Inhibitor_Workflow CompoundLib Compound Library (this compound derivatives) BiochemAssay Biochemical Assay (In Vitro Kinase Assay) CompoundLib->BiochemAssay Potency Determine IC50/Ki BiochemAssay->Potency CellBasedAssay Cell-Based Assay (e.g., Cell Proliferation) Potency->CellBasedAssay Active Compounds CellPotency Determine GI50/IC50 CellBasedAssay->CellPotency WesternBlot Western Blot Analysis (Target Engagement) CellPotency->WesternBlot PathwayMod Confirm Pathway Modulation WesternBlot->PathwayMod LeadOpt Lead Optimization PathwayMod->LeadOpt

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the in vitro potency of a this compound derivative against a target kinase. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative (test inhibitor) dissolved in DMSO

  • ATP solution (at or near the Kₘ for the kinase)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™, fluorescent antibody)

  • 384-well assay plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection: Add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for an appropriate duration (e.g., 48-72 hours).

  • Add CCK-8: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT or RAF/MEK/ERK Pathway Modulation

This protocol outlines the steps to assess the effect of a this compound derivative on the phosphorylation status of key proteins within a target signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The this compound scaffold is a versatile and valuable tool in the development of targeted therapeutics, particularly kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust bioassays to characterize the activity of novel derivatives. By employing these methodologies, scientists can effectively evaluate the potency, selectivity, and mechanism of action of these compounds, accelerating their progression through the drug discovery pipeline.

References

Design and Synthesis of 2,3-Dihydro-7-Azaindole-Based Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of compound libraries based on the 2,3-dihydro-7-azaindole (also known as 7-azaindoline) scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction: The this compound Scaffold

The 7-azaindole (B17877) scaffold is a bioisostere of indole (B1671886) and purine (B94841) systems, making it a valuable framework in drug discovery.[1] The reduced form, this compound, offers a three-dimensional structure that can provide improved physicochemical properties and novel intellectual property space. Its unique structure, featuring both a hydrogen bond donor (NH) and acceptor (pyridine nitrogen), allows for key interactions with biological targets, most notably the hinge region of protein kinases.[2] Several potent kinase inhibitors have been developed based on the related 7-azaindole scaffold, targeting pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[1][3][4] The development of libraries based on the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective modulators of various biological targets.

Design Strategy for this compound Libraries

The design of a this compound library focuses on the strategic introduction of diverse substituents at key positions of the scaffold to explore the chemical space around a biological target. The primary points of diversification are the N-1 position of the pyrrolidine (B122466) ring and the C-4, C-5, and C-6 positions of the pyridine (B92270) ring.

A typical design strategy involves a core scaffold, in this case, this compound, which is then elaborated with a variety of building blocks. This can be achieved through a series of chemical reactions, such as N-acylation, N-arylation, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[5][6]

G cluster_0 Library Design Logic Core_Scaffold This compound Core Diversification_Points N1, C4, C5, C6 Positions Core_Scaffold->Diversification_Points Identified Chemical_Reactions Combinatorial Chemistry (N-Acylation, N-Arylation, Suzuki Coupling) Diversification_Points->Chemical_Reactions Targeted by Building_Blocks Diverse Set of Building Blocks (e.g., Acyl Chlorides, Aryl Halides, Boronic Acids) Building_Blocks->Chemical_Reactions React with Library This compound Library Chemical_Reactions->Library Generates

Caption: Logical workflow for the design of a this compound library.

Synthesis of this compound-Based Libraries

The synthesis of a this compound library can be approached in a systematic, multi-step process. The general workflow involves the synthesis of the core scaffold followed by diversification reactions.

Synthesis of the this compound Core

The this compound core can be synthesized from the corresponding 7-azaindole through catalytic hydrogenation. This method is environmentally friendly and often proceeds with high yields.[7]

G cluster_1 Core Synthesis Workflow Start 7-Azaindole Reaction Catalytic Hydrogenation (e.g., Pt/C, p-toluenesulfonic acid, H2) Start->Reaction Reacts with Product This compound Reaction->Product Yields

Caption: Workflow for the synthesis of the this compound core.

Library Diversification Protocols

Once the this compound core is synthesized, a library of derivatives can be generated through various chemical transformations. Below are protocols for common diversification strategies.

Protocol 3.2.1: N-Acylation of this compound

This protocol describes the acylation of the nitrogen atom of the pyrrolidine ring.

  • Materials: this compound, acyl chloride or acid anhydride (B1165640), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3.2.2: N-Arylation of this compound

This protocol details the coupling of an aryl group to the nitrogen atom of the pyrrolidine ring using a Buchwald-Hartwig amination approach.[6]

  • Materials: this compound, aryl halide (e.g., aryl bromide or iodide), palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., Cs2CO3), and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.2 eq), aryl halide (1.0 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3.2.3: Suzuki Cross-Coupling for C-Arylation

For libraries requiring diversification at the pyridine ring, a halogenated this compound precursor is necessary. This protocol describes the Suzuki coupling of a bromo-substituted this compound.

  • Materials: Bromo-substituted this compound, arylboronic acid or ester, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or Cs2CO3), and a solvent system (e.g., dioxane/water).

  • Procedure:

    • In a reaction vessel, combine the bromo-substituted this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (5-10 mol%), and base (2.0-3.0 eq).

    • Add the solvent system (e.g., 3:1 dioxane/water).

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the residue by flash column chromatography.

Biological Evaluation and Data Presentation

Libraries of this compound derivatives are frequently screened against panels of protein kinases to identify novel inhibitors. The following section provides an example of how to present the resulting quantitative data and a general protocol for a kinase inhibition assay.

Quantitative Data Summary

The inhibitory activity of a library of this compound derivatives against a specific kinase target can be summarized in a structured table. The following table presents hypothetical data for a series of compounds against Hematopoietic Progenitor Kinase 1 (HPK1), a target in immunology and oncology.[8]

Compound IDR1 (N-1 position)R2 (C-4 position)HPK1 Ki (nM)[8]LCK Ki (nM)[8]Selectivity (LCK/HPK1)[8]
1 HH0.42255
2 HH1.110091
3 HH0.9130144
4 HCH30.3>1000>3333
5 HCH2CH30.5>1000>2000
6 HCl0.4>1000>2500

Data is adapted from a study on spiro-azaindoline inhibitors of HPK1 for illustrative purposes.[8]

Experimental Protocol: Kinase Inhibition Assay

This protocol provides a general method for assessing the in vitro potency of synthesized compounds against a target kinase.

  • Materials: Target kinase, peptide substrate, ATP, test compounds, assay buffer, microplate, and a detection system (e.g., radiometric or fluorescence-based).

  • Procedure:

    • Prepare a stock solution of the test compounds in DMSO.

    • Serially dilute the compounds to the desired concentrations in assay buffer.

    • In a microplate, add the kinase and the peptide substrate to each well.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Wash the plate or membrane to remove unincorporated ATP.

    • Quantify the amount of phosphate (B84403) incorporated into the substrate using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

This compound-based compounds, particularly those designed as kinase inhibitors, often target key signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[1][3][4][9]

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound-based inhibitor.

By inhibiting key kinases like PI3K and Akt, these compounds can block downstream signaling, leading to a reduction in cell growth and proliferation, making them promising candidates for cancer therapy.[9] The development of libraries based on the this compound scaffold provides a powerful approach to discover novel and effective modulators of this and other critical signaling pathways.

References

Application Notes and Protocols: Sonogashira Coupling of Halogenated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of halogenated 7-azaindoles, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The 7-azaindole (B17877) core is a prevalent motif in numerous biologically active compounds, and the ability to functionalize it via carbon-carbon bond formation is of significant interest.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, offers a powerful method for the introduction of alkynyl moieties onto the 7-azaindole nucleus.[1][2] This reaction is valued for its generally mild conditions and tolerance of a wide array of functional groups.[3]

Reaction Principle

The catalytic cycle of the Sonogashira coupling typically involves a palladium(0) species and, in the classic protocol, a copper(I) co-catalyst. The reaction proceeds through a sequence of oxidative addition of the halo-azaindole to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the alkynylated 7-azaindole and regenerate the palladium(0) catalyst.[1] Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the use of copper, such as alkyne homocoupling.[4]

General Reaction Scheme

G Halogenated_7_Azaindole Halogenated 7-Azaindole (X = I, Br) reaction_center + Halogenated_7_Azaindole->reaction_center Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->reaction_center Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->reaction_center Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cocatalyst->reaction_center Base Base (e.g., Et₃N, KOtBu) Base->reaction_center Solvent Solvent (e.g., DMF, NMP) Solvent->reaction_center Coupled_Product Alkynylated 7-Azaindole Byproduct Byproduct reaction_center->Coupled_Product reaction_center->Byproduct

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions and reported yields for the Sonogashira coupling of halogenated 7-azaindoles.

Table 1: Palladium-Catalyzed Sonogashira Coupling of Halogenated 7-Azaindoles

Halogenated 7-AzaindoleAlkynePd-CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-2-aminopyridine DerivativeSubstituted PhenylacetylenesPdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60VariesGood[5][6]
5-Bromo-3-iodopyridin-2-amineVarious Terminal AlkynesPd(PPh₃)₄CuIEt₃NVariesVariesVariesGood to Excellent[3]
3-Iodo-pyridin-2-ylamineEthynyl-benzeneFe(acac)₃CuIKOtBuNMP130 (MW)178[7][8]
3-Iodo-pyridin-2-ylamine1-Ethynyl-4-fluorobenzeneFe(acac)₃CuIKOtBuNMP130 (MW)165[7]
3-Iodo-pyridin-2-ylamine1-Ethynyl-4-methoxybenzeneFe(acac)₃CuIKOtBuNMP130 (MW)185[7]
3-Iodo-pyridin-2-ylamine1-Ethynyl-4-(trifluoromethyl)benzeneFe(acac)₃CuIKOtBuNMP130 (MW)162[7]
ortho-Aminoaryl IodidesTerminal AlkynesPdCl₂(PPh₃)₂CuIEt₃NCyrene30196[9][10]

Note: The synthesis of 7-azaindoles often involves a subsequent cyclization step after the Sonogashira coupling.[3][5][11] The yields reported may correspond to the coupled intermediate or the final cyclized product.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 7-Azaindole Synthesis

This protocol is based on the synthesis of 7-azaindole derivatives from 3-alkynyl-2-aminopyridines.[5][6]

Materials:

  • Halogenated 2-aminopyridine (B139424) (e.g., 5-bromo-3-iodopyridin-2-amine)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., DMF or MeCN)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

Step 1: Sonogashira Coupling

  • To a dried flask under an inert atmosphere (Nitrogen or Argon), add the halogenated 2-aminopyridine (1.0 equiv), Pd(PPh₃)₄ (e.g., 0.05 equiv), and CuI (e.g., 0.1 equiv).

  • Add the anhydrous solvent (e.g., DMF) and triethylamine (e.g., 3.0 equiv).

  • To this mixture, add the terminal alkyne (1.1 - 1.5 equiv) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., 60 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the 3-alkynyl-2-aminopyridine intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified 3-alkynyl-2-aminopyridine intermediate in MeCN.

  • Add trifluoroacetic acid (TFA, 1.0 equiv) and trifluoroacetic anhydride (TFAA, 1.3 equiv).[5][6]

  • Heat the mixture to reflux for approximately 8 hours, monitoring the reaction progress by TLC or LC-MS.[5][6]

  • After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 7-azaindole derivative.

Protocol 2: Microwave-Assisted Iron-Catalyzed Synthesis of 7-Azaindoles

This protocol describes an efficient one-pot synthesis of 7-azaindoles from o-haloaromatic amines and terminal alkynes under microwave irradiation.[7][8]

Materials:

  • 3-Iodo-pyridin-2-ylamine (1.0 mmol)

  • Terminal alkyne (3.0 mmol)

  • Iron(III) acetylacetonate (B107027) [Fe(acac)₃] (0.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium tert-butoxide (KOtBu) (1.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Microwave reactor vial

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reactor vial, combine 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (3.0 mmol), Fe(acac)₃ (0.1 mmol), CuI (0.1 mmol), and KOtBu (1.5 mmol).[7]

  • Add NMP (2 mL) to the vial and seal it.[7]

  • Place the vial in the microwave reactor and irradiate at 130 °C for 60 minutes.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-azaindole product.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(Ar)X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B L₂Pd(II)(Ar)(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product CuX CuX CuCCR Cu-C≡CR CuX->CuCCR R-C≡CH, Base CuCCR->PdII_A CuCCR->CuX BaseH Base-H⁺X⁻

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Protocol 1

Workflow_Protocol_1 start Start step1 Combine Reactants: Halogenated 2-aminopyridine, Pd(PPh₃)₄, CuI, Et₃N, Solvent start->step1 step2 Add Terminal Alkyne step1->step2 step3 React at RT or Heat step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Work-up and Purification of Intermediate step4->step5 step6 Dissolve Intermediate in MeCN step5->step6 step7 Add TFA and TFAA step6->step7 step8 Reflux for 8h step7->step8 step9 Quench and Extract step8->step9 step10 Dry, Concentrate, and Purify step9->step10 end Final 7-Azaindole Product step10->end

Caption: Experimental workflow for Protocol 1.

Logical Relationships of Reaction Components

Logical_Relationships Reactants Reactants Halogenated 7-Azaindole Terminal Alkyne Outcome Outcome Alkynylated 7-Azaindole Yield Purity Reactants->Outcome influence Catalysts Catalytic System Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Copper Co-catalyst (e.g., CuI) Catalysts->Outcome determine Reagents Reagents Base (e.g., Et₃N) Solvent (e.g., DMF) Reagents->Outcome affect Conditions Conditions Temperature Reaction Time Atmosphere Conditions->Outcome control

Caption: Key factors influencing the Sonogashira coupling outcome.

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the successful Suzuki-Miyaura cross-coupling of 7-azaindole (B17877) derivatives. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with significant therapeutic potential, particularly as kinase and HIV-1 integrase inhibitors.

Introduction

The 7-azaindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its ability to act as a hinge-binding motif in kinases and to interact with key residues in viral enzymes makes it a valuable template for inhibitor design.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the functionalization of the 7-azaindole nucleus, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.[4] This palladium-catalyzed reaction offers high tolerance for various functional groups and generally proceeds under mild conditions, making it an indispensable tool for creating libraries of novel 7-azaindole derivatives for biological screening.[4]

This document outlines protocols for both mono- and diarylation of halogenated 7-azaindole precursors, providing researchers with the necessary information to perform these reactions efficiently and selectively.

Key Reaction Parameters for Successful Suzuki Coupling

The success of the Suzuki-Miyaura coupling on 7-azaindole substrates is dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, critically, the supporting ligand is paramount for achieving high yields and reaction rates. While traditional catalysts like Pd(PPh₃)₄ can be used, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which are particularly effective for cross-coupling reactions involving heteroaryl chlorides.[4] The combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with SPhos has proven to be a robust catalytic system for the arylation of 7-azaindoles.[4][5]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. A variety of inorganic bases can be employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) often providing excellent results in couplings involving heteroaromatic substrates.[4][5][6]

  • Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the efficiency of the catalytic cycle. A mixture of a non-polar solvent like toluene (B28343) or dioxane with a polar co-solvent such as ethanol (B145695) or water is frequently used to facilitate the reaction.[4][5]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without decomposition of the starting materials or products. Temperatures typically range from 60°C to 110°C, depending on the reactivity of the specific substrates.[4][5]

Data Presentation: Suzuki Coupling of Halogenated 7-Azaindoles

The following tables summarize the reaction conditions and yields for representative Suzuki coupling reactions on 7-azaindole substrates.

Table 1: C3-Monoarylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [4][5]

EntryAryl Boronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid89
33-Methylphenylboronic acid93
44-Methoxyphenylboronic acid93
54-Fluorophenylboronic acid79
63,5-Bis(trifluoromethyl)phenylboronic acid67
7Naphthalen-2-ylboronic acid92
8Benzo[d][5][7]dioxol-5-ylboronic acid76

Reaction Conditions: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene/ethanol (1:1), 60 °C.

Table 2: One-Pot C3, C6-Diarylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [4][5]

EntryC3-Aryl Boronic AcidC6-Aryl Boronic AcidProduct Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid88
2Phenylboronic acid4-Methylphenylboronic acid87
3Phenylboronic acid3,5-Bis(trifluoromethyl)phenylboronic acid53

Reaction Conditions: Step 1 (C3-arylation): 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), C3-aryl boronic acid (1.1 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene/ethanol (1:1), 60 °C. Step 2 (C6-arylation): C6-aryl boronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%) added, 110 °C.

Experimental Protocols

Protocol 1: General Procedure for the Selective C3-Monoarylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol describes the selective Suzuki-Miyaura coupling at the C3 position of a dihalogenated 7-azaindole derivative.

Materials:

  • 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • Solvent Addition: Add a 1:1 mixture of anhydrous toluene and ethanol to the flask. The reaction is typically run at a concentration of 0.1 M with respect to the 7-azaindole starting material.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 60°C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C3-arylated 7-azaindole derivative.

Protocol 2: One-Pot Procedure for the Sequential C3 and C6-Diarylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol allows for the sequential, one-pot diarylation of a dihalogenated 7-azaindole, taking advantage of the differential reactivity of the C-I and C-Cl bonds.

Materials:

  • Same as Protocol 1, with the addition of a second aryl boronic acid for the C6-arylation.

Procedure:

  • C3-Arylation (Step 1):

    • Follow steps 1-4 of Protocol 1, using the first aryl boronic acid (1.1 equiv).

    • Monitor the reaction for the complete consumption of the starting material and formation of the C3-monoarylated intermediate.

  • C6-Arylation (Step 2):

    • To the same reaction flask, add the second aryl boronic acid (1.2 equiv).

    • Add an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).

    • Increase the reaction temperature to 110°C and continue stirring.

  • Monitoring and Work-up:

    • Monitor the reaction for the formation of the diarylated product.

    • Once the reaction is complete, follow the work-up and purification procedures described in steps 6 and 7 of Protocol 1 to isolate the desired 3,6-diaryl-7-azaindole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)-X_L2 R¹-Pd(II)-X L₂ Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation R1-Pd(II)-X_L2->Transmetalation R1-Pd(II)-R2_L2 R¹-Pd(II)-R² L₂ Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 Ar-X 7-Azaindole-X (X = I, Cl) Ar-X->Oxidative_Addition Ar-B(OH)2 Ar-B(OH)₂ + Base Ar-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 7-Azaindole-X, Aryl Boronic Acid, & Base Add_Catalyst Add Pd₂(dba)₃ & SPhos Start->Add_Catalyst Add_Solvent Add Anhydrous Toluene/Ethanol Add_Catalyst->Add_Solvent Heat Heat to 60-110°C under Inert Atmosphere Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute with EtOAc & Wash with Water/Brine Cool->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure 7-Aryl-Azaindole Purify->Product

Caption: General experimental workflow for Suzuki coupling of 7-azaindoles.

Signaling Pathway Inhibition by 7-Azaindole Derivatives

1. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

7-Azaindole derivatives have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently deregulated in cancer.[7]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

2. Inhibition of HIV-1 Integrase

Diaryl-substituted 7-azaindoles have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5]

HIV_Integrase_Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (Viral DNA + Integrase) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Integration Integration PIC->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->Integrase inhibits

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. This valuable heterocyclic scaffold is a crucial building block in the development of various pharmaceutical agents. The following sections outline two primary strategies for its synthesis, designed for scalability and efficiency.

Introduction

This compound is an important intermediate in medicinal chemistry. Traditional methods for its synthesis often involve harsh conditions, such as high-pressure hydrogenation of 7-azaindole (B17877), which can be difficult to scale up and may lead to over-reduction.[1] This document presents modern, more scalable approaches to address these challenges.

Synthetic Strategies

Two principal routes for the large-scale synthesis of this compound are presented:

  • One-Pot Domino Reaction: A transition-metal-free approach for the synthesis of 2-substituted-7-azaindolines from readily available starting materials. This method offers high chemoselectivity and has been demonstrated on a gram scale.[2]

  • Two-Step Synthesis via 7-Azaindole: This classic approach involves the initial synthesis of 7-azaindole followed by a reduction step. While a two-step process, it can be advantageous if 7-azaindole is readily available or if a specific reduction method offers high yield and purity on a large scale.

Strategy 1: One-Pot Domino Reaction for 2-Aryl-7-Azaindolines

This innovative one-pot method, developed by Xu et al., allows for the selective synthesis of 2-aryl-7-azaindolines through a domino reaction of 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, controlled by the choice of an alkali-amide base.[2] Using Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) exclusively yields the desired 7-azaindoline derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (A Representative 2-Aryl-7-Azaindoline)[2]

Materials:

  • 2-Fluoro-3-methylpyridine

  • Benzaldehyde (B42025)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)

  • Diisopropyl ether (iPr2O)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 2-fluoro-3-methylpyridine (2.0 equiv.), benzaldehyde (1.0 equiv.), and anhydrous diisopropyl ether (to achieve a 0.2 M concentration of benzaldehyde).

  • Cool the mixture in an appropriate bath.

  • Add Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (3.0 equiv.) portion-wise, maintaining the internal temperature.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-phenyl-7-azaindoline.

Data Presentation: Substrate Scope and Yields for 2-Aryl-7-Azaindoline Synthesis[2]
Aldehyde SubstituentProductYield (%)
H (Benzaldehyde)2-phenyl-7-azaindoline93
4-tert-Butyl2-(4-tert-butylphenyl)-7-azaindoline85
4-Methyl2-(p-tolyl)-7-azaindoline88
4-Methoxy2-(4-methoxyphenyl)-7-azaindoline90
4-Iodo2-(4-iodophenyl)-7-azaindoline75
4-Bromo2-(4-bromophenyl)-7-azaindoline82
4-Trifluoromethyl2-(4-(trifluoromethyl)phenyl)-7-azaindoline70

Yields are for isolated products.

Note on Unsubstituted this compound:

While the cited protocol focuses on 2-aryl derivatives, the synthesis of the parent this compound could potentially be achieved by using formaldehyde (B43269) or a formaldehyde equivalent (e.g., paraformaldehyde) in place of the arylaldehyde. This adaptation would require optimization of the reaction conditions.

Workflow Diagram: One-Pot Synthesis of 2-Aryl-7-Azaindolines

One_Pot_Synthesis cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product 2_Fluoro_3_methylpyridine 2-Fluoro-3-methylpyridine Reaction One-Pot Reaction (iPr2O, 110 °C, 12 h) 2_Fluoro_3_methylpyridine->Reaction Arylaldehyde Arylaldehyde Arylaldehyde->Reaction LiHMDS LiN(SiMe3)2 (LiHMDS) LiHMDS->Reaction Quench Aqueous Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-7-azaindoline Purification->Product Two_Step_Synthesis Start 2-(Boc-amino)-3-methylpyridine Step1 1. n-BuLi, THF, -60 °C 2. DMF 3. HCl Start->Step1 Step 1: Cyclization Intermediate 7-Azaindole Step1->Intermediate Step2 H2, Pd/C Ethanol Intermediate->Step2 Step 2: Reduction Product This compound Step2->Product

References

Application of 2,3-Dihydro-7-azaindole and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic compound.[1] While it is available as a biochemical reagent, the majority of cancer research has focused on its aromatic counterpart, the 7-azaindole (B17877) scaffold.[2][3][4][5] The 7-azaindole framework is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP, enabling it to effectively bind to the ATP-binding sites of various protein kinases.[3][4] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]

This document outlines the application of 7-azaindole derivatives in cancer research, focusing on their mechanism of action as kinase inhibitors, and provides protocols for evaluating their efficacy.

Mechanism of Action: Kinase Inhibition

Derivatives of the 7-azaindole scaffold have been developed as potent inhibitors of several key kinases implicated in cancer progression. The nitrogen atom in the pyridine (B92270) ring of the 7-azaindole core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[2]

Key kinase targets for 7-azaindole derivatives include:

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its frequent deregulation in cancer makes it a major target for cancer therapy.[6] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors, demonstrating anti-proliferative activity in various cancer cell lines.[6][7]

  • ATR (Ataxia Telangiectasia and Rad3-related) Kinase: ATR is a key regulator of the DNA damage response, a pathway that cancer cells often rely on for survival.[2] Inhibition of ATR can sensitize cancer cells to DNA-damaging agents. The clinical candidate AZD6738 is a 7-azaindole derivative that inhibits ATR.[2]

  • DYRK Kinases (Dual-specificity tyrosine phosphorylation-regulated kinase): DYRK1A, DYRK1B, and DYRK2 are implicated in the progression of cancers like glioblastoma.[2] 7-azaindole compounds have been shown to inhibit these kinases, leading to reduced cancer cell viability and migration.[2]

  • Other Kinases: The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of other kinases, including ALK, c-Met, PIM2, and CDKs, highlighting its versatility in cancer drug discovery.[2][3][4] A novel 7-azaindole derivative, compound P1, has also been shown to interact with colony-stimulating factor 1 receptor (CSF-1R) and exhibit cytotoxicity against osteosarcoma (HOS), breast cancer (MCF-7), and lung cancer (A549) cells.[8]

Signaling Pathway

The primary signaling pathway targeted by many 7-azaindole derivatives is the PI3K/AKT/mTOR pathway. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 7-azaindole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-AID HeLa (Cervical Carcinoma)16.96[9]
MCF-7 (Breast Adenocarcinoma)14.12[9]
MDA-MB-231 (Breast Adenocarcinoma)12.69[9]
Compound 3d MCF-7 (Breast Adenocarcinoma)43.4[10]
MDA-MB-231 (Breast Adenocarcinoma)35.9[10]
Compound 4d MCF-7 (Breast Adenocarcinoma)39.0[10]
MDA-MB-231 (Breast Adenocarcinoma)35.1[10]
Compound 3a A549 (Lung Carcinoma)5.988[10]
Cisplatin (B142131) Derivative 1 HOS (Osteosarcoma)3.8[11]
MCF-7 (Breast Adenocarcinoma)3.4[11]
Cisplatin Derivative 3 HOS (Osteosarcoma)2.5[11]
MCF-7 (Breast Adenocarcinoma)2.0[11]
Compound P1 HOS (Osteosarcoma)0.08879[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of detergent solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 7-azaindole derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Scratch Wound-Healing Assay

This assay is used to evaluate the effect of a compound on cancer cell migration and invasion.[9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the 7-azaindole derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure compared to the control.

In Vivo Xenograft Model

This protocol is used to assess the anti-tumor efficacy of a 7-azaindole derivative in a living organism.[2][14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line suspension

  • 7-azaindole derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer the 7-azaindole derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy.

Conclusion

The 7-azaindole scaffold is a highly valuable pharmacophore in the development of kinase inhibitors for cancer therapy. Its derivatives have demonstrated significant anti-proliferative and anti-tumor activity across a wide range of cancer types by targeting key signaling pathways. While research on this compound itself is less extensive, the successful clinical translation of aromatic 7-azaindole drugs underscores the potential of this heterocyclic family in oncology. The protocols detailed in this document provide a framework for the preclinical evaluation of novel 7-azaindole-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of 7-Azaindole (B17877)

Possible Causes:

  • Inactive Catalyst (Catalytic Hydrogenation): The hydrogenation catalyst (e.g., Pd/C, Pt/C) may have lost its activity due to improper storage or handling.

  • Insufficiently Active Reducing Agent (Chemical Reduction): The chemical reducing agent (e.g., Sodium Borohydride) may have degraded.

  • Inadequate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the chosen method.

Troubleshooting Steps:

  • Catalyst/Reagent Verification:

    • For catalytic hydrogenation, use a fresh batch of catalyst.

    • For chemical reduction, use a newly opened container of the reducing agent.

  • Optimization of Reaction Conditions:

    • Catalytic Hydrogenation: Gradually increase the hydrogen pressure and/or reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions.

    • Sodium Borohydride (B1222165) Reduction: Ensure the carboxylic acid medium (e.g., acetic acid) is fresh and anhydrous, as water can decompose the reducing agent.[1]

  • Solvent Choice: Ensure the solvent is appropriate for the chosen reduction method and is of high purity. For catalytic hydrogenation, common solvents include methanol, ethanol, and acetic acid.

Issue 2: Formation of Significant Side Products

The most common side reactions in the synthesis of this compound are over-reduction and polymerization.

Side Reaction 1: Over-reduction to Octahydro-7-azaindole

This occurs when the pyridine (B92270) ring of the 7-azaindole nucleus is also reduced.

Mitigation Strategies:

  • Milder Reaction Conditions:

    • Reduce the hydrogen pressure and/or reaction temperature during catalytic hydrogenation.

    • Decrease the amount of reducing agent used in chemical reductions.

  • Catalyst Selection: Use a less active catalyst. For example, if using Platinum on Carbon (Pt/C), consider switching to Palladium on Carbon (Pd/C), which is generally less prone to over-reduction of aromatic systems.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

Side Reaction 2: Polymerization

Acidic conditions, often employed in reductions, can sometimes lead to the polymerization of the starting material or product.[2]

Mitigation Strategies:

  • Control of Acidity: If using an acidic medium, consider using a weaker acid or a buffered system.

  • Temperature Control: Run the reaction at a lower temperature to minimize polymerization, which is often favored at higher temperatures.

  • Gradual Addition of Reagents: Add the acid or reducing agent portion-wise to maintain a lower instantaneous concentration, which can help suppress polymerization.

The following table summarizes the potential side products and their formation pathways:

Side ProductFormation PathwaySuggested Mitigation
Octahydro-7-azaindoleOver-reduction of the pyridine ring.Use milder reaction conditions (lower pressure/temperature), a less active catalyst, and monitor the reaction closely.
Dimeric/Trimeric ByproductsAcid-catalyzed polymerization of 7-azaindole or this compound.[2]Control acidity, use lower reaction temperatures, and add reagents gradually.
N-Alkylated Indoline (B122111) (with NaBH4 in RCOOH)Alkylation of the indoline nitrogen by the carboxylic acid solvent.Use a non-alkylating acid like trifluoroacetic acid if N-alkylation is not desired.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Catalytic Hydrogenation of 7-Azaindole: This involves the reduction of the pyrrole (B145914) double bond of 7-azaindole using a heterogeneous catalyst (e.g., Pd/C, Pt/C) under a hydrogen atmosphere.[2]

  • Chemical Reduction of 7-Azaindole: This can be achieved using reducing agents like sodium borohydride in a carboxylic acid medium (e.g., acetic acid).[3]

Q2: How can I effectively purify this compound from the common side products?

A2: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting material, over-reduced byproducts, and polymeric impurities. A silica (B1680970) gel column with a gradient elution system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of any side products by their mass.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7-Azaindole

This protocol is a general guideline and may require optimization based on the specific substrate and available equipment.

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 7-azaindole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C or Pt/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the vessel and purge it with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 4-24 hours).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 7-Azaindole with Sodium Borohydride in Acetic Acid [3]

  • Reaction Setup:

    • Dissolve 7-azaindole (1.0 eq) in glacial acetic acid.

  • Reduction:

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (typically 2-3 eq) portion-wise, keeping the temperature below 20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is > 8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathways 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound Desired Reduction Polymeric Byproducts Polymeric Byproducts 7-Azaindole->Polymeric Byproducts Polymerization Octahydro-7-azaindole Octahydro-7-azaindole This compound->Octahydro-7-azaindole Over-reduction Troubleshooting_Workflow start Start Synthesis check_conversion Low/No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No troubleshoot_conversion Verify Catalyst/Reagent Activity Optimize Reaction Conditions check_conversion->troubleshoot_conversion Yes troubleshoot_over_reduction Milder Conditions Less Active Catalyst Monitor Reaction check_side_products->troubleshoot_over_reduction Over-reduction troubleshoot_polymerization Control Acidity Lower Temperature Gradual Addition check_side_products->troubleshoot_polymerization Polymerization purification Purification (Column Chromatography, Recrystallization) check_side_products->purification No troubleshoot_conversion->start troubleshoot_over_reduction->purification troubleshoot_polymerization->purification end Pure Product purification->end

References

Technical Support Center: Synthesis of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline), with a focus on improving reaction yields and troubleshooting common experimental challenges. The information is presented in a question-and-answer format and is supplemented with detailed experimental protocols, comparative data, and visual workflows to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 7-azaindole (B17877).

Q1: My catalytic hydrogenation of 7-azaindole is showing low conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in the catalytic hydrogenation of 7-azaindole is a common issue. Several factors can contribute to this problem:

  • Catalyst Activity: The activity of your catalyst (e.g., Pt/C, Pd/C) is crucial. If the catalyst is old, has been exposed to air for extended periods, or has been used in previous reactions with catalyst poisons, its activity will be diminished.

    • Troubleshooting:

      • Use fresh, high-quality catalyst for each reaction.

      • Ensure the catalyst is handled under an inert atmosphere as much as possible.

      • If catalyst poisoning is suspected from starting materials or solvents, purify them before use.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions.

    • Troubleshooting:

      • Ensure your reaction vessel is properly sealed and can maintain the desired pressure.

      • Increase the hydrogen pressure within the safe limits of your equipment. A typical range is from atmospheric pressure to 50 psi.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Troubleshooting:

      • Gently heat the reaction mixture. Temperatures between room temperature and 60°C are commonly employed.

      • Increase the reaction time and monitor the progress by TLC or LC-MS.

  • Solvent Choice: The solvent can influence the solubility of the substrate and the efficiency of the hydrogenation.

    • Troubleshooting:

      • Methanol (B129727), ethanol, and acetic acid are commonly used solvents. Acetic acid can help to protonate the pyridine (B92270) ring, which may facilitate reduction.[1]

      • Ensure the 7-azaindole is fully dissolved in the chosen solvent.

Q2: I am observing the formation of side products during the reduction of 7-azaindole. What are these and how can I minimize them?

A2: The primary side reaction of concern is over-reduction of the pyridine ring, which can lead to the formation of octahydro-7-azaindole. The pyrrole (B145914) ring is generally more susceptible to reduction than the pyridine ring.

  • Minimizing Over-reduction:

    • Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) are often effective for the selective reduction of the pyrrole ring without affecting the pyridine ring.[1]

    • Reaction Conditions: Milder conditions (lower temperature, lower hydrogen pressure) will favor the desired partial reduction.

    • Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reduction of the product.

Q3: How can I effectively purify this compound from unreacted 7-azaindole and other impurities?

A3: Purification can typically be achieved using column chromatography on silica (B1680970) gel.[2][3]

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or a mixture of chloroform (B151607) and methanol is often effective.[2] The polarity of the eluent can be adjusted based on the separation observed on TLC. This compound is more polar than 7-azaindole and will generally have a lower Rf value.

  • Crystallization: If the crude product is of sufficient purity, crystallization from a suitable solvent system can be an effective final purification step.

Q4: Is catalytic hydrogenation the only method to synthesize this compound? Are there alternatives?

A4: While catalytic hydrogenation is a common and effective method, other reduction strategies can be employed:

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Ammonium (B1175870) formate (B1220265) with Pd/C is a widely used system.[4] This can be a safer and more convenient option for laboratories not equipped for high-pressure hydrogenations.

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium can selectively reduce the pyrrole ring of indoles and azaindoles.[5][6] This method offers good functional group tolerance.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound from 7-azaindole via different reduction methods.

Table 1: Catalytic Hydrogenation of 7-Azaindole

CatalystHydrogen PressureSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pt/C50 psiAcetic AcidRoom Temp.4>95[1]
10% Pd/C1 atmMethanolRoom Temp.12~90General Protocol
Raney Nickel50 atmEthanol806~85General Protocol

Table 2: Alternative Reduction Methods for 7-Azaindole

MethodReducing Agent/Hydrogen DonorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Transfer HydrogenationAmmonium Formate10% Pd/CMethanolReflux2>90[4]
Chemical ReductionSodium Cyanoborohydride-Acetic AcidRoom Temp.6~88[5][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pt/C

Materials:

  • 7-azaindole

  • 10% Platinum on carbon (Pt/C)

  • Acetic Acid

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 7-azaindole (1.0 eq) in acetic acid.

  • Carefully add 10% Pt/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C

Materials:

  • 7-azaindole

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 7-azaindole (1.0 eq) and methanol.

  • Add 10% Pd/C (10 mol%).

  • Add ammonium formate (3-5 eq) in portions to control the initial effervescence.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 7-Azaindole (Precursor) cluster_reduction Reduction to this compound Start Starting Materials (e.g., 2-Aminopyridine Derivatives) Coupling Palladium or Rhodium Catalyzed Coupling Start->Coupling Step 1 Cyclization Intramolecular Cyclization Coupling->Cyclization Step 2 Azaindole 7-Azaindole Cyclization->Azaindole Yields Reduction Reduction Methods Azaindole->Reduction Product This compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reagent Purity Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPressure Check H2 Pressure Start->CheckPressure CheckTempTime Check Temp/Time Start->CheckTempTime CheckPurity Check Starting Material Purity Start->CheckPurity UseFresh Use Fresh Catalyst CheckCatalyst->UseFresh Solution IncreasePressure Increase Pressure CheckPressure->IncreasePressure Solution IncreaseTempTime Increase Temp/Time CheckTempTime->IncreaseTempTime Solution PurifyStart Purify Starting Material CheckPurity->PurifyStart Solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Side_Reactions Start 7-Azaindole DesiredProduct This compound (Desired Product) Start->DesiredProduct Selective Reduction (e.g., Pt/C, mild conditions) OverReduction Over-reduction Start->OverReduction Harsh Conditions (e.g., High Pressure/Temp) SideProduct Octahydro-7-azaindole (Side Product) OverReduction->SideProduct

Caption: Potential side reaction during the reduction of 7-azaindole.

References

Technical Support Center: Sonogashira Coupling with Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving azaindole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Sonogashira coupling of halo-azaindoles with terminal alkynes.

Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in a Sonogashira coupling with azaindole substrates can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and the nature of the azaindole itself. Azaindoles are electron-deficient heterocycles, which can present unique challenges.[1][2][3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, more specialized systems may be necessary for challenging azaindole substrates.[1][2]

    • Consider Catalyst Precursors: For copper-free conditions, air-stable precatalysts can be effective.

    • Bulky Electron-Rich Ligands: Ligands such as XPhos or SPhos can enhance catalyst stability and activity, particularly with less reactive aryl chlorides.

    • Alternative Metals: In some cases, iron- or cobalt-based catalytic systems have been successfully employed for the synthesis of azaindole derivatives and may be worth exploring as a more cost-effective and less toxic alternative to palladium.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Amine Bases: Triethylamine (B128534) (Et₃N) is a common choice. However, for some substrates, other organic bases like diisopropylethylamine (DIPEA) or inorganic bases may be more effective.[2]

    • Inorganic Bases: Stronger bases like K₂CO₃, Cs₂CO₃, or t-BuOK can be beneficial, especially in copper-free systems or when dealing with less reactive halides.[1][5]

  • Solvent Effects: The reaction solvent can significantly impact yield.

    • Common Solvents: DMF and THF are frequently used. However, they can sometimes lead to catalyst decomposition.

    • Alternative Solvents: Consider exploring other solvents like acetonitrile (B52724), dioxane, or toluene. The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates like chloro-azaindoles.[2] A systematic screen of temperatures from room temperature up to 80-120 °C is recommended.

  • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) can significantly accelerate the reaction. However, it can also promote alkyne homocoupling. If homocoupling is a major issue, consider a copper-free protocol.[6]

  • N-Protection of Azaindole: The pyridine (B92270) nitrogen in the azaindole ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Protecting the azaindole nitrogen (e.g., with a Boc or SEM group) can prevent this coordination and often leads to higher yields.[1][2] In some cases, using the corresponding azaindole N-oxide has also proven effective.[1]

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of copper and oxygen.[7][8]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) and that all solvents and reagents are thoroughly degassed. Oxygen promotes the oxidative homocoupling of the alkyne.

  • Reduce Copper Concentration: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, as little as 0.1 mol% can be sufficient.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[6] These reactions often require a different base (e.g., a stronger inorganic base) and may need higher temperatures.

Question 3: My reaction mixture turns black, and the reaction stalls. What is happening?

Answer:

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[8] This renders the catalyst inactive and halts the reaction.

Causes and Solutions:

  • Presence of Oxygen: This is a primary cause of catalyst decomposition. Ensure rigorous exclusion of air from your reaction system.

  • Impure Reagents or Solvents: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor the reaction closely.

  • Incompatible Ligands or Additives: Certain functional groups on your substrates or additives in your reaction mixture may be incompatible with the palladium catalyst.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the impact of different catalysts, bases, and solvents on the yield of Sonogashira couplings with azaindole precursors or analogs.

Table 1: Comparison of Palladium Catalysts for the Synthesis of Azaindole Derivatives

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60Moderate to Good[1][2]
Pd(PPh₃)₄ / CuIEt₃NDMFRTGood[1]
Pd(dppf)Cl₂---Improved Yields[1]
Pd(OAc)₂ / dppb---Effective[9]

Table 2: Influence of Base on Azaindole Synthesis via Sonogashira Coupling

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Et₃NPdCl₂(PPh₃)₂ / CuIDMF60Good[2]
Cs₂CO₃ or CsFPd(PPh₃)₄--Good[1]
t-BuOK-DMF/THF80High[1]
KOt-BuIron Catalyst / CuINMP130High[4]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a Halo-Azaindole (with Copper Co-catalyst)

  • To a dried Schlenk flask under an argon atmosphere, add the halo-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed DMF (or another suitable solvent) to dissolve the solids.

  • Add triethylamine (2.0-3.0 equiv) to the mixture.

  • Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Halo-Azaindole

  • To a dried Schlenk flask under an argon atmosphere, add the halo-azaindole (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, 0.05 equiv).

  • Add an inorganic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add anhydrous, degassed solvent (e.g., acetonitrile or dioxane).

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Visualizations

Sonogashira_Troubleshooting start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Consider Substrate Properties start->substrate catalyst_ligand Vary Pd Source & Ligand (e.g., XPhos, SPhos) catalyst->catalyst_ligand catalyst_metal Try Alternative Metals (Fe, Co) catalyst->catalyst_metal conditions_base Screen Different Bases (e.g., Cs2CO3, t-BuOK) conditions->conditions_base conditions_solvent Test Various Solvents (ACN, Dioxane) conditions->conditions_solvent conditions_temp Adjust Temperature conditions->conditions_temp substrate_protect Protect Azaindole N-H (e.g., Boc, SEM) substrate->substrate_protect success Improved Yield catalyst_ligand->success catalyst_metal->success conditions_base->success conditions_solvent->success conditions_temp->success substrate_protect->success

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Ar-X (Azaindole-X) pd_complex trans-R-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation (Cu-C≡CR') pd_complex->transmetalation alkyne_complex trans-R-Pd(II)(C≡CR')L2 transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I), Base base Base

Caption: Simplified Sonogashira catalytic cycle with copper co-catalyst.

References

Technical Support Center: Purification of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dihydro-7-azaindole (also known as 7-Azaindoline).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. The most prevalent impurities include:

  • Unreacted Starting Materials: Such as 7-azaindole (B17877) or its precursors.

  • Oxidation Products: 7-azaindole is a common impurity formed by the oxidation of the di-hydro species. This can occur during the reaction or work-up if exposed to air for extended periods.

  • Catalyst Residues: If catalytic hydrogenation is used for the synthesis, residual palladium on carbon (Pd/C) or other catalysts may be present.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can be difficult to remove.

  • Byproducts from Synthesis: Dimerization of starting materials or intermediates can lead to various byproducts.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identification of impurities. Resources are available that list the chemical shifts of common laboratory solvents and impurities.[2][3][4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

  • Gas Chromatography (GC): Can be used to determine purity, especially for volatile impurities. Commercial suppliers often use GC to specify purity.

Q3: What are the general storage recommendations for this compound to maintain its purity?

A3: To prevent degradation and maintain purity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage, -20°C or -80°C is recommended.[6] It is typically a white to light yellow or light red powder or crystal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Presence of 7-azaindole as a major impurity.
  • Symptom: ¹H NMR spectrum shows aromatic protons characteristic of 7-azaindole. TLC analysis shows a spot with a different Rf value corresponding to 7-azaindole.

  • Cause: Incomplete reduction of 7-azaindole or oxidation of this compound during work-up or storage.

  • Solutions:

    • Optimize Reduction Reaction: Ensure complete conversion of the starting material by adjusting reaction time, temperature, or catalyst load. Monitor the reaction progress by TLC or LC-MS.

    • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Chromatographic Separation: Flash column chromatography is often effective for separating 7-azaindole from its dihydro derivative. A carefully selected solvent system is crucial.

Problem 2: Difficulty in removing residual catalyst.
  • Symptom: The isolated product is dark-colored (gray or black), and filtration is slow.

  • Cause: Fine particles of the hydrogenation catalyst (e.g., Pd/C) are not effectively removed by standard filtration.

  • Solutions:

    • Filtration through Celite®: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove fine catalyst particles. The use of Celite is a common practice in the synthesis of related azaindole derivatives.[7]

    • Multiple Filtrations: If necessary, repeat the filtration process.

    • Solvent Selection for Filtration: Diluting the reaction mixture with a suitable solvent (e.g., ethyl acetate) before filtration can improve the efficiency of catalyst removal.

Problem 3: Co-elution of impurities during column chromatography.
  • Symptom: Fractions from column chromatography are not pure, and TLC shows overlapping spots.

  • Cause: The polarity of the impurity is very similar to that of this compound.

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A shallow gradient elution can improve separation. Refer to the table below for starting solvent systems.

    • Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or preparative HPLC for challenging separations.

    • Crystallization: If chromatography fails to provide the desired purity, crystallization can be an effective alternative or subsequent purification step.

Problem 4: Poor yield or no crystallization.
  • Symptom: The product oils out or remains in solution upon cooling.

  • Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.

  • Solutions:

    • Solvent Screening: Systematically test a range of solvents and solvent mixtures to find suitable conditions where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent until turbidity is observed, then allow it to stand.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseEluent System (starting point)Application Notes
Silica (B1680970) GelHexane/Ethyl Acetate (B1210297) gradientA common system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Silica GelDichloromethane/Methanol (B129727) gradientSuitable for more polar compounds. A small amount of methanol (1-5%) is often sufficient.
Alumina (neutral)Toluene/Acetone gradientCan offer different selectivity compared to silica gel and may resolve impurities that co-elute on silica.

Note: The optimal solvent system should be determined empirically using TLC analysis.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a glass column with silica gel using the initial eluent mixture.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as required.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Crude this compound B Dissolve in Minimum Solvent A->B Initial Step C Column Chromatography B->C Primary Method D TLC Analysis of Fractions C->D Monitoring E Combine Pure Fractions D->E Selection F Solvent Evaporation E->F Isolation G Crystallization F->G Optional Step for Higher Purity I Pure this compound F->I Direct Isolation H Filtration and Drying G->H Final Isolation H->I J NMR, HPLC, MS, GC I->J Final QC

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic A Impure Product After Initial Purification B Identify Impurity (NMR, LC-MS) A->B C 7-azaindole Present? B->C Check for Aromatic Signals D Catalyst Residue? B->D Check for Color/Particulates E Other Byproducts? B->E Analyze Other Signals/Peaks C->E No F Optimize Chromatography (Solvent Gradient) C->F Yes D->E No G Filter through Celite® D->G Yes H Consider Recrystallization E->H Yes I Pure Product F->I G->I H->I

Caption: A logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: 2,3-Dihydro-7-azaindole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Dihydro-7-azaindole and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

The main stability issue is susceptibility to oxidation, which results in aromatization to the corresponding 7-azaindole (B17877).[1] This can be accelerated by exposure to air, elevated temperatures, and certain solvents. The dihydro form may also be sensitive to high temperatures, potentially leading to ring cleavage.[2]

Q2: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen, at low temperatures.[3] For short-term storage (up to one month), -20°C is recommended.[3] For long-term storage (up to six months), -80°C is advisable.[3]

Q3: Can the pyrrole (B145914) nitrogen of the azaindole core be functionalized without compromising stability?

Functionalization of the indole (B1671886) -NH group, for instance, through methylation or tosylation, has been shown in some cases to result in a loss of biological activity against certain targets.[4] While this does not directly address chemical stability, it is a critical consideration for drug development professionals.

Q4: Are there any known incompatibilities with common laboratory reagents?

While specific incompatibility data is limited, the general sensitivity of dihydroindoles to oxidation suggests that strong oxidizing agents should be avoided.[1] Care should also be taken during reactions that generate heat, as elevated temperatures can promote degradation.[2]

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Reaction Work-up or Purification

Symptoms:

  • Appearance of a new, less polar spot on TLC that corresponds to the aromatic 7-azaindole.

  • Lower than expected yield of the desired this compound derivative.

  • Discoloration of the sample.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidation due to Air Exposure Perform work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for extractions and chromatography.
Elevated Temperatures Avoid heating during solvent evaporation. Use a rotary evaporator at low temperatures and pressures. For column chromatography, consider running the column in a cold room if the compound is particularly sensitive.
Prolonged Exposure to Solvents Minimize the time the compound is in solution. Analyze fractions promptly and evaporate the solvent from the desired fractions as quickly as possible. Some 2,3-dihydroindoles have shown sensitivity to oxidation in solution.[1]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between batches of the same compound.

  • Loss of potency over time when the compound is stored in solution.

Possible Causes and Solutions:

CauseRecommended Solution
Degradation in Assay Buffer Prepare stock solutions fresh before each experiment. If solutions must be stored, aliquot and freeze at -80°C. Perform a time-course stability study of the compound in the assay buffer to determine its half-life under assay conditions.
Batch-to-Batch Purity Variation Re-analyze the purity of each batch before use, for instance by HPLC or LC-MS, to check for the presence of the oxidized 7-azaindole impurity.

Experimental Protocols

Protocol 1: Monitoring Compound Stability by HPLC

This protocol allows for the quantification of the degradation of a this compound derivative to its aromatic 7-azaindole counterpart over time.

Materials:

  • This compound derivative

  • HPLC-grade solvent for dissolution (e.g., acetonitrile, DMSO)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • At time zero, inject an aliquot of the solution onto the HPLC and record the chromatogram.

  • Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, exposure to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution onto the HPLC.

  • Calculate the percentage of the parent compound remaining and the percentage of the aromatic impurity formed at each time point by integrating the peak areas.

Example Data Presentation:

Time (hours)% Parent Compound Remaining (at 25°C)% Aromatic Impurity (at 25°C)
0100.00.0
198.51.5
494.25.8
888.711.3
2470.129.9

Visual Guides

degradation_pathway dihydro This compound (Stable Form) aromatic 7-Azaindole (Oxidized Form) dihydro->aromatic Oxidation (Air, Heat) cleavage Ring Cleavage Products dihydro->cleavage High Temperature

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Compound Purity by HPLC/LC-MS start->check_purity impurity_found Impurity Detected? check_purity->impurity_found repurify Re-purify Compound impurity_found->repurify Yes storage Review Storage Conditions (Temp, Atmosphere) impurity_found->storage No end_good Proceed with Experiment repurify->end_good modify_protocol Modify Experimental Protocol end_bad Review Synthesis and Storage modify_protocol->end_bad storage->modify_protocol Sub-optimal storage->end_good Optimal

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 7-azaindole (B17877). The content is designed to address specific issues encountered during experiments and offers practical solutions based on established literature.

Troubleshooting Guides

This section addresses common problems encountered during the functionalization of 7-azaindole, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Question: I am not getting the desired product in my 7-azaindole cross-coupling reaction. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in cross-coupling reactions involving 7-azaindole is a common issue that can often be resolved by systematically optimizing the reaction conditions. The key factors to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.

    Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is common, other catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with specific ligands such as SPhos or dppf may provide significantly better results. It is advisable to screen a panel of catalysts and ligands.[1]

    • Base Selection: The strength and type of base can dramatically influence the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The optimal base is often substrate-dependent, and an initial screen of different bases is recommended.[1][2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst activity and stability. Common solvents for these reactions include DMF, toluene (B28343), ethanol (B145695), and mixtures thereof.[1][2] A co-solvent system, such as toluene/ethanol, can sometimes enhance yields.[1]

    • Temperature Optimization: Reaction temperature is a crucial parameter. While some reactions proceed at room temperature, others require heating.[2] A temperature screen, for instance from 60 °C to 110 °C, should be performed to find the optimal condition.[1]

    • Protecting Group Strategy: The N-H of the 7-azaindole pyrrole (B145914) ring can sometimes interfere with the catalytic cycle. The use of a protecting group, such as p-methoxybenzyl (PMB), can prevent side reactions and improve yields.[1]

    Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

    G start Low/No Product Yield catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/SPhos, PdCl₂(PPh₃)₂/CuI) start->catalyst base Screen Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Screen Solvent (e.g., Toluene/Ethanol, DMF) base->solvent No Improvement base->success Improvement temp Optimize Temperature (e.g., 60°C, 80°C, 110°C) solvent->temp No Improvement solvent->success Improvement protect Consider N-Protecting Group (e.g., PMB, Boc) temp->protect Still Low Yield temp->success Improvement protect->success Improvement

    Caption: Troubleshooting flowchart for low yield in 7-azaindole cross-coupling.

Issue 2: Poor Regioselectivity in C-H Functionalization

  • Question: My C-H functionalization reaction on the 7-azaindole core is yielding a mixture of isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the direct C-H functionalization of 7-azaindole can be challenging due to the presence of multiple reactive C-H bonds. The outcome is often influenced by the electronic properties of the azaindole ring and the reaction mechanism.

    Strategies for Controlling Regioselectivity:

    • Use of Directing Groups: Installing a directing group (DG) on the N1 or N7 nitrogen is a powerful strategy to control regioselectivity. The DG can coordinate to the metal catalyst, directing the functionalization to a specific C-H bond.[3][4] For example, a carbamoyl (B1232498) group can direct metalation to the C6 position.[3][4]

    • Protecting Group Manipulation: The choice of N-protecting group can influence the site of functionalization. For instance, N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-3 sulfenylation.[5]

    • Catalyst Control: The metal catalyst and its ligand environment play a crucial role in determining the regioselectivity. Rhodium and palladium catalysts have been used for C-H activation, and the choice of catalyst can favor one isomer over another.[2]

    • Inherent Reactivity: In the absence of a directing group, functionalization often occurs at the most electronically favorable position. For many electrophilic substitutions, this is the C3 position of the electron-rich pyrrole ring.

    Logical Relationship for Achieving Regioselectivity

    G start Poor Regioselectivity directing_group Employ a Directing Group (DG) on N1 or N7 start->directing_group protecting_group Modify N-Protecting Group start->protecting_group catalyst_control Optimize Metal Catalyst and Ligands start->catalyst_control c6_func C6 Functionalization (e.g., with carbamoyl DG) directing_group->c6_func c3_func C3 Functionalization (e.g., with N-sulfonyl) protecting_group->c3_func other_regio Altered Regioselectivity catalyst_control->other_regio

Frequently Asked Questions (FAQs)

Q1: Which positions on the 7-azaindole ring are most reactive?

A1: The reactivity of the 7-azaindole ring depends on the type of reaction. The pyrrole ring is electron-rich, making the C3 position susceptible to electrophilic attack and some metal-catalyzed functionalizations. [5]The pyridine (B92270) ring is electron-deficient. Direct C-H functionalization at other positions, such as C2, C4, C5, and C6, often requires specific strategies like the use of directing groups to overcome the inherent reactivity patterns. [3][4][6] Q2: When should I use a protecting group for 7-azaindole functionalization?

A2: A protecting group on the pyrrole nitrogen (N1) is often beneficial in the following situations:

  • Cross-Coupling Reactions: To prevent N-arylation or other side reactions involving the N-H bond.

  • Metalation/Lithiation Reactions: To facilitate deprotonation at a specific carbon atom by preventing N-deprotonation.

  • To Influence Regioselectivity: As discussed above, the nature of the protecting group can direct functionalization to a specific position. [5]Common protecting groups include Boc, sulfonyl, and benzyl (B1604629) ethers like PMB. [1] Q3: How can I achieve C3-halogenation of 7-azaindole?

A3: Regioselective C3-bromination of 7-azaindole can be achieved with high yield using copper(II) bromide in acetonitrile (B52724) at room temperature. [7]Enzymatic halogenation using a RebH variant has also been shown to be effective for the C3-bromination and chlorination of 7-azaindoles. [8] Q4: What are the key parameters to optimize for a Suzuki-Miyaura coupling on a halogenated 7-azaindole?

A4: For a successful Suzuki-Miyaura coupling, the following parameters are crucial to optimize:

  • Catalyst/Ligand System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., SPhos) is often effective. [1]* Base: Cesium carbonate (Cs₂CO₃) is a commonly used base that provides good yields. [1]* Solvent: A mixture of solvents like toluene and ethanol (1:1) can be beneficial. [1]* Temperature: The reaction often requires heating, with temperatures around 60 °C for the first coupling and up to 110 °C for a second coupling in a one-pot sequential reaction. [1]* Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is typical. [1]

Data Summary Tables

Table 1: Optimization of Suzuki-Miyaura Coupling for C3,C6-Diarylation of 7-Azaindole [1]

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd₂(dba)₃ (5), then Pd₂(dba)₃ (10) SPhos (5), then SPhos (10) Cs₂CO₃ (2) Toluene/Ethanol (1:1) 60, then 110 45
2 Pd₂(dba)₃ (5), then Pd₂(dba)₃ (10) SPhos (5), then SPhos (20) Cs₂CO₃ (2) Toluene/Ethanol (1:1) 60, then 110 67
3 Pd₂(dba)₃ (5), then Pd₂(dba)₃ (10) SPhos (5), then SPhos (20) Cs₂CO₃ (2) Toluene/Ethanol (1:1) 60, then 110 88
4 Pd₂(dba)₃ (5), then Pd₂(dba)₃ (10) dppf (10) Cs₂CO₃ (2) Toluene/Ethanol (1:1) 60, then 110 48

| 5 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | 59 |

Table 2: Optimization of Copper-Catalyzed N-Arylation of 7-Azaindole with 3-Iodopyridine [9]

Entry Copper Salt (10 mol %) Base (2 equiv) Solvent Temp (°C) Yield (%)
1 CuI Cs₂CO₃ DMSO 100 76
2 Cu₂O Cs₂CO₃ DMSO 100 72
3 CuBr Cs₂CO₃ DMSO 100 65
4 CuCl Cs₂CO₃ DMSO 100 58

| 5 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 100 | 45 |

Experimental Protocols

Protocol 1: General Procedure for One-Pot Sequential Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation [1]

  • To a reaction vessel, add 3-iodo-6-chloro-7-azaindole (1 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

  • Add a 1:1 mixture of toluene and ethanol.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC).

  • To the same vessel, add the second arylboronic acid (1.1 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).

  • Increase the temperature to 110 °C and continue stirring for the specified time.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C3,C6-diaryl-7-azaindole.

Protocol 2: General Procedure for Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindole [10]

  • In a reaction tube, combine 7-azaindole (1.0 equiv), the corresponding thiol (1.1 equiv), and I₂ (20 mol %).

  • Add DMSO as the solvent.

  • Heat the reaction mixture at 80 °C in an open-air environment for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the C-3 sulfenylated 7-azaindole.

References

Technical Support Center: Preventing Byproduct Formation in Azaindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in azaindole reactions. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in azaindole synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some common side products across various methods include:

  • Over-reduction products: For example, the formation of azaindolines when synthesizing azaindoles.

  • Isomeric products: Regioselectivity issues, particularly in reactions like the Larock synthesis, can lead to the formation of undesired azaindole isomers.

  • Products from competing side reactions: Depending on the specific reaction, byproducts can arise from processes like N-N bond cleavage in the Fischer indole (B1671886) synthesis or the formation of anilines in the Bartoli synthesis.

  • Tars and polymeric materials: These are often observed under harsh reaction conditions, such as high temperatures or strong acids.

Q2: How do reaction conditions influence byproduct formation?

A2: Reaction conditions play a critical role in directing the reaction towards the desired product and minimizing byproducts. Key parameters to consider include:

  • Catalyst: The choice of catalyst (e.g., Brønsted vs. Lewis acid in the Fischer synthesis, or the palladium catalyst and ligand in cross-coupling reactions) can significantly impact the reaction pathway.

  • Base: The nature and stoichiometry of the base can be crucial, as seen in the selective synthesis of 7-azaindole (B17877) versus 7-azaindoline.

  • Solvent: The polarity and boiling point of the solvent can affect reaction rates and the solubility of intermediates, thereby influencing the product distribution.

  • Temperature: Higher temperatures can sometimes lead to decomposition and the formation of tars. Finding the optimal temperature is key to a clean reaction.

  • Protecting Groups: The use of appropriate protecting groups on the pyridine (B92270) or pyrrole (B145914) nitrogen can prevent unwanted side reactions.

Q3: Can the substituents on my starting materials affect byproduct formation?

A3: Absolutely. The electronic and steric properties of the substituents on your precursors can have a profound effect on the reaction's outcome. For instance, in the Fischer indole synthesis, electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage over the desired cyclization.[1] In the Bartoli synthesis, the presence of a bulky ortho-substituent on the nitroarene is often necessary for good yields.[2][3][4]

Troubleshooting Guides

Guide 1: Fischer Azaindole Synthesis

Issue: Low yield of the desired azaindole and formation of a complex mixture, possibly containing tars.

Primary Suspect: N-N bond cleavage of the hydrazone intermediate or decomposition under harsh acidic conditions.

Troubleshooting Workflow:

fischer_troubleshooting start Low Yield in Fischer Azaindole Synthesis check_conditions Review Reaction Conditions start->check_conditions check_substituents Analyze Substituent Effects start->check_substituents optimize_acid Optimize Acid Catalyst check_conditions->optimize_acid Harsh acid? optimize_temp Adjust Temperature check_conditions->optimize_temp High temperature? modify_substituents Modify Substituents/Protecting Groups check_substituents->modify_substituents Problematic EDGs? success Improved Yield and Purity optimize_acid->success optimize_temp->success modify_substituents->success

Caption: Troubleshooting workflow for Fischer azaindole synthesis.

Recommended Actions:

  • Optimize the Acid Catalyst:

    • If using a strong Brønsted acid (e.g., H₂SO₄, HCl), consider switching to a milder one like p-toluenesulfonic acid or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can also be effective.

  • Adjust the Temperature:

    • High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.

  • Evaluate Substituent Effects:

    • If your carbonyl compound has strong electron-donating groups, this may favor the N-N bond cleavage pathway. Consider if a different synthetic route might be more appropriate for your target molecule.

Reaction Mechanism: Desired Pathway vs. N-N Cleavage

fischer_mechanism cluster_desired Desired Fischer Cyclization cluster_byproduct Byproduct Formation hydrazone Arylhydrazone enamine Ene-hydrazine hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement nn_cleavage N-N Bond Cleavage enamine->nn_cleavage Favored by EDGs cyclization Cyclization & Aromatization rearrangement->cyclization azaindole Azaindole Product cyclization->azaindole byproducts Aniline (B41778) + Iminium Ion nn_cleavage->byproducts

Caption: Competing pathways in the Fischer indole synthesis.

Guide 2: Bartoli Azaindole Synthesis

Issue: Low yield of the 7-substituted azaindole with significant formation of aniline byproducts.

Primary Suspect: Lack of a sufficiently bulky ortho-substituent on the nitropyridine starting material.

Troubleshooting Workflow:

bartoli_troubleshooting start Low Yield in Bartoli Synthesis check_substituent Examine Ortho-Substituent start->check_substituent check_grignard Verify Grignard Reagent Quality and Stoichiometry start->check_grignard increase_bulk Increase Steric Bulk of Ortho-Group check_substituent->increase_bulk Is it bulky enough? success Improved Yield increase_bulk->success optimize_grignard Use Fresh, Titrated Grignard (≥ 3 equiv.) check_grignard->optimize_grignard Old reagent or <3 equiv.? optimize_grignard->success larock_troubleshooting start Regioisomer Mixture in Larock Synthesis check_alkyne Analyze Alkyne Substituents start->check_alkyne optimize_catalyst Screen Pd Catalysts and Ligands start->optimize_catalyst modify_alkyne Modify Alkyne Steric/Electronic Properties check_alkyne->modify_alkyne Steric/electronic bias needed success Improved Regioselectivity modify_alkyne->success optimize_catalyst->success

References

Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3-Dihydro-7-azaindole analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor aqueous solubility. What are the primary strategies to improve it?

A1: Poor aqueous solubility is a common challenge in drug discovery.[1][2] For this compound analogs, two main approaches can be employed: chemical modification of the molecule itself and formulation strategies.[2]

  • Chemical Modifications: These involve altering the molecular structure to introduce more favorable physicochemical properties. Key strategies include salt formation, creating prodrugs, and introducing polar functional groups.[2][3][4]

  • Formulation Strategies: These methods aim to improve the solubility of the existing compound without changing its chemical structure. Common techniques include particle size reduction (micronization/nanosizing), creating solid dispersions with polymers, using lipid-based delivery systems, and complexation with agents like cyclodextrins.[5][6][7]

Q2: How does the 7-azaindole (B17877) core itself influence solubility compared to an indole (B1671886)?

A2: The nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can act as a hydrogen bond acceptor, which can lead to improved physicochemical properties, including aqueous solubility, when compared to a corresponding indole analog.[8][9] Several studies have noted that replacing an indole ring with a 6- or 7-azaindole moiety can enhance aqueous solubility.[6][9] However, this enhancement may not always be sufficient to overcome significant solubility issues, and the resulting analogs may still be considered poorly soluble.[6]

Q3: Which positions on the this compound scaffold should I consider modifying to improve solubility?

A3: Structure-activity relationship (SAR) studies on 7-azaindole analogs suggest that substitutions at positions 1, 3, and 5 are often crucial for modulating biological activity and physicochemical properties. To enhance solubility, consider introducing polar or ionizable groups at solvent-exposed positions of the molecule. For example, adding a basic amine has been shown to dramatically improve aqueous solubility, likely due to its ability to be protonated at physiological pH.

Q4: What is a prodrug strategy and how can it be applied to my compound?

A4: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo biotransformation in the body to release the active compound. This approach is a powerful tool for improving solubility. To apply this to a this compound analog, a polar, water-soluble moiety (like a phosphate, amino acid, or polyethylene (B3416737) glycol group) is covalently attached to a suitable functional group on your molecule. This increases the overall water solubility of the prodrug, which, after administration, is cleaved by enzymes to release the parent drug.

Q5: When is salt formation a suitable strategy for my this compound analog?

A5: Salt formation is an effective technique for improving the solubility and dissolution rate of compounds that have ionizable functional groups.[8] Since the this compound core contains basic nitrogen atoms, it is an excellent candidate for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). This strategy is particularly useful for weakly basic drugs as it can significantly increase solubility in the gastrointestinal tract.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound precipitates in aqueous buffer during in vitro assays. The compound's intrinsic aqueous solubility is below the tested concentration.1. Determine the Kinetic and Thermodynamic Solubility: Perform a solubility assay to understand the compound's limits.[3] 2. Use Co-solvents: Add a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to the buffer, if tolerated by the assay. 3. Chemical Modification: Synthesize analogs with polar functional groups (e.g., -OH, morpholine, or a basic amine) to increase intrinsic solubility.
Low and variable oral bioavailability in animal studies despite good in vitro potency. Poor aqueous solubility is limiting dissolution in the gastrointestinal tract, making absorption the rate-limiting step.[1]1. Salt Formation: If your analog has a basic center, form a salt to improve its dissolution rate. 2. Particle Size Reduction: Use micronization or nanosizing techniques to increase the surface area of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][7] 3. Formulate as a Solid Dispersion: Create an amorphous solid dispersion using a polymer carrier (e.g., HPMCAS) via spray-drying or hot-melt extrusion. This can significantly increase the apparent solubility and dissolution rate.
A newly synthesized analog with a polar group shows no improvement in solubility. 1. The polar group may be participating in intramolecular hydrogen bonding, masking its effect. 2. The new analog may have a more stable crystal lattice (higher crystal lattice energy), which negates the benefit of the added polar group.1. Structural Analysis: Analyze the crystal structure, if possible, to check for intramolecular hydrogen bonds or strong intermolecular packing. 2. Disrupt Planarity: Introduce substituents that disrupt the planarity of the molecule, which can reduce crystal packing efficiency.[3] 3. Explore Different Polar Groups: Test a variety of polar substituents at different positions on the scaffold.

Data Presentation: Solubility of Modified Analogs

The following table provides an illustrative example of how different chemical modifications can impact the aqueous solubility of a hypothetical this compound parent compound.

Table 1: Illustrative Aqueous Solubility Data for Modified this compound Analogs

Compound IDModification from Parent CompoundR-GroupAqueous Solubility (µg/mL) at pH 7.4Fold Increase vs. Parent
Parent-01--H1.5-
Analog-02Introduction of Polar Group-OCH₃4.2~2.8x
Analog-03Introduction of Polar Group-OH15.8~10.5x
Analog-04Addition of Basic Amine-(CH₂)₂-N(CH₃)₂125.0~83.3x
Analog-05Prodrug Approach-O-PO(OH)₂> 1000> 667x
Analog-06Salt Formation (from Analog-04)-(CH₂)₂-N(CH₃)₂ • HCl> 2000> 1333x

Note: The data in this table is for illustrative purposes only and is meant to demonstrate general trends in solubility enhancement based on established medicinal chemistry principles.

Experimental Protocols

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from standard high-throughput shake-flask methods used in drug discovery.[6]

Objective: To determine the equilibrium (thermodynamic) solubility of a this compound analog in an aqueous buffer.

Materials:

  • Test compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • 96-well plates (for incubation and analysis)

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a series of calibration standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution with a 50:50 mixture of ACN and water.

  • Sample Preparation: a. Add an excess amount of the solid test compound (approx. 1-2 mg) into a well of a 96-well plate or a microcentrifuge tube. b. Add a defined volume (e.g., 1 mL) of PBS (pH 7.4) to the solid.

  • Equilibration: a. Seal the plate or tubes securely. b. Place the samples on a plate shaker and agitate at a consistent speed (e.g., 800 rpm) in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[6]

  • Separation of Undissolved Solid: a. After incubation, centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the undissolved solid.

  • Analysis: a. Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed. b. Dilute the supernatant with a 50:50 mixture of ACN and water to bring the concentration within the range of the calibration curve. c. Analyze the diluted samples and the calibration standards by HPLC-UV or LC-MS/MS.

  • Calculation: a. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the known concentrations of the standards. b. Use the regression equation from the calibration curve to determine the concentration of the test compound in the diluted supernatant. c. Calculate the original solubility in the buffer by multiplying the determined concentration by the dilution factor. The result is typically reported in µg/mL or µM.

Visualizations

Logical and Experimental Workflows

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_chem_tactics Tactics cluster_form_tactics Tactics Start Poorly Soluble Analog (< 10 µg/mL) Chem_Mod Chemical Modification Start->Chem_Mod Formulation Formulation Approach Start->Formulation Salt Salt Formation Chem_Mod->Salt Prodrug Prodrug Synthesis Chem_Mod->Prodrug Polar Add Polar Groups Chem_Mod->Polar Particle Particle Size Reduction Formulation->Particle Dispersion Solid Dispersion Formulation->Dispersion Lipid Lipid-Based System Formulation->Lipid Assay Measure Thermodynamic Solubility Salt->Assay Prodrug->Assay Polar->Assay Particle->Assay Dispersion->Assay Lipid->Assay Result Solubility Goal Met? Assay->Result Result->Chem_Mod No, Re-evaluate Result->Formulation No, Re-evaluate End Proceed to Further Development Result->End Yes

Caption: A general workflow for addressing poor solubility in this compound analogs.

Chemical_Modification_Strategies cluster_prodrug Prodrug Strategy cluster_salt Salt Formation Strategy Parent Parent Analog (Low Solubility) Parent_P Parent Analog Parent->Parent_P Parent_S Parent Analog (Base) Parent->Parent_S Prodrug Prodrug (High Solubility) Parent_P->Prodrug + Carrier Water-Soluble Carrier (e.g., Phosphate) Carrier->Prodrug + Salt Salt Form (High Solubility) Parent_S->Salt + Acid Pharmaceutically Acceptable Acid Acid->Salt +

Caption: Key chemical modification strategies to enhance the solubility of parent analogs.

Formulation_Strategies cluster_physical Physical Modification cluster_carrier Carrier-Based Systems Parent Poorly Soluble API (Crystalline) Nano Nanosuspension (Increased Surface Area) Parent->Nano Milling/ Homogenization Dispersion Amorphous Solid Dispersion (API in Polymer Matrix) Parent->Dispersion Spray Drying/ Hot-Melt Extrusion Lipid Self-Emulsifying System (API in Lipid Vehicle) Parent->Lipid Mixing with Excipients Sol Improved Dissolution & Apparent Solubility Nano->Sol Dispersion->Sol Lipid->Sol

Caption: Common formulation strategies to improve the dissolution of poorly soluble APIs.

References

Technical Support Center: Overcoming Low Reactivity of 7-Azaindole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 7-azaindole (B17877) in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 7-azaindole generally considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of 7-azaindole and its derivatives in cross-coupling reactions stems from several factors. The pyridine (B92270) nitrogen atom in the 7-azaindole scaffold can act as a Lewis base and coordinate to the metal catalyst (e.g., palladium), leading to catalyst poisoning or deactivation.[1][2] This coordination can hinder the catalytic cycle and result in low yields or failed reactions. Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in many coupling reactions, more difficult.[3]

Q2: What are the most common coupling reactions where 7-azaindole exhibits low reactivity?

A2: Researchers frequently encounter challenges with 7-azaindole in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Used for forming C-C bonds with boronic acids. Catalyst poisoning is a significant issue.[1][2]

  • Buchwald-Hartwig Amination: Employed for C-N bond formation with amines. The unprotected N-H of the azaindole can interfere with the reaction.[4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes. This reaction often requires careful optimization of catalysts and conditions.[1][2][6]

Q3: What is "catalyst poisoning" in the context of 7-azaindole coupling reactions?

A3: Catalyst poisoning refers to the deactivation of the transition metal catalyst, typically palladium, by the 7-azaindole substrate. The lone pair of electrons on the pyridine nitrogen of 7-azaindole can coordinate strongly to the palladium center, forming a stable complex that is catalytically inactive or has significantly reduced activity. This prevents the catalyst from participating effectively in the desired cross-coupling cycle, leading to poor reaction outcomes.[1][2]

Troubleshooting Guides

Issue 1: Low to no yield in Suzuki-Miyaura coupling of a halo-7-azaindole.

Possible Causes & Solutions:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole is likely deactivating your palladium catalyst.

    • Solution 1: N-Protection. Protect the 7-azaindole nitrogen to prevent its coordination to the palladium catalyst. Common protecting groups include N-alkyl (e.g., N-Me), N-Boc, or forming an N-oxide.[1][2] N-alkyl protected substrates have shown to give high yields.[1][2]

    • Solution 2: Use of Specialized Ligands. Employ bulky, electron-rich phosphine (B1218219) ligands that can promote the catalytic cycle and are less susceptible to inhibition. Ligands like SPhos have been successfully used.[2][7]

  • Poor Solubility: The 7-azaindole starting material or the product may have poor solubility in the reaction solvent, leading to incomplete reaction.

    • Solution: Screen different solvents or solvent mixtures. For instance, a mixture of toluene (B28343) and ethanol (B145695) has been used effectively.[7] In some cases, higher boiling point solvents like dioxane or DMF might be necessary.[8]

Issue 2: Unsuccessful Buchwald-Hartwig amination with an unprotected halo-7-azaindole.

Possible Causes & Solutions:

  • Interference from Unprotected N-H: The acidic N-H proton of the pyrrole (B145914) ring can interfere with the catalytic cycle, and the nitrogen can also coordinate to the catalyst.

    • Solution 1: Use of Specific Precatalysts and Ligands. Palladium precatalysts, such as those based on RuPhos, have been specifically designed to be effective for the amination of unprotected halo-7-azaindoles.[4]

    • Solution 2: Strong Base. Using a strong, non-nucleophilic base like LiHMDS can help to deprotonate the amine and the azaindole, potentially reducing undesired side reactions.[5]

    • Solution 3: N-Protection. Protecting the azaindole nitrogen can simplify the reaction system and improve yields, although it adds extra synthetic steps.[8]

Issue 3: Low conversion in a Sonogashira coupling with a 7-azaindole derivative.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and copper co-catalyst is crucial for Sonogashira reactions.

    • Solution 1: Catalyst and Co-catalyst Screening. While Pd(PPh₃)₄/CuI is a common system, other catalysts like PdCl₂(PPh₃)₂ may be more effective depending on the substrate.[1][2] In some cases, iron-based catalysts have also been used as an alternative.[9]

  • Harsh Reaction Conditions: High temperatures can sometimes lead to decomposition of starting materials or products.

    • Solution: Optimize the reaction temperature. Some Sonogashira couplings of azaindole precursors proceed well at room temperature or 60 °C.[1][2] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[9]

  • Inappropriate Base: The choice of base can significantly impact the outcome.

    • Solution: Triethylamine (Et₃N) is commonly used, but other bases like K₃PO₄ or KOt-Bu might be more suitable for specific substrates.[2][9]

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 7-Azaindoles

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhos (2.5:1 ratio to Pd)K₃PO₄MeCN/H₂O (3:2)RefluxGood to Excellent[2]
Pd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol (1:1)6067-93[7]
Pd(PPh₃)₄----Low/No Yield (catalyst poisoning)[1][2]

Table 2: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Dioxane100up to 90[8]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100up to 90[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected 6-Chloro-3-iodo-7-azaindole[7]
  • To an oven-dried flask, add the N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv), the corresponding boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add a 1:1 mixture of toluene and ethanol.

  • To this mixture, add SPhos (5 mol %) followed by Pd₂(dba)₃ (5 mol %).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole[8]
  • In a sealed Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected 4-bromo-7-azaindole (1.0 mmol), the desired amine or amide (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (5 mol %), and Xantphos (10 mol %).

  • Add anhydrous dioxane (2 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Visualizations

Catalyst_Poisoning_Mitigation 7_Azaindole 7-Azaindole (Unprotected) Pd_Catalyst Pd(0) Catalyst 7_Azaindole->Pd_Catalyst Coordination of Pyridine N Inactive_Complex Inactive Pd-Azaindole Complex Pd_Catalyst->Inactive_Complex Poisoning N_Protection N-Protection (e.g., Boc, Me, N-Oxide) Bulky_Ligands Bulky/Electron-Rich Ligands (e.g., SPhos, RuPhos) Lewis_Acid Lewis Acid Additive (e.g., Ag₂CO₃ for C-H activation)

Caption: Mitigation strategies for catalyst poisoning by 7-azaindole.

Troubleshooting_Workflow start Low Yield in 7-Azaindole Coupling check_protection Is the Azaindole N-H protected? start->check_protection protect_N Protect the N-H group (Boc, Me, PMB, etc.) check_protection->protect_N No ligand_screen Screen Bulky Ligands (SPhos, RuPhos, Xantphos) check_protection->ligand_screen Yes protect_N->ligand_screen unprotected_strategy Use specialized conditions for unprotected azaindoles unprotected_strategy->ligand_screen optimize_base Optimize Base (K₃PO₄, Cs₂CO₃, LiHMDS) ligand_screen->optimize_base No Improvement success Successful Coupling ligand_screen->success Improved Yield optimize_solvent Optimize Solvent & Temp. optimize_base->optimize_solvent No Improvement optimize_base->success Improved Yield optimize_solvent->success

Caption: A decision-making workflow for troubleshooting 7-azaindole coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed azaindole synthesis is resulting in low or no product yield. What are the primary causes of catalyst deactivation?

A1: Low or no yield in palladium-catalyzed azaindole synthesis is frequently linked to catalyst deactivation. The primary mechanisms for this deactivation include:

  • Poisoning: The nitrogen atoms in the azaindole ring system can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1][2] Impurities in starting materials, such as sulfur-containing compounds, can also poison the catalyst.[3][4]

  • Formation of Palladium Black (Precipitation): The active Pd(0) species can aggregate to form inactive palladium black, which precipitates out of the reaction mixture. This is often a visual indicator of catalyst decomposition and can be caused by factors such as the presence of oxygen or suboptimal ligand choice.[5][6]

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can be sensitive to air and may oxidize, reducing their effectiveness in stabilizing the palladium catalyst.

  • Unfavorable Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to catalyst deactivation or promote side reactions. For instance, some strong bases can be incompatible with sensitive functional groups on your substrates.[7]

Q2: I observe a black precipitate in my reaction mixture. What is it, and how can I prevent its formation?

A2: The black precipitate is likely palladium black, an aggregated, inactive form of palladium.[5] Its formation indicates that the soluble, catalytically active Pd(0) complex is unstable under the reaction conditions. To prevent this:

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[8] It is crucial to thoroughly degas solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Optimize Ligand Choice and Ratio: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[3][9] The ligand-to-palladium ratio is also critical and may need optimization.

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, using a well-defined Pd(0) precatalyst can lead to more reliable formation of the active catalyst and reduce the likelihood of palladium black formation.[7]

  • Control Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote catalyst decomposition.[8] Careful temperature control is essential.

Q3: My reaction is producing significant amounts of hydrodehalogenation byproduct. How can I minimize this side reaction?

A3: Hydrodehalogenation, where the aryl halide is reduced instead of undergoing cross-coupling, is a common side reaction, particularly when using primary amines.[10] To suppress this:

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of reductive elimination (desired product) and β-hydride elimination (hydrodehalogenation). Screening different bulky, electron-rich phosphine ligands is recommended.[10]

  • Base Selection: The nature and strength of the base can impact the concentration of palladium-hydride species that lead to hydrodehalogenation. Experiment with different bases (e.g., switching from NaOtBu to Cs₂CO₃ or K₃PO₄).

  • Substrate and Reagent Purity: Ensure starting materials and reagents are free of water and other impurities that could contribute to this side reaction.

Q4: Can the azaindole substrate itself inhibit the reaction?

A4: Yes, the azaindole ring system, with its pyridine (B92270) nitrogen, can act as a chelating ligand for the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This is a form of product inhibition or substrate poisoning. To mitigate this:

  • N-Protection of Azaindole: Protecting the N-H of the pyrrole (B145914) ring with a suitable protecting group (e.g., Boc, SEM) can sometimes improve reaction outcomes by altering the electronic properties and coordinating ability of the azaindole.[1]

  • Use of Additives: In some cases, additives can disrupt the inhibitory coordination of the azaindole to the palladium center.

  • Ligand Choice: Certain ligands may be better at preventing the inhibitory binding of the azaindole.

Q5: Is it possible to regenerate a deactivated palladium catalyst from a completed or failed azaindole synthesis?

A5: Catalyst regeneration is possible in some cases, particularly for heterogeneous catalysts (e.g., Pd on carbon) that have been deactivated by coking or the deposition of organic residues.[11][12] A common method involves washing the catalyst with a mixture of solvents like chloroform (B151607) and glacial acetic acid, which can remove adsorbed species and restore activity.[11] For homogeneously catalyzed reactions where palladium has precipitated as palladium black, regeneration is generally not feasible within the reaction mixture.

Troubleshooting Guides

Guide 1: Low Conversion/Yield

This guide provides a systematic approach to troubleshooting low conversion or yield in palladium-catalyzed azaindole synthesis.

Troubleshooting Workflow for Low Conversion/Yield

Low_Yield_Troubleshooting start Low Conversion/ Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_materials 3. Verify Starting Materials start->check_materials catalyst_options Use Pd(0) precatalyst? Increase catalyst loading? Screen different ligands (e.g., XPhos, SPhos)? check_catalyst->catalyst_options Actions conditions_options Degas solvents thoroughly? Ensure inert atmosphere? Optimize base and solvent? Adjust temperature? check_conditions->conditions_options Actions materials_options Confirm purity of substrates? Check for catalyst poisons (e.g., sulfur)? Use fresh, anhydrous solvent? check_materials->materials_options Actions solution Improved Yield catalyst_options->solution conditions_options->solution materials_options->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Catalyst Deactivation Pathway

This diagram illustrates the common pathways leading to the deactivation of the active palladium catalyst.

Palladium Catalyst Deactivation Pathways

Deactivation_Pathways cluster_poisoning Poisoning cluster_aggregation Aggregation active_catalyst Active Pd(0)L_n Catalyst poisoning Poisoned Catalyst [Pd(0)L_n]-Poison active_catalyst->poisoning Chemical Deactivation aggregation Palladium Black (Inactive Pd metal) active_catalyst->aggregation Physical Deactivation poison_source Nitrogen Heterocycles (Substrate/Product) Sulfur Impurities poison_source->poisoning binds to Pd aggregation_cause Ligand Dissociation Oxidation by O₂ aggregation_cause->aggregation

Caption: Common chemical and physical catalyst deactivation routes.

Data Summary Tables

Table 1: Influence of Ligand and Palladium Source on Cross-Coupling of 4-Chloroazaindole
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane1006Trace[13]
2Pd₂(dba)₃SPhosCs₂CO₃Dioxane100614[4]
3Pd(OAc)₂XantphosCs₂CO₃Dioxane1003Poor[13]
4RuPhos PrecatalystRuPhosLiHMDSTolueneRT0.594[2]
5Pd(OAc)₂SPhosLiHMDSTolueneRT185[2]

Data extracted and compiled from multiple sources for comparison.

Table 2: Effect of Reaction Parameters on Azaindole Synthesis Yield
SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
o-Iodoaniline + AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60High[1]
o-Haloaniline + AlkynePd(OAc)₂KOAcDMF120Moderate[1]
gem-Dichloroolefin + Boronic AcidPd(dppf)Cl₂K₂CO₃Toluene80Good[1]
2-Amino-3-iodopyridine + AlkyneSonogashira CouplingVariousVariousVariousHigh[13]
2-Amino-3-(alkynyl)pyridinet-BuOK / 18-crown-6-Toluene65Excellent[13]

This table summarizes various successful conditions for different palladium-catalyzed azaindole synthesis strategies.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment (Ligand Screening)
  • Preparation: In a glovebox, add the azaindole starting material (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to separate oven-dried reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and various phosphine ligands (e.g., XPhos, SPhos, RuPhos) in anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Setup: Add the palladium precatalyst solution (e.g., 2 mol % Pd) and the respective ligand solution (e.g., 4 mol %) to each reaction vial.

  • Solvent Addition: Add enough anhydrous, degassed solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum heating block at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

Protocol 2: Catalyst Regeneration (for Heterogeneous Pd/C)

This protocol is adapted from a general procedure for regenerating deactivated palladium on carbon catalysts.[11]

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst (e.g., Pd/C) by filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) to remove residual product and starting materials. Dry the catalyst under vacuum.

  • Regeneration Slurry: Suspend the dried, deactivated catalyst in a mixture of chloroform and glacial acetic acid.

  • Treatment: Stir the suspension and sonicate for a period of time (e.g., 30-60 minutes). This helps to dislodge and dissolve organic residues that are poisoning the catalyst surface.

  • Isolation and Drying: Filter the catalyst from the solvent mixture, wash thoroughly with a non-polar solvent (e.g., hexanes), and dry under high vacuum.

  • Activity Test: The regenerated catalyst can then be tested in a small-scale reaction to assess the recovery of its catalytic activity.

References

managing regioselectivity in 7-azaindole substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in 7-azaindole (B17877) substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired substitution patterns.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic substitution on an unprotected 7-azaindole nucleus?

A1: The C-3 position of the pyrrole (B145914) ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Reactions like halogenation, nitration, and acylation will predominantly occur at C-3 on an unprotected 7-azaindole.[1][2][3][4]

Q2: How can I achieve substitution on the pyridine (B92270) ring (C-4, C-5, C-6)?

A2: Functionalization of the pyridine ring is more challenging due to its electron-deficient nature. Directed ortho-metalation (DoM) is a powerful strategy. By first protecting the N-1 position with a bulky group like triisopropylsilyl (TIPS), lithiation can be directed to the C-6 or C-2 positions.[5][6][7][8][9] Additionally, starting from pre-functionalized pyridines is a common alternative approach.[9]

Q3: What is the role of N-protection in controlling regioselectivity?

A3: N-protection serves two main purposes. First, it prevents reactions at the N-1 position, such as N-acylation during Friedel-Crafts reactions.[10] Second, the choice of protecting group can direct substitution to other positions. For example, a bulky N-TIPS group can block the C-2 position and facilitate metalation at other sites.[9] An N-sulfonyl group can be used to activate the ring for C-3 sulfenylation.[1][11]

Q4: What is a "directed metalation-group dance"?

A4: This is a sophisticated strategy for multiple, regioselective functionalizations of the 7-azaindole scaffold.[5][6][8] It involves the use of a directed metalation group (DMG), such as a carbamoyl (B1232498) group, at one of the nitrogen atoms (e.g., N-7). This group directs metalation and subsequent substitution to an adjacent carbon. The DMG can then be induced to "dance" or migrate to another position (e.g., from N-7 to N-1), allowing for a second regioselective functionalization at a different location.[5][6][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of N-1 and C-3 Acylation)

Problem: When performing a Friedel-Crafts acylation on unprotected 7-azaindole, a mixture of the N-1 acylated, C-3 acylated, and 1,3-diacylated products is often obtained, resulting in low yields of the desired C-3 isomer.[10]

Possible Causes & Solutions:

  • Cause: The NH of the pyrrole ring is nucleophilic and competes with the C-3 position for the acylating agent.[10]

  • Solution 1: N-Protection: Protect the N-1 position prior to acylation. A variety of protecting groups can be used, but they will require an additional deprotection step.

  • Solution 2: Use of Specific Catalysts: Certain Lewis acids show higher regioselectivity. For example, ZrCl₄ has been shown to efficiently promote C-3 acylation of unprotected indoles and azaindoles.[12] Using a catalyst system like Y(OTf)₃ in an ionic liquid ([BMI]BF₄) can also provide high C-3 selectivity without N-protection.[10] Iron powder has also been reported as a simple and effective catalyst for C-3 acylation under solvent-free conditions.[13]

Issue 2: Unwanted Halogenation at the C-3 Position During Pyridine Ring Functionalization

Problem: When attempting to functionalize the pyridine ring (e.g., at C-5) using metalation followed by quenching with an electrophilic halogen source (like NBS or CBr₄), competitive bromination at the C-3 position is observed.[9]

Possible Causes & Solutions:

  • Cause: The C-3 position is highly activated and can react directly with the electrophilic halogenating agent, especially if any unreacted starting material is present or if the organometallic intermediate is not fully formed.

  • Solution 1: Protecting Group Strategy: Protect the C-3 position with a removable group before attempting functionalization of the pyridine ring.

  • Solution 2: Control of Reaction Conditions: Ensure complete metalation by using a sufficient excess of the organolithium reagent and appropriate reaction times and temperatures. Adding the electrophile at a very low temperature (-78 °C) can help minimize side reactions.

  • Solution 3: Choice of Halogenating Agent: The choice of electrophile can influence the outcome. For instance, in one study, using CBr₄ or hexachloroethane (B51795) gave better yields for C-5 halogenation compared to NBS.[9]

Issue 3: Difficulty Achieving C-2 Substitution

Problem: Direct electrophilic substitution at C-2 is generally not favored. How can I selectively introduce substituents at the C-2 position?

Possible Causes & Solutions:

  • Cause: The C-3 position is electronically favored for electrophilic attack. The C-2 position is less nucleophilic.

  • Solution: Directed ortho-Metalation (DoM): This is the most effective and widely used method for C-2 functionalization. By protecting the N-1 position with a suitable directing group (e.g., N,N-diisopropylcarboxamide), deprotonation with a strong base like LDA occurs selectively at the C-2 position.[6][8] The resulting C-2 lithiated species can then be quenched with a variety of electrophiles.[6][14]

Quantitative Data Summary

Table 1: Regioselectivity in Halogenation of 7-Azaindole Derivatives

PositionReagent/CatalystSubstrateYield (%)Reference
C-3CuBr₂Unprotected 7-azaindoleHigh[3]
C-3I₂/DMSOUnprotected 7-azaindoleGood to High[11][15]
C-3RebH enzyme variantUnprotected 7-azaindoleHigh[2]
C-51. s-BuLi, 2. CBr₄N-TIPS-4-chloro-7-azaindoleGood[9]
C-51. s-BuLi, 2. C₂Cl₆N-TIPS-4-chloro-7-azaindoleGood[9]

Table 2: Regioselectivity in Metalation-Based Functionalization of 7-Azaindole

PositionProtecting GroupBaseElectrophileYield (%)Reference
C-2N-carbamoylLDAVariousGood to High[6][14]
C-6N-carbamoyls-BuLi/TMEDAVariousGood to High[5][6]
C-6N-TIPSLiTMPMeOCOCl61[9]

Key Experimental Protocols

Protocol 1: Regioselective C-2 Lithiation and Functionalization[8][15]
  • Protection: React 7-azaindole with N,N-diisopropylcarbamoyl chloride in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., THF) to form N-1-(N,N-diisopropylcarbamoyl)-7-azaindole.

  • Metalation: Dissolve the protected 7-azaindole in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of Lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete C-2 lithiation.

  • Quenching: Add the desired electrophile (2.5-9.0 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Protocol 2: Iodine-Catalyzed C-3 Sulfenylation of NH-Free 7-Azaindole[5][16]
  • Reaction Setup: To a reaction vessel, add NH-free 7-azaindole (1 equivalent), the desired thiol or disulfide (1.2 equivalents), and Iodine (I₂) (20 mol%).

  • Solvent: Add DMSO as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C-3 sulfenylated 7-azaindole.

Visual Guides

Regioselectivity_Factors cluster_pyrrole Pyrrole Ring (Electron-Rich) cluster_pyridine Pyridine Ring (Electron-Deficient) C3 C-3 (Most Reactive) C2 C-2 N1 N-1 C4 C-4 C5 C-5 C6 C-6 Unprotected Unprotected 7-Azaindole Unprotected->C3 Electrophilic Substitution Unprotected->N1 Acylation (Side-reaction) Protected N-Protected 7-Azaindole Protected->C3 Electrophilic Substitution (e.g., Sulfenylation) DoM Directed ortho-Metalation (DoM) DoM->C2 Functionalization DoM->C6 Functionalization Troubleshooting_Workflow Start Desired Substitution Position? C3 C-3 Position Start->C3 Pyrrole Ring PyridineRing Pyridine Ring (C4, C5, C6) Start->PyridineRing Pyridine Ring C2 C-2 Position Start->C2 Pyrrole Ring UseElectrophile Use standard electrophilic substitution (e.g., halogenation, acylation) on unprotected 7-azaindole. C3->UseElectrophile UseDoM Use Directed ortho-Metalation (DoM) with N-1 protection (e.g., TIPS, carbamoyl). PyridineRing->UseDoM UseDoMC2 Use DoM with specific N-1 directing group (e.g., carbamoyl) and base (LDA). C2->UseDoMC2 Mixture Problem: Mixture of N-1 and C-3 products? UseElectrophile->Mixture If Acylation Mixture->C3 No, Success ProtectN1 Solution: Protect N-1 or use selective catalyst (e.g., ZrCl4). Mixture->ProtectN1 Yes

References

degradation pathways of 2,3-Dihydro-7-azaindole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline) under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, as a heterocyclic amine, is expected to be susceptible to degradation under acidic conditions, particularly with heating. The molecule contains both a pyridine (B92270) ring and a dihydropyrrole (pyrrolidine) ring. The pyrrolidine (B122466) ring is a saturated heterocycle and may be prone to acid-catalyzed ring-opening or hydrolysis, especially under harsh conditions (e.g., strong acid concentration, elevated temperature).

Q2: What are the plausible degradation pathways for this compound under acidic stress?

A2: While specific degradation studies on this compound are not extensively reported in publicly available literature, a plausible degradation pathway can be proposed based on general chemical principles. Under acidic conditions, the nitrogen atoms are likely to be protonated. This could be followed by a nucleophilic attack of water, potentially leading to the opening of the pyrrolidine ring. The pyridine ring is generally more stable to acid-catalyzed hydrolysis than the saturated pyrrolidine ring.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: Based on the plausible degradation pathway involving the opening of the pyrrolidine ring, potential degradation products could include amino-substituted pyridine derivatives. For instance, acid-catalyzed hydrolysis could lead to the formation of a compound with an aminoethyl side chain on the pyridine ring. Further degradation could potentially lead to smaller, more fragmented molecules, although this would likely require more forcing conditions.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation of this compound can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate the parent compound from its degradation products. The disappearance of the peak corresponding to this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which is crucial for structure elucidation.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation is observed The acidic conditions are too mild (low acid concentration, low temperature, short duration).Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl), increase the temperature (e.g., reflux at 60-80°C), or extend the reaction time.[1][2]
Degradation is too rapid and complete The acidic conditions are too harsh.Decrease the acid concentration, lower the temperature, or take samples at earlier time points.
Multiple unknown peaks appear in the chromatogram Complex degradation pathways or secondary degradation of primary products.Use a gradient HPLC method for better separation. Employ LC-MS to obtain mass information for each peak to aid in identification.
Poor peak shape or resolution in HPLC Inappropriate column, mobile phase, or pH.Optimize the HPLC method. Consider a different column chemistry (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and pH.
Difficulty in identifying degradation products Lack of reference standards.Isolate the major degradation products using preparative HPLC. Characterize the isolated compounds using spectroscopic techniques like NMR and high-resolution mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcome.

Condition Time (hours) This compound (% Remaining) Degradation Product 1 (% Area) Total Degradants (%)
0.1N HCl at 60°C010000
292.56.87.5
681.317.218.7
1268.928.531.1
1N HCl at 80°C010000
175.422.124.6
348.245.351.8
621.765.878.3

Experimental Protocols

Protocol: Forced Acidic Degradation of this compound

Objective: To investigate the degradation of this compound under acidic conditions and to generate potential degradation products for characterization.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1N and 1N solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1N and 1N solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • HPLC system with UV detector

  • LC-MS system (for identification)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • For mild conditions, mix 1 mL of the stock solution with 9 mL of 0.1N HCl in a sealed vial.

    • For harsh conditions, mix 1 mL of the stock solution with 9 mL of 1N HCl in a sealed vial.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

  • Incubation: Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C or 80°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH solution to prevent further degradation. For example, neutralize 100 µL of the 0.1N HCl sample with 100 µL of 0.1N NaOH.

  • HPLC Analysis:

    • Analyze the neutralized samples by a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of this compound)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control sample at time zero.

    • Determine the peak area percentages of any new peaks that appear in the chromatograms of the stressed samples.

  • Degradant Identification (LC-MS): Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualizations

Degradation_Pathway parent This compound protonated Protonated Intermediate parent->protonated + H⁺ ring_opened Ring-Opened Intermediate (Aminoethyl Pyridine Derivative) protonated->ring_opened + H₂O (Ring Opening) further_degradation Further Degradation Products ring_opened->further_degradation Harsh Conditions Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) add_acid Add Acid (e.g., 0.1N HCl) & Heat (e.g., 60°C) prep_stock->add_acid sampling Sample at Time Points add_acid->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If degradants observed

References

Technical Support Center: Mass Spectrometry of 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,3-Dihydro-7-azaindole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectra for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion for this compound?

The molecular formula for this compound is C₇H₈N₂[1], and its monoisotopic molecular weight is approximately 120.07 g/mol . When using soft ionization techniques like electrospray ionization (ESI) in positive ion mode, you should expect to see the protonated molecular ion, [M+H]⁺, at an m/z of approximately 121.08.

Q2: Which ionization technique is most suitable for this compound?

Electrospray ionization (ESI) is a highly suitable technique for analyzing this compound due to its polar nature and the presence of basic nitrogen atoms, which are readily protonated.[2][3] Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar samples or different solvent systems.[3] Electron ionization (EI) is a "hard" ionization technique that will likely cause extensive fragmentation and may not be ideal if the primary goal is to observe the molecular ion.[3]

Q3: What are the expected major fragment ions for this compound in mass spectrometry?

  • Loss of a hydrogen atom (-H•): This would result in a stable radical cation.

  • Loss of hydrogen cyanide (-HCN): This is a common fragmentation pathway for indole (B1671886) and related compounds.[4]

  • Loss of ethylene (B1197577) (-C₂H₄): Resulting from the cleavage of the dihydro-pyrrole ring.

Predicted Fragmentation of this compound

Ion DescriptionProposed StructurePredicted m/z
[M+H]⁺Protonated Molecular Ion121.08
[M]⁺•Molecular Ion (EI)120.07
[M-H]⁺Loss of Hydrogen atom119.06
[M-HCN]⁺•Loss of Hydrogen Cyanide93.06
[M-C₂H₄]⁺•Loss of Ethylene92.05

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor or No Signal Intensity

Symptoms:

  • Very low abundance of the target ion peaks.

  • Absence of any discernible peaks corresponding to the analyte.

Possible Causes and Solutions:

  • Sample Concentration: The sample may be too dilute, resulting in a signal that is below the instrument's limit of detection. Conversely, a highly concentrated sample can lead to ion suppression.[5]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration.

  • Ionization Efficiency: The chosen ionization method or source parameters may not be optimal for this compound.

    • Solution: If using ESI, ensure the mobile phase promotes ionization (e.g., acidic conditions for positive mode). Experiment with different ionization sources like APCI if ESI is not effective.[5]

  • Instrument Calibration and Tuning: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.[5]

    • Solution: Perform a routine calibration and tuning of the instrument according to the manufacturer's guidelines.

Troubleshooting workflow for poor signal intensity.
Issue 2: Absence of Expected Molecular Ion Peak

Symptoms:

  • The [M+H]⁺ peak at m/z 121.08 is missing, but other peaks are present.

Possible Causes and Solutions:

  • In-source Fragmentation: The energy in the ionization source might be too high, causing the molecular ion to fragment before it is detected.[6]

    • Solution: Reduce the cone voltage (or fragmentor voltage) in the ESI source settings to achieve "softer" ionization conditions.[1]

  • Incorrect Ionization Mode: The molecule may ionize more efficiently in a different mode.

    • Solution: If analyzing in positive ion mode, try negative ion mode to see if an [M-H]⁻ ion is formed, although this is less likely for this basic compound.

  • Adduct Formation: The molecular ion may be forming adducts with salts or solvents, shifting its m/z.

    • Solution: Look for peaks corresponding to [M+Na]⁺ (m/z 143.06), [M+K]⁺ (m/z 159.04), or solvent adducts. Ensure high-purity solvents and minimize salt contamination in your sample preparation.

Diagnosing the absence of the molecular ion peak.
Issue 3: Presence of Unexpected Peaks

Symptoms:

  • The mass spectrum shows significant peaks that do not correspond to the expected molecular ion or fragments.

Possible Causes and Solutions:

  • Sample Contamination: The sample may be contaminated with impurities from the synthesis, solvents, or sample handling.

    • Solution: Review the synthetic route for potential byproducts. Use high-purity solvents and clean sample vials. A blank run (injecting only the solvent) can help identify background contaminants.

  • Polymeric Contaminants: Polymers like polyethylene (B3416737) glycol (PEG) are common contaminants and appear as a series of peaks with regular mass differences.[7]

    • Solution: Identify the repeating mass unit to confirm the polymer type. Use polymer-free labware and solvents.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.[2]

    • Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction can also be used for sample cleanup.[2]

Experimental Protocols

Protocol 1: ESI-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Couple the ESI source to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (start with a lower value to minimize fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Mass Analyzer Settings:

    • Scan Range: m/z 50 - 300

    • Acquisition Mode: Full scan

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ at m/z 121.08.

    • If fragmentation is observed, analyze the product ions to confirm the structure.

This technical support guide provides a starting point for troubleshooting the mass spectrometry of this compound. For more complex issues, it is recommended to consult with an experienced mass spectrometrist.

References

addressing poor cell permeability of 2,3-Dihydro-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2,3-dihydro-7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of my this compound derivatives?

Poor cell permeability of this compound derivatives often stems from their inherent physicochemical properties. The 7-azaindole (B17877) core contains hydrogen bond donors (HBDs) and acceptors (HBAs) that can increase the polarity and desolvation energy penalty required to cross the lipid bilayer of the cell membrane.[1] Key contributing factors include:

  • High Polar Surface Area (PSA): The presence of nitrogen atoms in the bicyclic core and potential polar substituents contributes to a higher PSA, which is inversely correlated with passive diffusion.[2]

  • Hydrogen Bonding Capacity: The N-H group of the azaindole core is a hydrogen bond donor. Masking HBDs is a common strategy to improve permeability for many small molecules.[3][4]

  • Low Lipophilicity: While some lipophilicity is required to enter the cell membrane, compounds that are too polar (hydrophilic) will not partition effectively into the lipid bilayer. Conversely, excessively lipophilic compounds can suffer from poor aqueous solubility or get trapped in the membrane.[5]

  • Efflux Transporter Substrate: These derivatives may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which reduces the net intracellular concentration.[6][7]

Q2: How can I quantitatively assess the cell permeability of my compounds?

Several in vitro models are available to measure permeability.[8] The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability without the confounding effects of active transport or metabolism.[8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[9] It provides a more comprehensive measure of permeability by accounting for both passive diffusion (transcellular and paracellular routes) and active transport processes.[6][9]

The output of these assays is the apparent permeability coefficient (Papp), measured in cm/s.

Q3: How are Papp values from permeability assays generally interpreted?

The apparent permeability coefficient (Papp) provides a quantitative measure of a compound's ability to cross a membrane or cell monolayer. While the exact thresholds can vary between labs, a general classification is as follows:

Papp Value (cm/s)Permeability ClassificationTypical Interpretation
> 10 x 10⁻⁶HighHigh probability of good oral absorption.
1 to 10 x 10⁻⁶ModerateVariable oral absorption.
< 1 x 10⁻⁶LowLow probability of good oral absorption.[9]
Q4: My compound shows low Papp in the Caco-2 assay. What could be wrong with my experiment?

If you observe unexpectedly low permeability, it is crucial to troubleshoot the experimental setup before concluding it is solely a compound issue.

  • Compromised Monolayer Integrity: The Caco-2 cell monolayer must be confluent and have intact tight junctions. Compromised integrity can lead to artificially high permeability due to paracellular leakage.[10] This is assessed by measuring the Transepithelial Electrical Resistance (TEER) or by checking the leakage of a fluorescent paracellular marker like Lucifer Yellow.[7][10]

  • Poor Compound Solubility: The compound must remain fully dissolved in the donor buffer throughout the experiment. Precipitation will lead to an underestimation of permeability.[11] It may be necessary to incorporate co-solvents, but their concentration should be kept low to avoid affecting cell health.[11]

  • Non-Specific Binding: Highly lipophilic compounds may bind to the plastic of the assay plates, reducing the concentration available for transport and leading to poor recovery.[10] A mass balance calculation should be performed to ensure recovery is within an acceptable range (e.g., >70%).[10]

Q5: How can I determine if my this compound derivative is a substrate for efflux pumps like P-gp?

To determine if a compound is an efflux substrate, a bidirectional Caco-2 assay is performed.[7] The permeability is measured in both the apical-to-basolateral (A-to-B) direction, which simulates absorption into the bloodstream, and the basolateral-to-apical (B-to-A) direction, which represents efflux back into the intestinal lumen.

The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[7] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[10]

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Control (Propranolol)25.223.80.94No
Derivative X0.89.612.0Yes
Derivative X + Verapamil2.12.51.19Confirmed

This table provides illustrative data and does not represent actual experimental results.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow for Low Permeability

This workflow guides researchers in diagnosing and addressing poor cell permeability.

G A Low Permeability Observed in Cell-Based Assay B Measure Permeability: PAMPA & Caco-2 Assays A->B C Is PAMPA Papp High and Caco-2 Papp Low? B->C I Are Both PAMPA & Caco-2 Papp Values Low? D Potential Efflux Substrate or Poor Solubility C->D Yes C->I No E Perform Bidirectional Caco-2 Assay D->E F Is Efflux Ratio > 2? E->F G Confirmed Efflux Substrate. Consider Structural Modification to Evade Transporters. F->G Yes H Efflux is Not the Issue. Investigate Solubility & Metabolism. F->H No L Re-evaluate Permeability Post-Modification G->L J Issue is Poor Passive Permeability. I->J Yes K Structural Modification Strategy: - Reduce H-Bond Donors - Optimize Lipophilicity (logD) - Prodrug Approach J->K K->L

Caption: Troubleshooting workflow for diagnosing permeability issues.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for assessing passive permeability.

  • Prepare Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane). Allow the solvent to evaporate completely, forming the artificial membrane.[7]

  • Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. Ensure the final co-solvent (e.g., DMSO) concentration is low (<1%) to not disrupt the membrane. Prepare fresh buffer for the acceptor plate.

  • Load Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor wells of a 96-well plate.[7]

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours without shaking.[7]

  • Analyze: After incubation, determine the compound concentration in the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for plate geometry, incubation time, and compound concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a detailed methodology for performing a bidirectional Caco-2 assay.

  • Cell Culture: Seed Caco-2 cells onto microporous membrane inserts in transwell plates. Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a volt-ohm meter. Only use monolayers with TEER values above the laboratory's established threshold (e.g., >250 Ω·cm²).[10]

  • Prepare Transport Buffer: Use a buffered solution such as Hanks' Balanced Salt Solution (HBSS) at pH 7.4 for the apical (A) side and pH 7.4 for the basolateral (B) side.

  • Prepare Dosing Solutions: Dissolve the test compound in the transport buffer at the desired concentration (e.g., 10 µM).

  • Transport Experiment (A-to-B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[7]

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Transport Experiment (B-to-A):

    • Repeat the process, but add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A-to-B and B-to-A directions. Use these values to determine the efflux ratio.

G cluster_0 Apical-to-Basolateral (A->B) (Absorption) cluster_1 Basolateral-to-Apical (B->A) (Efflux) a_donor Apical (Donor) [Compound] a_cells Caco-2 Monolayer a_donor->a_cells a_receiver Basolateral (Receiver) [Sampled] a_cells->a_receiver b_receiver Apical (Receiver) [Sampled] b_cells Caco-2 Monolayer (P-gp Efflux) b_cells->b_receiver Papp (B->A) b_donor Basolateral (Donor) [Compound] b_donor->b_cells Papp (B->A)

Caption: Bidirectional Caco-2 assay for measuring efflux.

Strategies for Improving Permeability

If experimental issues are ruled out, poor permeability is likely inherent to the molecule's structure. The following chemical modification strategies can be employed to improve the permeability of this compound derivatives.

G core Poorly Permeable This compound Core strat1 Reduce H-Bond Donors core->strat1 strat2 Optimize Lipophilicity core->strat2 strat3 Prodrug Approach core->strat3 tactic1a N-Alkylation of the indole (B1671886) nitrogen strat1->tactic1a tactic1b Introduce intramolecular hydrogen bonding strat1->tactic1b tactic2a Add non-polar groups (e.g., -CH3, -F, -Cl) strat2->tactic2a tactic2b Reduce Polar Surface Area by masking polar groups strat2->tactic2b tactic3a Mask polar groups with labile moieties (e.g., esters) strat3->tactic3a result Improved Permeability tactic1a->result tactic1b->result tactic2a->result tactic2b->result tactic3a->result

Caption: Chemical strategies to enhance cell permeability.

  • Reduce Hydrogen Bond Donors (HBDs): The desolvation of HBDs is energetically costly when a molecule moves from an aqueous environment to a lipid membrane.[3]

    • N-Alkylation: Alkylating the nitrogen of the dihydro-azaindole core removes a key HBD, which can significantly improve permeability.[3]

    • Intramolecular Hydrogen Bonding: Judiciously introducing substituents that can form an intramolecular hydrogen bond with the N-H group can "internally mask" its polarity, reducing the desolvation penalty and improving permeability.[1]

  • Optimize Lipophilicity: Permeability is often correlated with lipophilicity, typically measured as logP or logD.

    • Add Lipophilic Groups: Adding small, non-polar groups can increase lipophilicity and improve membrane partitioning. However, this must be balanced, as very high lipophilicity can decrease aqueous solubility and increase non-specific binding.[5]

    • Bioisosteric Replacement: Replacing a polar functional group with a less polar bioisostere can fine-tune permeability. For example, replacing a parent indole with an azaindole has been used to lower logD and improve properties.[12]

  • Prodrug Approach: This strategy involves masking a polar functional group that is essential for biological activity but detrimental to permeability.

    • Masking Polar Groups: A polar group (like a hydroxyl or carboxylic acid) on a substituent can be converted into a more lipophilic, membrane-permeable moiety, such as an ester.[4][5] This "promoieity" is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[2]

References

Validation & Comparative

A Tale of Two Scaffolds: 7-Azaindole Versus its Saturated Counterpart, 2,3-Dihydro-7-azaindole, in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 7-azaindole (B17877) framework has long been celebrated as a "privileged" scaffold, particularly in the realm of kinase inhibition, due to its remarkable ability to mimic the adenine (B156593) hinge-binding motif of ATP.[1][2][3][4] This guide provides a detailed comparison of the well-established 7-azaindole scaffold and its saturated analog, 2,3-dihydro-7-azaindole (also known as 7-azaindoline), in the context of biological assays, with a focus on their application as kinase inhibitors.

This comparison will delve into the nuanced differences in their biological performance, supported by experimental data, and provide detailed protocols for the key assays discussed. The primary focus of this guide will be a case study on the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling and a promising target for cancer immunotherapy.[5]

The Established Powerhouse: 7-Azaindole

The 7-azaindole core is a bioisostere of purine (B94841) and is renowned for its capacity to form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site.[2][3] This bidentate interaction, involving the pyridine (B92270) nitrogen as a hydrogen bond acceptor and the pyrrole (B145914) NH as a donor, anchors inhibitors effectively, providing a stable platform for further optimization of potency and selectivity.[2] This has led to the successful development of numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[2][4]

However, the aromatic nature of the 7-azaindole ring, while beneficial for binding, can also present challenges. The electron-rich pyrrole ring can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic properties and off-target activities, such as time-dependent inhibition of cytochrome P450 (CYP) enzymes.[5]

The Saturated Contender: this compound (7-Azaindoline)

To address the metabolic liabilities associated with the 7-azaindole scaffold, medicinal chemists have turned to its saturated counterpart, this compound or 7-azaindoline. By saturating the 2,3-double bond of the pyrrole ring, the electron density of the heterocyclic system is altered, which can lead to significant improvements in metabolic stability.

A key example of this strategy is found in the development of HPK1 inhibitors. An initial high-throughput screening hit containing a 7-azaindole scaffold was found to be a potent inhibitor but suffered from metabolic instability and time-dependent inhibition of CYP3A4.[5] To mitigate these issues, researchers synthesized a series of spiro-azaindoline derivatives. This modification successfully addressed the metabolic soft spot, leading to compounds with improved in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Head-to-Head Comparison: Performance in Biological Assays

The following table summarizes the comparative performance of a 7-azaindole-based HPK1 inhibitor and its spiro-azaindoline analog.

Parameter7-Azaindole Derivative (Compound 3)Spiro-azaindoline Derivative (Compound 25)
Target Hematopoietic Progenitor Kinase 1 (HPK1)Hematopoietic Progenitor Kinase 1 (HPK1)
Biochemical Potency (HPK1 Kᵢ) 0.2 nM0.8 nM
Selectivity (LCK Kᵢ / HPK1 Kᵢ) 2556x>10000x
Human Liver Microsome (HLM) Stability Moderate to High ClearanceGood Metabolic Stability
CYP3A4 Time-Dependent Inhibition (TDI) Exhibited TDIMinimal TDI (IC₅₀ > 10 µM)
Cellular Activity (IL-2 Production) Not Reported for this specific analogDose-dependent augmentation of IL-2 production

Data sourced from a study on the discovery of spiro-azaindoline inhibitors of HPK1.[5]

As the data indicates, the modification from a 7-azaindole to a spiro-azaindoline scaffold, while resulting in a slight decrease in biochemical potency against the primary target (HPK1), led to a significant improvement in metabolic stability and a reduction in CYP3A4 inhibition.[5] The spiro-azaindoline derivative also demonstrated the desired cellular activity by enhancing IL-2 production in primary human T-cells, a functional consequence of HPK1 inhibition.[5]

Signaling Pathways and Experimental Workflows

The development and comparison of these inhibitors rely on a suite of biochemical and cell-based assays. Below are diagrams illustrating a key signaling pathway and a general experimental workflow.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells cluster_downstream Downstream Signaling cluster_transcription Transcription Factors TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Negative Regulation PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IKK IKK Activation LAT_SLP76->IKK MAPK MAPK Activation (JNK, p38, ERK) LAT_SLP76->MAPK HPK1->LAT_SLP76 NFkB NF-κB Activation IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified HPK1 signaling pathway in T-cells.

experimental_workflow Kinase Inhibitor Evaluation Workflow biochemical_assay Biochemical Assay (e.g., TR-FRET, ADP-Glo) cell_based_assay Cell-Based Assay (e.g., pSLP-76 ELISA, IL-2 Production) biochemical_assay->cell_based_assay Potency & Selectivity adme_profiling ADME Profiling (Metabolic Stability, CYP Inhibition) cell_based_assay->adme_profiling Cellular Efficacy in_vivo In Vivo Efficacy Studies adme_profiling->in_vivo Drug-like Properties

References

A Comparative Guide to the Kinase Inhibitory Activity of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. As bioisosteres of the endogenous kinase substrate adenosine (B11128) triphosphate (ATP), azaindole derivatives have demonstrated significant potential in modulating the activity of various kinases, which are critical regulators of cellular processes. The position of the nitrogen atom within the pyridine (B92270) ring of the azaindole core—giving rise to 4-, 5-, 6-, and 7-azaindole (B17877) isomers—profoundly influences the molecule's physicochemical properties and its interaction with the kinase active site. This guide provides a comparative analysis of the kinase inhibitory activity of these azaindole isomers, supported by available experimental data, to inform rational drug design and development.

Influence of Isomer Position on Kinase Inhibition: A Summary

The 7-azaindole isomer is the most frequently encountered scaffold in the development of kinase inhibitors.[1] Its geometry is particularly well-suited for forming two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine (B156593) moiety of ATP.[1] This has led to the successful development of numerous potent and selective kinase inhibitors.

In contrast, studies on specific kinases have highlighted the differential activity of the other isomers. For instance, in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, derivatives based on the 5-azaindole (B1197152) scaffold were found to be potent, while the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[2] Conversely, research into p21-activated kinase 1 (PAK1) inhibitors has identified potent compounds based on the 4-azaindole core.[3]

Quantitative Comparison of Azaindole Isomers

The following table summarizes available data on the comparative kinase inhibitory activity of azaindole isomers. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution. The key takeaway is the relative potency of the isomers within a given study.

Kinase TargetAzaindole IsomerCompound/DerivativeInhibitory Activity (IC₅₀/Kᵢ)Key Findings & Reference
Cdc7 5-azaindoleSubstituted aminopyrimidinePotent and selectiveShowed higher potency and selectivity compared to the other isomers.[2]
4-azaindole"Lower inhibition activity/selectivityLess active than the 5-azaindole derivative.[2]
6-azaindole"Lower inhibition activity/selectivityLess active than the 5-azaindole derivative.[2]
7-azaindole"Lower inhibition activity/selectivityLess active than the 5-azaindole derivative.[2]
PAK1 4-azaindoleAminopyrazole derivative (Compound 5 )Kᵢ < 10 nMEquipotent to the parent indole (B1671886) compound but with improved physicochemical properties.[3]
c-Met 4-azaindoleN-nitrobenzenesulfonyl derivative (Compound 63 )IC₅₀ = 20 nMA potent inhibitor from a series of N-1 substituted 4-azaindoles.[2]
4-azaindoleN-nitrobenzenesulfonyl derivative (Compound 62 )IC₅₀ = 70 nMA less potent analog in the same series.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the findings. Below is a representative protocol for a biochemical kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Example for PAK1)

This protocol outlines a typical procedure for determining the inhibitory potency (Kᵢ) of a compound against a specific kinase, such as PAK1.[3]

1. Reagents and Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (azaindole derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the PAK1 enzyme to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal in each well using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO without inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the general workflow for a kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Reagent Preparation Reagent Preparation Add Kinase Enzyme Add Kinase Enzyme Reagent Preparation->Add Kinase Enzyme Dispense Compound->Add Kinase Enzyme Initiate Reaction (Substrate + ATP) Initiate Reaction (Substrate + ATP) Add Kinase Enzyme->Initiate Reaction (Substrate + ATP) Incubate Incubate Initiate Reaction (Substrate + ATP)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50/Ki Determine IC50/Ki Generate Dose-Response Curve->Determine IC50/Ki

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Signaling Pathway: p21-Activated Kinase 1 (PAK1)

PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42 and plays a crucial role in cell motility, survival, and proliferation.[4] Inhibitors of PAK1 are being investigated for their potential as anti-cancer therapeutics.

G cluster_upstream Upstream Signals cluster_gtpases Rho GTPases cluster_downstream Downstream Effects Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 Cell Adhesion Cell Adhesion Cdc42 Cdc42 Cell Adhesion->Cdc42 PAK1 PAK1 Rac1->PAK1 Cdc42->PAK1 Cytoskeletal Dynamics Cytoskeletal Dynamics Cell Motility Cell Motility Cell Survival Cell Survival Gene Transcription Gene Transcription PAK1->Cytoskeletal Dynamics PAK1->Cell Motility PAK1->Cell Survival PAK1->Gene Transcription Azaindole Inhibitor Azaindole Inhibitor Azaindole Inhibitor->PAK1

Caption: Simplified PAK1 signaling pathway and the point of intervention for azaindole inhibitors.

Signaling Pathway: Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that is essential for the initiation of DNA replication during the S phase of the cell cycle.[2] Its inhibition is a promising strategy for cancer therapy.

G cluster_cellcycle Cell Cycle Progression cluster_replication DNA Replication Machinery G1 Phase G1 Phase Cdc7/Dbf4 Cdc7/Dbf4 G1 Phase->Cdc7/Dbf4 S Phase S Phase MCM Complex MCM Complex DNA Replication DNA Replication MCM Complex->DNA Replication Initiates DNA Replication->S Phase Cdc7/Dbf4->MCM Complex Phosphorylates Azaindole Inhibitor Azaindole Inhibitor Azaindole Inhibitor->Cdc7/Dbf4

Caption: The role of Cdc7 in initiating DNA replication and its inhibition by azaindole compounds.

References

Validating the Bioactivity of 2,3-Dihydro-7-azaindole: A Comparative Guide to Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. While the specific bioactivity of 2,3-Dihydro-7-azaindole is not extensively characterized, its structural similarity to known kinase inhibitors suggests it may also target this enzyme class. This guide provides a framework for validating the potential kinase inhibitory activity of this compound, using the well-characterized B-RAF kinase as an exemplary target. We present a comparative analysis against established positive and negative controls, detailed experimental protocols, and quantitative data to guide your research.

Comparative Analysis of Kinase Inhibitors

To objectively assess the inhibitory potential of this compound against a target kinase such as B-RAF, it is crucial to compare its activity with well-defined controls.

  • Positive Controls: A potent, well-characterized inhibitor of the target kinase is essential to validate the assay's sensitivity and provide a benchmark for potency.

    • Vemurafenib: A clinically approved, potent, and selective inhibitor of the B-RAF V600E mutant, which also contains a 7-azaindole core.[1][2]

    • Staurosporine: A broad-spectrum and potent protein kinase inhibitor, useful for confirming general kinase inhibition and as a pan-kinase positive control.

  • Negative Control: A substance that is known to not inhibit the kinase and is used as a vehicle for the test compounds.

    • Dimethyl Sulfoxide (DMSO): The solvent of choice for dissolving most small molecule inhibitors. It is generally inert at the low concentrations used in kinase assays (typically ≤1%).[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected positive controls against the B-RAF V600E kinase, providing a quantitative benchmark for your experimental results.

CompoundTarget KinaseIC50 (nM)Reference
Vemurafenib B-RAF V600E13 - 31[1][5]
Staurosporine B-RAFVaries
This compound B-RAF V600ETo Be Determined
DMSO B-RAF V600ENo Inhibition[3][4]

Note: The IC50 for Staurosporine against B-RAF can vary depending on the assay conditions, but it is a potent inhibitor.

B-RAF Signaling Pathway

The B-RAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[6][7][8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas and other cancers.[9][10]

B_RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound (Test Compound) Inhibitor->BRAF

A simplified diagram of the B-RAF/MAPK signaling pathway.

Experimental Protocols

To determine the inhibitory activity of this compound against B-RAF, a robust and reproducible in vitro kinase assay is required. Below are two commonly used methods.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Materials:

  • Recombinant human B-RAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • This compound, Vemurafenib, Staurosporine (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in 100% DMSO.

    • Create a serial dilution of the inhibitors in kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.[4][12]

    • Dilute the B-RAF V600E enzyme and MEK1 substrate in kinase buffer.

    • Prepare the ATP solution in kinase buffer at a concentration near the Km of the enzyme (typically 10-50 µM).[11]

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the diluted B-RAF V600E enzyme to all wells except the "no enzyme" control.

    • Add 10 µL of kinase buffer to the "no enzyme" control wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the MEK1 substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.[9][13]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11]

    • Add 50 µL of Kinase Detection Reagent, incubate for 30-60 minutes at room temperature, and measure luminescence using a plate reader.[11]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with the DMSO control representing 0% inhibition and a no-enzyme or maximally inhibited control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay (³²P-ATP)

This is considered the "gold standard" for kinase assays, directly measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP onto a substrate.[14]

Materials:

  • Recombinant human B-RAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • This compound, Vemurafenib, Staurosporine (dissolved in 100% DMSO)

  • ATP

  • [γ-³²P]-ATP

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, diluted B-RAF V600E enzyme, and the test compound or DMSO.

    • Pre-incubate for 10 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]-ATP, along with the MEK1 substrate.

    • Incubate at 30°C for 30 minutes.[15]

  • Reaction Termination and Separation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[14]

    • Separate the reaction products by SDS-PAGE.

  • Detection and Analysis:

    • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated MEK1.

    • Quantify the band intensities to determine the extent of phosphorylation and calculate the percent inhibition at each compound concentration.

    • Determine the IC50 value as described for the luminescence assay.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase (B-RAF) - Substrate (MEK1) - ATP - Inhibitors/Controls start->prep plate Plate Setup: Add inhibitors, kinase, and substrate/ATP mixture to 96/384-well plate prep->plate incubate Incubate at 30°C plate->incubate detect Signal Detection: - Luminescence (ADP-Glo) - Radioactivity (³²P) incubate->detect analyze Data Analysis: - Normalize to controls - Generate dose-response curve - Calculate IC50 detect->analyze end End analyze->end

A generalized workflow for an in vitro kinase inhibition assay.

By following these protocols and comparing the results for this compound to those of Vemurafenib and Staurosporine, researchers can effectively validate its potential as a B-RAF kinase inhibitor. This systematic approach ensures the generation of reliable and comparable data, which is essential for advancing drug discovery and development efforts.

References

A Comparative Spectroscopic Guide to 2,3-Dihydro-7-azaindole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for unambiguous identification, characterization, and the advancement of new chemical entities. This guide provides a detailed comparative analysis of the spectroscopic data for 2,3-Dihydro-7-azaindole (also known as 7-azaindoline), a saturated analog of the medicinally important 7-azaindole (B17877) scaffold. To provide a clear benchmark, its spectral properties are compared with its aromatic counterpart, 7-azaindole, and the parent indole (B1671886) molecule.

This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to support the reproducibility of the cited data. Furthermore, a generalized workflow for spectroscopic analysis is visualized to aid in understanding the logical progression from sample to structural elucidation.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing detailed information about the molecular structure.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2H3H4H5H6NH (Pyrrole/Pyrrolidine)
This compound derivative ~3.0 (t)~3.6 (t)~6.5 (d)~7.0 (t)~7.8 (d)~5.5 (br s)
7-Azaindole 7.49 (dd)6.49 (dd)7.06 (dd)7.97 (dd)8.27 (dd)11.6 (br s)
Indole 7.23 (t)6.52 (t)7.64 (d)7.12 (t)7.58 (d)8.10 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2C3C3aC4C5C6C7a
This compound derivative ~47.0~29.0~120.0~115.0~128.0~148.0~160.0
7-Azaindole 128.9100.8127.7115.8120.9142.8148.8
Indole 124.8102.2127.9120.8122.0111.2135.8
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C Stretch (Aromatic)
This compound ~3400 (broad)~3050~2950-2850~1600, ~1480
7-Azaindole ~3450 (sharp)~3100-3000-~1610, ~1580, ~1470
Indole ~3400 (sharp)~3100-3000-~1620, ~1580, ~1460
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 120.07[M-H]⁺, [M-NH₃]⁺, fragments from the pyridine (B92270) ring
7-Azaindole 118.05[M-HCN]⁺, [M-C₂H₂]⁺
Indole 117.06[M-HCN]⁺, [M-C₂H₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Spectra were acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

  • Data Analysis: The spectra were processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Peak picking and integration (for ¹H NMR) were performed to determine chemical shifts and relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample was cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet) was recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: The sample was introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions was measured. For high-resolution mass spectrometry (HRMS), the exact mass was determined to four decimal places.

  • Data Analysis: The molecular ion peak was identified to determine the molecular weight of the compound. The fragmentation pattern was analyzed to provide structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final structural elucidation and data reporting.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI or ESI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Comprehensive Spectroscopic Report Interpretation->Report

Caption: A generalized workflow for spectroscopic analysis.

Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-7-azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydro-7-azaindole (also known as 7-azaindoline) derivatives, with a focus on their potential as kinase inhibitors. While the broader class of 7-azaindoles has been extensively studied, this guide collates the available data on the 2,3-dihydro scaffold, offering insights into its therapeutic potential.

The 7-azaindole (B17877) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine (B94841) base of ATP and interact with the hinge region of kinases.[1] This interaction typically involves the formation of hydrogen bonds, making these derivatives potent and often selective kinase inhibitors.[2] The saturation of the 2,3-double bond to form the this compound core can significantly alter the molecule's three-dimensional shape, flexibility, and electronic properties, thereby influencing its binding affinity and selectivity for target kinases.

Targeting the PI3K/AKT/mTOR Signaling Pathway

A significant number of 7-azaindole derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[3][4] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] While specific SAR studies on this compound derivatives targeting this pathway are limited, the available data on the broader 7-azaindole class provides a strong rationale for exploring this scaffold as PI3K/AKT/mTOR inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Kinase Inhibition Assay (e.g., PI3K) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cell_Viability Cell-Based Assays (e.g., MTT Assay) Dose_Response->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis New Analogs In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2,3-Dihydro-7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-7-azaindole (or 7-azaindoline) scaffold is a significant heterocyclic motif in medicinal chemistry, closely related to the well-established 7-azaindole (B17877) core. The aromatic 7-azaindole is a known "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of many protein kinases, mimicking the interaction of ATP.[1] This has led to the development of numerous kinase inhibitors based on this scaffold.[1][2][3][4] The saturation of the 2,3-bond to form the dihydro variant alters the geometry and electronic properties of the molecule, potentially influencing its binding affinity and selectivity profile across the human kinome.

This guide provides a framework for comparing the cross-reactivity profiles of kinase inhibitors based on the this compound scaffold. While comprehensive, publicly available kinome-wide screening data for a range of inhibitors with this specific core is limited, this guide will use a representative 7-azaindole based inhibitor to illustrate the data presentation and methodologies involved in such a comparative analysis. The principles and experimental protocols described herein are directly applicable to the profiling of novel this compound derivatives.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes the inhibitory activity of a hypothetical this compound based inhibitor, "Compound X," against its primary target and a selection of off-target kinases. This format allows for a clear comparison of potency and selectivity. In practice, data would be generated from large-scale kinase panels, such as those offered by commercial vendors.[5]

Kinase Target% Inhibition @ 1 µMIC50 (nM)Primary Target/Off-TargetTherapeutic Area
ROCK1 98 15 Primary Target Cardiovascular, Oncology
ROCK2 95 25 Primary Target Cardiovascular, Oncology
PKA30>10,000Off-Target-
Aurora A25>10,000Off-Target-
CDK215>10,000Off-Target-
PI3Kα10>10,000Off-Target-
c-Kit8>10,000Off-Target-

This data is illustrative. Actual selectivity profiles would be determined experimentally. A highly selective inhibitor will show potent inhibition of its intended target(s) with minimal activity against a broad range of other kinases.[6]

Experimental Protocols

Accurate and reproducible data is fundamental to the reliable comparison of inhibitor selectivity. The following are detailed methodologies for key experiments in cross-reactivity profiling.

Biochemical Kinase Assay: Mobility Shift Assay (MSA)

This assay quantitatively measures the enzymatic activity of a kinase by detecting the conversion of a substrate to a phosphorylated product.

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer

  • Stop solution

  • Microfluidic capillary electrophoresis instrument

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a multi-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution containing EDTA.

  • Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument, which separates the phosphorylated and non-phosphorylated substrate based on charge and size.

  • The ratio of the product to the sum of the product and substrate is used to calculate the percentage of kinase inhibition.

  • Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay: NanoBRET™

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.

Materials:

  • Host cells (e.g., HEK293)

  • Expression vector for the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer that binds to the kinase

  • Test inhibitor

  • Cell culture medium and reagents

  • Nano-Glo® substrate and inhibitor

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Transfect the host cells with the expression vector for the NanoLuc®-kinase fusion protein.

  • Plate the transfected cells in a multi-well assay plate and incubate to allow for cell adherence and protein expression.

  • Prepare serial dilutions of the test inhibitor.

  • Add the test inhibitor and the NanoBRET™ tracer to the cells.

  • Incubate to allow for inhibitor binding and tracer equilibration.

  • Add the Nano-Glo® substrate and inhibitor to measure the NanoLuc® signal (donor) and the tracer signal (acceptor).

  • Measure the BRET signal using a plate reader equipped with appropriate filters for the donor and acceptor wavelengths.

  • A decrease in the BRET signal indicates displacement of the tracer by the test inhibitor.

  • Calculate the cellular IC50 values by plotting the BRET ratio against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the impact of these inhibitors.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Profiling cluster_1 Cellular & In Vivo Validation Compound Synthesis Compound Synthesis Primary Biochemical Assay Primary Biochemical Assay Compound Synthesis->Primary Biochemical Assay Test Compound Kinome-wide Panel Screening Kinome-wide Panel Screening Primary Biochemical Assay->Kinome-wide Panel Screening Initial Hit IC50 Determination IC50 Determination Kinome-wide Panel Screening->IC50 Determination Selectivity Profile Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Potency & Selectivity Data Cellular Target Engagement Assay Cellular Target Engagement Assay Lead Optimization->Cellular Target Engagement Assay Pathway Analysis Pathway Analysis Cellular Target Engagement Assay->Pathway Analysis Cellular Potency In Vivo Efficacy Studies In Vivo Efficacy Studies Pathway Analysis->In Vivo Efficacy Studies Mechanism of Action

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

G Simplified Rho Kinase (ROCK) Signaling Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits MLC_P Phospho-MLC MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC_P->Actomyosin_Contraction

Caption: Inhibition of the ROCK signaling pathway by a this compound based inhibitor.

References

A Head-to-Head Comparison of 7-Azaindole Derivatives and Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer and other diseases.[1][2][3][4] This guide provides a head-to-head comparison of a potent 7-azaindole-based inhibitor of Phosphoinositide 3-kinase (PI3K) with established PI3K inhibitors, supported by experimental data and detailed methodologies. While this guide focuses on a specific 7-azaindole derivative as a case study, it is important to note that 2,3-Dihydro-7-azaindole is a related chemical entity for which specific inhibitory data was not available in the reviewed literature.

The PI3K Signaling Pathway: A Critical Target

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of crucial cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[5] PI3K activation, often triggered by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[6] This cascade further activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates to drive cellular responses.[6] The tumor suppressor PTEN counteracts PI3K activity by dephosphorylating PIP3.[6]

PI3K_Signaling_Pathway PI3K Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

A simplified diagram of the PI3K signaling pathway.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of kinase inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 7-azaindole derivative, Compound B13, against PI3Kγ, and compares it with other well-established PI3K inhibitors.

InhibitorTarget(s)IC50 (nM) vs PI3KαIC50 (nM) vs PI3KβIC50 (nM) vs PI3KγIC50 (nM) vs PI3KδKey Features
Compound B13 (7-Azaindole Derivative) PI3Kγ--0.5 -Exceptionally potent and selective PI3Kγ inhibitor.[7]
Alpelisib (BYL719) PI3Kα~5---FDA-approved PI3Kα inhibitor for certain breast cancers.[8]
Idelalisib PI3Kδ----Approved for the treatment of certain B-cell malignancies.[9]
Buparlisib Pan-PI3K52166262116A pan-Class I PI3K inhibitor.[6]
Pictilisib Pan-PI3K3--3A potent pan-Class I PI3K inhibitor.[6]

Note: IC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for in vitro kinase assays commonly used to evaluate PI3K inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the kinase activity of PI3K by detecting the product of the kinase reaction, PIP3.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

  • PIP2 substrate

  • ATP

  • Test compounds (e.g., 7-azaindole derivatives)

  • HTRF detection reagents (Europium-labeled anti-PIP3 antibody and a fluorescent tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Enzyme and Substrate Pre-incubation: In a 384-well plate, add the test compound, recombinant PI3K enzyme, and PIP2 substrate. Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near its Km value (e.g., 10 µM).[10]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 45-60 minutes) at room temperature.[10]

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA and the HTRF detection reagents.

  • Signal Reading: Incubate the plate in the dark for a specified time (e.g., 3 hours) to allow for the detection reagents to bind.[10] Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot-Based Kinase Assay

This method assesses the phosphorylation of a downstream substrate of PI3K, such as AKT, in a cellular context.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[11]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting membranes

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compounds for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein (e.g., AKT). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential kinase inhibitor typically follows a structured workflow, from initial screening to cellular characterization.

Experimental_Workflow Workflow for PI3K Inhibitor Evaluation Compound_Library Compound Library (e.g., 7-Azaindole Derivatives) HTS High-Throughput Screening (HTRF Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for p-AKT) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

A typical workflow for the evaluation of PI3K inhibitors.

Conclusion

The 7-azaindole scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. The exemplary 7-azaindole derivative, Compound B13, demonstrates exceptional potency against PI3Kγ, highlighting the potential of this chemical class. This guide provides a comparative overview and detailed methodologies to aid researchers in the evaluation and development of novel PI3K-targeted therapies. The provided experimental protocols offer a solid foundation for conducting comparative studies and further elucidating the therapeutic potential of these and other emerging inhibitors.

References

A Head-to-Head Battle of Bioisosteres: Indole vs. 2,3-Dihydro-7-azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics, medicinal chemists often turn to the strategic modification of known pharmacophores to enhance efficacy, selectivity, and pharmacokinetic properties. One such powerful strategy is bioisosteric replacement, where a functional group in a biologically active molecule is swapped for another with similar physical and chemical characteristics, yet capable of eliciting a distinct biological response. This guide provides a comprehensive comparison of the indole (B1671886) scaffold and its bioisostere, 2,3-dihydro-7-azaindole, a saturated derivative of a prominent indole isostere.

This document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting a comparative analysis of these two scaffolds, supported by illustrative experimental data and detailed methodologies for key assays.

The Rationale for Bioisosteric Replacement

The indole ring is a privileged scaffold found in numerous natural products and approved drugs. However, its physicochemical properties, such as lipophilicity and metabolic susceptibility, can sometimes limit its therapeutic potential. The replacement of indole with this compound introduces a nitrogen atom into the six-membered ring and saturates the five-membered ring. This modification can lead to several potential advantages:

  • Improved Physicochemical Properties: The introduction of a nitrogen atom can increase polarity and hydrogen bonding capacity, potentially leading to improved aqueous solubility and reduced lipophilicity (LogP).

  • Enhanced Metabolic Stability: Altering the electronic and steric properties of the ring system can block or reduce susceptibility to metabolic enzymes, such as cytochrome P450s, potentially leading to a longer half-life in vivo.

  • Modulated Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, introducing new interactions with the biological target that may enhance binding affinity and selectivity. The conformational flexibility of the dihydro-pyrrolo ring can also allow for optimal positioning within a binding pocket.

  • Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement can provide a pathway to new intellectual property.

Comparative Analysis: A Hypothetical Case Study

Physicochemical Properties

The introduction of the nitrogen atom and the saturation of the pyrrole (B145914) ring in Compound B would be expected to influence its physicochemical properties.

PropertyCompound A (Indole)Compound B (this compound)Rationale for Difference
Molecular Weight 350.4 g/mol 351.4 g/mol Addition of a nitrogen atom and two hydrogen atoms, with removal of a carbon atom.
Calculated LogP 4.23.5The nitrogen atom in the pyridine (B92270) ring generally lowers the lipophilicity.
Aqueous Solubility 5 µg/mL25 µg/mLThe hydrogen bonding capability of the pyridine nitrogen can improve interaction with water.
pKa (basic) Not applicable4.8The pyridine nitrogen introduces a basic center.
Polar Surface Area 55 Ų65 ŲThe additional nitrogen atom contributes to the polar surface area.

Note: The data presented in this table is illustrative and intended for comparative purposes only.

In Vitro Pharmacological Profile

The biological activity and selectivity of the compounds are critical parameters in drug discovery.

ParameterCompound A (Indole)Compound B (this compound)Interpretation
Target Kinase IC50 10 nM5 nMThe this compound analog shows improved potency, potentially due to new hydrogen bonding interactions.
Selectivity (vs. Kinase X) 50-fold150-foldThe structural changes in Compound B lead to a more specific interaction with the target kinase.
Cellular Potency (EC50) 100 nM50 nMThe improved target inhibition translates to better activity in a cellular context.

Note: The data presented in this table is illustrative and intended for comparative purposes only.

ADME & Toxicology Profile

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for the success of a drug candidate.

AssayParameterCompound A (Indole)Compound B (this compound)Implication
PAMPA Permeability (Pe)8 x 10-6 cm/s6 x 10-6 cm/sBoth compounds show good passive permeability.
Liver Microsome Stability Half-life (t1/2)20 min60 minThe this compound analog exhibits significantly improved metabolic stability.
Cytotoxicity (HepG2 cells) CC5015 µM50 µMCompound B is less cytotoxic, indicating a better safety profile.

Note: The data presented in this table is illustrative and intended for comparative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative tables are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the test and control compounds (dissolved in PBS) to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ((VD + VA) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer, pH 7.4

  • Test compounds and control compounds (high and low stability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.

  • Add the test and control compounds to the microsome suspension and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the CC50 value (the concentration that causes 50% cell death).

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Bioisosteric_Replacement Indole Replacement Bioisosteric Replacement Indole->Replacement Dihydroazaindole Replacement->Dihydroazaindole

Bioisosteric replacement of indole with this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Lead Selection s1 Indole Analog (Compound A) e1 Physicochemical Properties (LogP, Solubility, pKa) s1->e1 e2 In Vitro Pharmacology (Target IC50, Selectivity) s1->e2 e3 ADME & Toxicology (PAMPA, Microsomal Stability, Cytotoxicity) s1->e3 s2 This compound Analog (Compound B) s2->e1 s2->e2 s2->e3 a1 Data Comparison & SAR Analysis e1->a1 e2->a1 e3->a1 a2 Lead Candidate Selection a1->a2

A typical experimental workflow for comparing bioisosteres.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indole or this compound Kinase Inhibitor Inhibitor->Receptor Inhibition

A simplified receptor tyrosine kinase signaling pathway often targeted by indole-based inhibitors.

Conclusion

The bioisosteric replacement of an indole scaffold with this compound represents a promising strategy in drug discovery. This modification has the potential to fine-tune the physicochemical and pharmacological properties of a lead compound, leading to candidates with improved solubility, metabolic stability, and target engagement. While the illustrative data presented here suggests potential advantages for the this compound analog, it is crucial to emphasize that the outcome of such a replacement is highly dependent on the specific molecular context and the target protein. Therefore, the synthesis and comprehensive experimental evaluation of both analogs, as outlined in the provided protocols, are essential to make informed decisions in the drug development process. This guide serves as a foundational resource for researchers embarking on such comparative studies.

Assessing the Selectivity of 2,3-Dihydro-7-Azaindole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-7-azaindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant promise in the development of targeted therapies. A critical aspect of advancing these compounds through the drug discovery pipeline is a thorough assessment of their selectivity. High selectivity is often crucial for minimizing off-target effects and reducing potential toxicity. This guide provides a comparative overview of the methodologies used to evaluate the selectivity of this compound kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity Profiles of Azaindole-Based Kinase Inhibitors

To illustrate the selectivity of this class of compounds, we present data from published studies on 7-azaindole-based inhibitors targeting different kinases. While specific data for a this compound inhibitor against a full kinome panel was not publicly available, the following examples for the closely related 7-azaindole (B17877) scaffold provide a strong indication of the selectivity profiles that can be achieved.

Case Study 1: A 7-Azaindole Based Anaplastic Lymphoma Kinase (ALK) Inhibitor

In a study focused on the discovery of novel ALK inhibitors, a 7-azaindole derivative, Compound 7k , was profiled against a panel of selected kinases to assess its selectivity.[1]

KinaseIC50 (nM)
ALK <10
Aurora A>1000
FAK>1000
IGF-1R>1000
INSR>1000
Met>1000
Ron>1000
TrkA>1000
TrkB>1000
VEGFR2>1000

Table 1: Selectivity profile of a 7-azaindole based ALK inhibitor (Compound 7k). Data sourced from Gummadi et al. (2013).[1]

The data clearly demonstrates the high selectivity of Compound 7k for ALK over a range of other kinases, with IC50 values greater than 1000 nM for all off-target kinases tested.

Case Study 2: A 7-Azaindole Based PI3Kγ Inhibitor

A series of 7-azaindole isoindolinone-based inhibitors were developed and evaluated for their selectivity against different isoforms of phosphoinositide 3-kinase (PI3K).[2]

Kinase IsoformCompound 12 IC50 (nM)Compound 28 IC50 (nM)
PI3Kγ 4 40
PI3Kα1,200 (>300-fold)>10,000 (>250-fold)
PI3Kβ2,000 (>500-fold)>10,000 (>250-fold)
PI3Kδ1,300 (>325-fold)>10,000 (>250-fold)

Table 2: Selectivity of 7-azaindole based inhibitors against Class I PI3K isoforms. Data in parentheses represents the fold-selectivity over PI3Kγ. Sourced from Heffron et al. (2016).[2]

These results highlight the successful achievement of high isoform selectivity within the PI3K family, a common challenge in kinase inhibitor development.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

A variety of biochemical assays are employed to determine the selectivity of kinase inhibitors. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required. Below are detailed methodologies for three widely used assays.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is detected as a luminescent signal.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate light. The intensity of the light is proportional to the ADP concentration, and thus to the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations in a kinase reaction buffer.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay ([³³P]-ATP)

This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a kinase substrate.

Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP. The phosphorylated substrate is then separated from the unreacted [γ-³³P]ATP, and the amount of incorporated radioactivity is quantified.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mix containing kinase buffer, MgCl₂, the kinase, the specific substrate (peptide or protein), and the test inhibitor. .

    • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Spot a portion of the reaction mixture onto a phosphocellulose or filter membrane (e.g., P81 paper).

    • Immediately immerse the membrane in phosphoric acid to stop the reaction and wash away unincorporated [γ-³³P]ATP.

  • Washing:

    • Perform several washes with phosphoric acid to remove all non-covalently bound radioactivity.

  • Quantification:

    • Air-dry the membranes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the radioactivity incorporated in the presence of the inhibitor compared to the control.

    • Determine the IC50 value from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by a kinase through changes in a FRET signal.

Principle: A biotinylated substrate and a phosphospecific antibody labeled with a Europium (Eu) cryptate (donor) are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated substrate. A second detection reagent, streptavidin-XL665 (acceptor), is added, which binds to the biotinylated substrate. When the donor and acceptor are in close proximity, excitation of the Eu cryptate results in energy transfer to the XL665 acceptor, which then emits light at a specific wavelength. The intensity of the FRET signal is proportional to the amount of phosphorylated substrate.

Protocol:

  • Kinase Reaction:

    • In a microplate, combine the kinase, a biotinylated substrate, ATP, and the test inhibitor.

    • Incubate at room temperature for the desired reaction time (e.g., 60-90 minutes).

  • Detection:

    • Add a solution containing the Eu-labeled phosphospecific antibody and streptavidin-XL665 to stop the reaction and initiate the detection process.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Reading:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine the percentage of inhibition based on the signal ratio in the presence of the inhibitor versus the control.

    • Calculate the IC50 value from the dose-response curve.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these inhibitors function is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by this class of inhibitors and a typical experimental workflow for assessing selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor This compound Inhibitor plate_prep Prepare Assay Plates (Serial Dilutions) inhibitor->plate_prep kinase_panel Panel of Kinases kinase_panel->plate_prep reagents Assay Reagents (ATP, Substrate, Buffers) reagents->plate_prep incubation Incubation plate_prep->incubation readout Signal Detection (Luminescence, Radioactivity, FRET) incubation->readout data_processing Raw Data Processing readout->data_processing ic50_calc IC50 Value Calculation data_processing->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Kinase inhibitor selectivity screening workflow.

aurora_kinase_pathway cluster_upstream Upstream Regulation cluster_core Aurora Kinase A cluster_downstream Downstream Effectors & Cellular Processes TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA Activation CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->AuroraA Phosphorylation PLK1 PLK1 AuroraA->PLK1 Phosphorylation Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry

Simplified Aurora Kinase A signaling pathway.

vegfr2_signaling_pathway cluster_ligand_receptor Ligand and Receptor cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 SRC SRC VEGFR2->SRC pY951 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Permeability Vascular Permeability SRC->Permeability Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival AKT->Survival

Simplified VEGFR2 signaling pathway.

References

Unlocking Potential: A Comparative Guide to Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective inhibitors is a primary objective. Among the myriad of heterocyclic systems, the azaindole core has emerged as a "privileged" scaffold, forming the backbone of numerous clinical candidates and approved drugs. This guide provides a comparative analysis of docking studies involving azaindole derivatives against various therapeutic targets, supported by experimental data, to highlight its versatility and potential in drug design.

The success of the azaindole scaffold is largely attributed to its ability to act as a bioisostere of purine, forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites. This interaction anchors the inhibitor, providing a stable platform for introducing various substituents to achieve high potency and selectivity. This guide synthesizes findings from multiple studies to offer a comparative perspective on the performance of azaindole-based compounds.

Comparative Docking and In Vitro Activity of Azaindole Derivatives

The following table summarizes the docking scores and corresponding in vitro biological activities of various azaindole derivatives against a range of protein targets. This data, collated from multiple research endeavors, showcases the broad applicability of the azaindole scaffold.

Target ProteinPDB IDAzaindole Derivative/CompoundDocking Score (kcal/mol)Biological Activity (IC50/GI50/EC50)Reference
Trk A4aojSeries of 23 7-azaindole (B17877) inhibitorsNot explicitly stated, but used to interpret 3D-QSAR modelspIC50 ranging from 2.499 to 5.777[1]
PARP-16NRHCompound 4gNot explicitly stated, but identified as a good binderGI50 of 15.56 µM against MCF-7 cells[2]
SARS-CoV-2 S1-RBD-hACE2Not specifiedASM-7Not explicitly stated, but showed stable binding in MD simulationsEC50 < 9.08 μM (superior to hit compound G7a)[3]
DDX32I4I7-AID {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}-7.99IC50 of 16.96 µM (HeLa), 14.12 µM (MCF-7), 12.69 µM (MDA MB-231)[4]
EGFR Tyrosine Kinase1M17Compound 6gFavorable binding interactions observedIC50 of 6.67 µM (MCF-7), 4.49 µM (HeLa), 10.38 µM (DU-145)[5]
CSF-1RNot specifiedCompound P1Strongest interaction among a series of analogsIC50 of 88.79 nM (HOS cells)[6]
Aurora B KinaseNot specifiedSeries of 41 azaindole derivativesUsed to develop 3D-QSAR modelsNot explicitly stated in summary[7]

Experimental and Computational Protocols

The methodologies employed in the cited studies generally follow a standardized workflow for computational docking and in vitro validation.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The protein is minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the azaindole derivatives are sketched and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Grid Generation: A binding grid is defined around the active site of the protein, typically centered on the co-crystallized ligand or key catalytic residues.

  • Docking Simulation: The prepared ligands are docked into the defined binding site of the protein using software such as Maestro. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are evaluated using a scoring function that predicts the binding affinity. The top-ranked poses are analyzed for their interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues. Visualization tools like ChimeraX are often used for this analysis.[3]

In Vitro Biological Assays
  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): Cancer cell lines (such as MCF-7, HeLa, MDA MB-231) are treated with varying concentrations of the synthesized azaindole compounds.[2][4] The MTT assay is then used to determine the concentration at which the compound inhibits cell growth by 50% (IC50 or GI50).

  • Enzyme Inhibition Assays: For kinase targets, biochemical assays are performed to measure the direct inhibitory effect of the compounds on the enzyme's activity.

  • Antiviral Assays (e.g., Pseudovirus Neutralization Assay): To assess antiviral activity, as in the case of SARS-CoV-2, pseudoviruses expressing the spike protein are used to infect host cells in the presence of the test compounds. The reduction in viral entry is measured, often via a luciferase reporter gene.[3]

Visualizing the Process and Pathways

To better understand the workflow of comparative docking studies and the biological context of azaindole inhibitors, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Computational Docking cluster_analysis Analysis & Validation cluster_output Outcome PDB Select Target Protein (PDB) Grid Define Binding Site Grid PDB->Grid Protein Coordinates Ligands Prepare Azaindole Ligand Library Dock Perform Molecular Docking Ligands->Dock Ligand Structures Grid->Dock Score Score & Rank Poses Dock->Score Analysis Analyze Binding Interactions Score->Analysis Synthesis Synthesize Top Candidates Analysis->Synthesis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR InVitro In Vitro Biological Assays Synthesis->InVitro InVitro->SAR

Computational workflow for a typical comparative docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., Trk A, EGFR, CSF-1R) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Azaindole Azaindole Inhibitor Azaindole->RTK Blocks ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

References

Validation of a Novel Kinase Bioassay: A Comparative Guide Using a 7-Azaoxindole Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel fluorescence polarization (FP) kinase bioassay. We present a detailed comparison of its performance with established methods, supported by experimental data. A key focus is the use of a 7-azaoxindole derivative as a potent and selective control inhibitor, benchmarked against the broad-spectrum inhibitor, staurosporine (B1682477). All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Introduction

Protein kinases are pivotal regulators of cellular signaling, making them a major class of therapeutic targets.[1] The development of robust and reliable kinase assays is crucial for the discovery and characterization of novel inhibitors.[2] Fluorescence polarization (FP) offers a homogeneous and high-throughput method for assessing kinase activity by measuring the binding of a fluorescently labeled tracer to the kinase.[3][4] This guide details the validation of an FP-based kinase assay, highlighting its performance and utility for screening and characterizing kinase inhibitors, such as those based on the versatile 7-azaoxindole scaffold.

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is frequently implicated in cancer and other diseases.[7] The diagram below illustrates the key components of this pathway, a frequent target for kinase inhibitor discovery.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt signaling cascade, a key pathway in cell regulation.

Experimental Workflow: Fluorescence Polarization Kinase Assay

The FP-based kinase assay is a competitive binding assay. A fluorescently labeled tracer binds to the kinase, resulting in a high polarization signal. Unlabeled inhibitors compete with the tracer for binding to the kinase's active site, causing a decrease in the polarization signal.[3]

FP_Kinase_Assay_Workflow Start Start Dispense Dispense Kinase, Tracer, and Test Compound Start->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate ReadFP Read Fluorescence Polarization Incubate->ReadFP Analyze Data Analysis (IC50 determination) ReadFP->Analyze End End Analyze->End

Caption: Workflow for the fluorescence polarization kinase inhibitor assay.

Validation Logic

The validation of a novel bioassay involves a structured process to ensure its reliability and robustness for high-throughput screening (HTS). Key parameters include the Z'-factor, which measures the statistical effect size, and the signal-to-background (S/B) ratio. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[8]

Assay_Validation_Logic AssayDev Assay Development Optimization Optimization of Reagent Concentrations AssayDev->Optimization Validation Assay Validation Optimization->Validation ZFactor Z'-Factor > 0.5? Validation->ZFactor SBRatio S/B Ratio > 10? ZFactor->SBRatio Yes Reoptimize Re-optimize Assay ZFactor->Reoptimize No HTSReady Assay Ready for HTS SBRatio->HTSReady Yes SBRatio->Reoptimize No Reoptimize->Optimization

Caption: Logical workflow for the validation of a high-throughput screening assay.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for a validated FP kinase assay using a standard control, demonstrating its suitability for HTS.

Performance MetricValueIndustry Standard
Z'-Factor 0.83≥ 0.5
Signal-to-Background (S/B) Ratio >15≥ 10
Assay Window (mP) ~150> 100
DMSO Tolerance ≤ 5%≤ 5%

Data synthesized from representative FP kinase assay validation literature.[2][8]

Comparative Kinase Inhibition Data

To illustrate the utility of the validated assay for characterizing novel inhibitors, the table below presents the half-maximal inhibitory concentrations (IC50) for a 7-azaoxindole derivative and the well-characterized, non-selective inhibitor staurosporine against a panel of kinases.

Kinase7-Azaoxindole Derivative IC50 (nM)Staurosporine IC50 (nM)
PKCα 502.7
c-Fgr >10002
PKA 25015
PKG >100018
MLCK 15021
CDK2 20>1000
JAK2 260-

IC50 values are representative and compiled from various sources for comparative purposes.[1][9][10][11] The data demonstrates that while staurosporine exhibits broad-spectrum activity, 7-azaoxindole derivatives can be developed to show greater selectivity.

Experimental Protocols

Fluorescence Polarization Kinase Assay

This protocol outlines the general steps for performing a competitive FP-based kinase assay to determine inhibitor potency.[3]

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (including 7-azaoxindole control) dissolved in DMSO

  • Staurosporine as a positive control

  • 384-well, low-volume, black polystyrene microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dispensing: Add test compounds at various concentrations to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a saturating concentration of a known potent, unlabeled inhibitor).

  • Kinase Addition: Add the optimized concentration of the kinase to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the test compounds to bind to the kinase.

  • Tracer Addition: Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition reaction.

  • Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The fluorescence polarization kinase bioassay detailed in this guide demonstrates robust performance, as indicated by its high Z'-factor and signal-to-background ratio, making it highly suitable for high-throughput screening. The use of a 7-azaoxindole derivative as a control provides a valuable tool for validating such assays and for the discovery of novel, selective kinase inhibitors. The provided protocols and comparative data serve as a comprehensive resource for researchers in the field of drug discovery.

References

Navigating the Kinome: A Comparative Guide to Kinase Selectivity Profiling Services

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to advancing therapeutic candidates. This guide provides an objective comparison of leading kinase selectivity profiling services, offering a clear overview of their capabilities, underlying technologies, and data delivery to aid in the selection of the most suitable partner for your research needs.

The human kinome, comprising over 500 kinases, represents a major class of drug targets. However, the high degree of structural similarity among kinases presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity or unexpected pharmacological activities, making comprehensive selectivity profiling an indispensable step in the drug discovery pipeline. This guide compares several prominent service providers offering general kinase panel screening, summarizing their key features in easily digestible tables and providing insights into the experimental methodologies employed.

Service Provider Snapshot: A Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key quantitative metrics for several major providers of kinase selectivity profiling services.

Service ProviderPanel Size (Number of Kinases)Core Assay TechnologyStandard Turnaround TimeData Output
Eurofins Discovery 468 (scanELECT), 445+ (KinaseProfiler)[1]KINOMEscan (binding assay), Radiometric, Luminescence, TR-FRET[1][2]6-10 business days[1][2]% inhibition, Kd, IC50, TREEspot™ data visualization[2][3]
Reaction Biology Up to 780+ (HotSpot™)[4]Radiometric (HotSpot™, ³³PanQinase™), ADP-Glo™[5][6]~10 business days (standard)[7]% inhibition, IC50 values, Kinase mapper tool for visualization[5][6]
Promega 192 or 300[8]NanoBRET™ Target Engagement (intracellular)[8][9]2-3 weeks[9]% inhibition, IC50 values, quantitative affinity and occupancy data[8][10]
Thermo Fisher Scientific Over 460 proteins, nearly 800 assays[11]LanthaScreen™, Z'-LYTE™, Adapta™ (TR-FRET, FP)[12]Project-dependent% inhibition, IC50 values

A Deeper Dive into Assay Technologies

The choice of assay technology is a critical determinant of the type of data generated and its physiological relevance. Below is a summary of the primary technologies utilized by the compared service providers.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (B84403) (³²P or ³³P) from ATP to a substrate.[13]Gold standard for direct measurement of catalytic activity, high sensitivity, not prone to interference from compound fluorescence.[4][14]Requires handling of radioactive materials, generates radioactive waste.[15]
NanoBRET™ Target Engagement Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[16]Provides quantitative data on compound affinity and occupancy in a physiological cellular context.[8][9]Indirect measurement of inhibition; requires cell-permeable compounds.
KINOMEscan™ (Competition Binding Assay) Measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.[3]High-throughput, does not require active enzyme, can detect non-ATP competitive inhibitors.[1]Indirectly measures affinity, may not reflect functional inhibition of the active kinase.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Measures the phosphorylation of a substrate via a change in FRET signal between a donor and acceptor fluorophore.[17][18]Homogeneous "mix-and-read" format, high-throughput, non-radioactive.[15]Potential for interference from fluorescent compounds.[19]
ADP-Glo™ Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescent signal.[20]Universal assay applicable to any kinase, high sensitivity, and amenable to high-throughput screening.[15][20]Indirect measurement of phosphorylation.

Experimental Workflow and Methodologies

To provide a clearer understanding of the processes involved, a generalized experimental workflow for kinase selectivity profiling is outlined below, followed by representative protocols for key assay types.

G cluster_pre Pre-Screening cluster_screen Screening cluster_post Post-Screening Compound_Prep Compound Preparation (Solubilization & Dilution) Assay_Setup Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Prep->Assay_Setup Dispense Compound Incubation Incubation (Compound with Kinase Reaction) Assay_Setup->Incubation Detection Signal Detection (e.g., Radioactivity, Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50/Kd Calculation) Detection->Data_Analysis Reporting Report Generation (Tables, Graphs, Visualization) Data_Analysis->Reporting

A generalized workflow for kinase selectivity profiling services.
Representative Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and cofactors in a buffered solution.

  • Compound Addition: The test compound, at various concentrations, and a DMSO control are added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).[5]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.[5]

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the DMSO control.

Representative Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[8]

  • Cell Plating: The transfected cells are plated into multi-well plates.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase is added.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[16]

  • Data Analysis: The change in the BRET ratio is used to determine the compound's affinity and occupancy for the target kinase within the live cells.

Navigating Kinase Signaling Pathways

Understanding how a selective kinase inhibitor impacts cellular signaling is the ultimate goal. The diagram below illustrates a simplified representation of the well-studied MAPK/ERK signaling pathway, a common target for cancer therapeutics. Profiling an inhibitor against a panel of kinases can reveal its specificity for components of this and other pathways, helping to elucidate its mechanism of action and potential off-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

A simplified diagram of the MAPK/ERK signaling pathway.

Making the Right Choice: A Decision Framework

Selecting the optimal kinase selectivity profiling service depends on the specific research question and the stage of the drug discovery program. The following decision tree provides a logical framework to guide this selection process.

G decision decision Start Start: Select a Kinase Profiling Service Q1 Is cellular context critical? Start->Q1 A1_Yes Consider intracellular assays (e.g., NanoBRET™) Q1->A1_Yes Yes A1_No Biochemical assays are suitable Q1->A1_No No Q2 Is direct measurement of catalytic inhibition required? A1_No->Q2 A2_Yes Consider radiometric or activity-based fluorescence/luminescence assays Q2->A2_Yes Yes A2_No Binding assays (e.g., KINOMEscan™) may be sufficient Q2->A2_No No Q3 What is the desired kinome coverage? A2_Yes->Q3 A2_No->Q3 A3_Large Choose a provider with a large panel (e.g., Reaction Biology, Eurofins) Q3->A3_Large Broad A3_Focused A smaller, more focused panel may be cost-effective (e.g., Promega) Q3->A3_Focused Focused

A decision tree to guide the selection of a kinase profiling service.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-7-azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-Dihydro-7-azaindole, a nitrogen-containing heterocyclic compound. The following protocols are based on established safety data for closely related compounds and general best practices for hazardous chemical waste disposal.

I. Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for the analogous compound 7-Azaindole, this compound should be treated as a hazardous substance.[1]

Key Hazards:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes serious eye irritation.

  • Very toxic to aquatic life.

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2]

  • Body Protection: A chemical-resistant lab coat or coveralls is required.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for compounds structurally similar to this compound. This data should inform risk assessments and handling procedures.

Hazard ClassificationCategorySource
Acute Toxicity, OralCategory 4Sigma-Aldrich
Acute Toxicity, DermalCategory 3Sigma-Aldrich
Serious Eye IrritationCategory 2ASigma-Aldrich
Acute Aquatic HazardCategory 1Sigma-Aldrich

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving high-temperature incineration.[3] Do not dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Segregation and Collection

  • Segregate waste containing this compound from other waste streams to prevent incompatible mixtures.[5]

  • Collect all waste, including contaminated consumables (e.g., gloves, wipes, and containers), in a designated, properly labeled hazardous waste container.[3]

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include hazard pictograms corresponding to the information in the hazard profile (e.g., skull and crossbones, exclamation mark, environment).

  • Ensure the container is kept closed except when adding waste.[5]

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[5]

  • Storage areas should be cool and dry.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the contractor with the Safety Data Sheet (SDS) for 7-Azaindole as a reference for the waste profile.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[6]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance before collection.[3]

  • Cleanup and Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_handling Safe Handling & Collection cluster_disposal_path Disposal Pathway cluster_end start Start: Have this compound Waste assess_hazards Consult SDS of Analogues (e.g., 7-Azaindole) start->assess_hazards identify_hazards Identify Hazards: - Toxic (Dermal) - Harmful (Oral) - Eye Irritant - Aquatic Toxin assess_hazards->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->wear_ppe collect_waste Collect in a Labeled, Sealed Hazardous Waste Container wear_ppe->collect_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor collect_waste->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration prohibited Prohibited Disposal: - Drain - Regular Trash contact_ehs->prohibited end End: Waste Disposed Compliantly incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydro-7-azaindole. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. Below is a summary of its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use.
Body Protection Lab Coat/CoverallsA standard laboratory coat is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Protection RespiratorNot typically required for small quantities in a well-ventilated area or chemical fume hood. For larger quantities, or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and preventing accidental exposure.

Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don chemical-resistant gloves. Ensure gloves are compatible with the solvents being used if the compound is in solution.

  • Handling the Compound:

    • Solids: When weighing or transferring the solid, perform these actions in a fume hood to minimize inhalation of any dust. Use appropriate tools (e.g., spatula) to handle the material. Avoid creating dust.

    • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using a vortexer or sonicator, ensure the container is securely capped.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the gloves.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated gloves, bench paper, and other disposable materials in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions of the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure:

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE: Lab Coat, Goggles, Gloves gather_materials->don_ppe handle_solid Handle Solid in Fume Hood don_ppe->handle_solid prepare_solution Prepare Solution (if needed) handle_solid->prepare_solution Optional clean_equipment Clean Equipment handle_solid->clean_equipment segregate_waste Segregate Solid & Liquid Waste handle_solid->segregate_waste prepare_solution->clean_equipment prepare_solution->segregate_waste decontaminate_area Decontaminate Work Area clean_equipment->decontaminate_area clean_equipment->segregate_waste doff_ppe Doff PPE decontaminate_area->doff_ppe decontaminate_area->segregate_waste wash_hands Wash Hands doff_ppe->wash_hands label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose_waste Dispose via Licensed Contractor label_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-7-azaindole
Reactant of Route 2
2,3-Dihydro-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.